(-)-Indolactam V
Beschreibung
Indolactam V has been reported in Streptomyces blastmyceticus with data available.
only the (-)-isomer of indolactam V showed carcinogenic activity; structure given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZOFMGZMUZSSK-LRDDRELGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920432 | |
| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90365-57-4 | |
| Record name | (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90365-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolactam V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090365574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLACTAM V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIY9O1323 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (-)-Indolactam V on PKC Isozymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indolactam V (ILV) is a potent synthetic analog of the teleocidin class of tumor promoters and a valuable research tool for studying the protein kinase C (PKC) family of serine/threonine kinases. As a diacylglycerol (DAG) mimetic, ILV activates conventional and novel PKC isozymes by binding to their tandem C1 domains. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC isozymes, including its binding affinity, activation of downstream signaling cascades, and detailed experimental protocols for its study.
Introduction to this compound and the Protein Kinase C Family
This compound is an indole (B1671886) alkaloid that serves as a powerful activator of protein kinase C (PKC).[1] The PKC family comprises multiple isozymes that are critical players in a vast array of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. These isozymes are broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.
This compound, like the endogenous activator DAG and tumor-promoting phorbol (B1677699) esters, primarily targets the conventional and novel PKC isozymes.
Mechanism of Action: Binding and Activation of PKC Isozymes
The primary mechanism of action of this compound involves its direct interaction with the C1 domain of PKC isozymes. The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for DAG and phorbol esters. Most conventional and novel PKC isozymes possess two C1 domains, designated C1A and C1B.
Upon binding to the C1 domain, this compound induces a conformational change in the PKC molecule. This relieves the autoinhibition imposed by the pseudosubstrate region, which in the inactive state blocks the substrate-binding cavity of the catalytic domain. The activated PKC then translocates from the cytosol to the plasma membrane, where it can phosphorylate a multitude of substrate proteins, thereby propagating downstream signaling events.[2] Studies have shown that this compound is a full activator of PKC, capable of inducing this translocation and subsequent downstream effects in a manner comparable to potent phorbol esters like tetradecanoyl phorbol acetate (B1210297) (TPA).[2]
Binding Affinity and Selectivity
This compound exhibits high affinity for several PKC isozymes, with binding constants (Ki and Kd) in the nanomolar range. This potent binding underscores its efficacy as a PKC activator. The selectivity of this compound for different PKC isozymes and their C1 domains has been a subject of considerable research, as isozyme-specific activation is key to dissecting their individual physiological roles. Some studies suggest that indolactam and its analogs may exhibit a degree of selectivity for the C1B domains of novel PKC isozymes (δ, ε, η, and θ) compared to phorbol esters and DAG.[3]
Table 1: Quantitative Binding Data of this compound with PKC Isozymes and C1 Domains [4]
| PKC Isozyme/Domain | Binding Constant (Ki/Kd) | Value (nM) |
| η-CRD2 (surrogate peptide) | Ki | 3.36 |
| γ-CRD2 (surrogate peptide) | Ki | 1030 |
| η-C1B | Kd | 5.5 |
| ε-C1B | Kd | 7.7 |
| δ-C1B | Kd | 8.3 |
| β-C1A-long | Kd | 18.9 |
| α-C1A-long | Kd | 20.8 |
| β-C1B | Kd | 137 |
| γ-C1A | Kd | 138 |
| γ-C1B | Kd | 213 |
Table 2: Cellular Potency of this compound [4]
| Cell Line | Parameter | Value (nM) | Effect |
| HL-60 | EC50 | 5 | Inhibition of monocyte growth |
| HL-60 | ED50 | 5.3 (µM) | Induction of cell adhesion |
Downstream Signaling Pathways Activated by this compound
Activation of PKC by this compound initiates a cascade of downstream signaling events that can vary depending on the specific PKC isozymes activated and the cellular context.
Modulation of Muscarinic Receptor Function and Calcium Mobilization
In neuronal cells, this compound has been shown to impact muscarinic receptor signaling.[2] Activation of PKC by ILV can lead to a decrease in the sensitivity of cells to muscarinic agonist-induced Ca²⁺ mobilization and can also induce the down-regulation of cell surface muscarinic receptors.[2] This suggests a negative feedback mechanism where PKC activation desensitizes the cell to further stimulation through G-protein coupled receptors that signal via phospholipase C.
Regulation of Gene Expression and Cell Fate
This compound has been demonstrated to influence gene expression, particularly in the context of cellular differentiation. For instance, it promotes the differentiation of human embryonic stem cells (hESCs) into the pancreatic lineage by increasing the mRNA levels of key transcription factors such as Pdx1, HNF6, PTF1A, SOX9, HB9, and PROX1.[4]
Involvement in the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a well-established downstream target of PKC. While direct studies on the effect of this compound on the MAPK/ERK pathway are ongoing, the known interactions of other PKC activators with this pathway suggest a likely role. Activation of PKC can lead to the phosphorylation and activation of Raf, which in turn activates MEK, and subsequently ERK. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PKC isozymes.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for PKC isozymes by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain.
Materials:
-
Purified recombinant PKC isozymes
-
This compound stock solution (in DMSO)
-
[³H]PDBu (specific activity ~15-20 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 100 µg/mL phosphatidylserine, 1 mM CaCl₂, 1 mM dithiothreitol (B142953) (DTT)
-
Wash buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the purified PKC isozyme, a fixed concentration of [³H]PDBu (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled PDBu (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]PDBu binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of this compound to activate the kinase function of PKC, which is assessed by the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKC isozymes
-
This compound stock solution (in DMSO)
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
Kinase buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stopping solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC isozyme, and the substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no activator and a positive control with a known activator like PDBu.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 papers three times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity (in cpm or pmol of phosphate (B84403) incorporated) against the concentration of this compound to determine the EC₅₀ value for activation.
Cellular PKC Translocation Assay
This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon treatment with this compound.
Materials:
-
Cultured cells expressing the PKC isozyme of interest (can be endogenously or exogenously expressed, often as a fusion with a fluorescent protein like GFP)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the PKC isozyme (if not using a fluorescently tagged protein)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass coverslips and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Wash the cells with PBS and fix them with the fixative.
-
If not using a fluorescently tagged protein, permeabilize the cells and incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the PKC isozyme using a fluorescence microscope. In activated cells, a clear translocation from a diffuse cytosolic staining to a distinct membrane-associated staining will be observed.
Conclusion
This compound is a powerful pharmacological tool for the investigation of PKC-mediated signaling. Its high affinity for conventional and novel PKC isozymes allows for the robust activation of these kinases, leading to a wide range of cellular responses. The detailed understanding of its mechanism of action, coupled with the experimental protocols outlined in this guide, provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of PKC biology and its role in health and disease. Further research into the isozyme selectivity of this compound and its analogs will continue to refine our understanding of the specific functions of individual PKC family members and may pave the way for the development of more targeted therapeutic agents.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
what is the origin of (-)-Indolactam V
An In-depth Technical Guide to the Origin of (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ILV) is a pivotal molecule in chemical biology and drug discovery, serving as the core structure of the teleocidin family of tumor promoters and a potent activator of protein kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the origin of this compound, detailing its initial discovery, biosynthesis, and its foundational role in the synthesis of other significant compounds. This document adheres to stringent data presentation and visualization standards to cater to a scientific audience.
Discovery and Natural Occurrence
Interestingly, this compound was first chemically synthesized and named by Shudo before its isolation from a natural source.[1] It was subsequently isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17.[1] It is recognized as a biosynthetic precursor to the teleocidin class of indole (B1671886) alkaloids.[1] The unique structure of ILV, featuring a nine-membered lactam ring bridging the indole 3- and 4-positions, has garnered significant attention in organic and medicinal chemistry.[1]
Table 1: Key Milestones in the Discovery of this compound
| Milestone | Description | Reference |
| Chemical Synthesis | First synthesized and named by Shudo's group. | [1] |
| Natural Isolation | Isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17. | [1][4] |
| Biological Activity | Identified as a potent activator of protein kinase C (PKC). | [2][5][6] |
| Biosynthetic Precursor | Established as a key intermediate in the biosynthesis of teleocidins. | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process primarily involving nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes.[7] The pathway commences with the precursors L-tryptophan and L-valine.
Key Enzymes and Genes
The core biosynthetic machinery involves the following key enzymes:
-
LtxA/TleA: A nonribosomal peptide synthetase (NRPS) responsible for the condensation of L-tryptophan and L-valine.[7]
-
LtxB/TleB: A cytochrome P450 enzyme that catalyzes the oxidative cyclization to form the characteristic nine-membered ring of indolactam V.[7]
Biosynthetic Pathway
The proposed biosynthetic pathway can be summarized in the following steps:
-
Dipeptide Formation: The NRPS enzyme LtxA/TleA activates and condenses L-tryptophan and L-valine to form a linear dipeptide intermediate.
-
Oxidative Cyclization: The P450 enzyme LtxB/TleB catalyzes an intramolecular C-N bond formation, resulting in the cyclization of the dipeptide and the formation of the nine-membered lactam ring of this compound.[7]
Experimental Protocol: Elucidation of the Biosynthetic Pathway
The elucidation of the biosynthetic pathway of this compound has involved a combination of genetic and biochemical experiments. A general workflow for identifying and characterizing the biosynthetic gene cluster is as follows:
-
Genomic Library Construction: A cosmid or BAC library of the producing organism's (S. blastmyceticum) genomic DNA is created.
-
Gene Cluster Identification: The library is screened using probes designed from conserved sequences of known NRPS or P450 genes.
-
Gene Inactivation and Heterologous Expression: To confirm the function of candidate genes, targeted gene knockout experiments are performed in the native producer. Alternatively, the entire gene cluster can be expressed in a heterologous host to confirm the production of this compound.
-
In Vitro Enzymatic Assays: The individual enzymes (e.g., LtxA and LtxB) are overexpressed and purified. Their catalytic activities are then tested in vitro with the proposed substrates to confirm their specific roles in the pathway.
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Role as a Synthetic Precursor
This compound is not only a naturally occurring bioactive molecule but also a crucial starting material for the total synthesis of other complex natural products and their analogs.[5][8][9][10][11]
Synthesis of Cytoblastin
One notable application is in the synthesis of Cytoblastin, a drug with potential applications in cancer therapy. This compound serves as a key precursor in the synthetic routes to this complex molecule.[8]
Total Synthesis of this compound
The strategic importance of this compound has driven the development of numerous total synthesis strategies. These approaches are critical for providing access to larger quantities of the molecule for biological studies and for the synthesis of analogs.
Table 2: Overview of Selected Total Synthesis Approaches for this compound
| Starting Material | Key Reaction | Overall Yield (%) | Number of Steps | Reference |
| 4-Nitrotryptophan derivative | Pd-catalyzed indole synthesis, Lactamization | 49 | 8 | [1] |
| L-Glutamic acid | Pd-catalyzed indole synthesis, Lactamization | 18 | 12 | [1][12] |
| 4-Bromoindole | Copper-catalyzed amino acid arylation | Not specified | 8 | [9][10][11] |
| Tryptophan methyl ester | Photocyclisation, Nitrene-mediated ring expansion | Not specified | 7 | [3] |
Experimental Protocol: A Representative Synthetic Step (Lactamization)
A common challenge in the synthesis of this compound is the formation of the nine-membered lactam ring. A representative protocol for this key step is as follows:
-
Reactant Preparation: The linear amino acid precursor is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).
-
Coupling Agent Addition: A peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to the reaction mixture.
-
Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by column chromatography to yield the desired lactam.
Interaction with Signaling Pathways
This compound is a potent activator of protein kinase C (PKC), a family of enzymes crucial for cellular signal transduction.[2][13][14][15][16] Its ability to mimic the endogenous PKC activator, diacylglycerol (DAG), makes it a valuable tool for studying PKC-mediated signaling pathways.
Mechanism of PKC Activation
-
Binding to the C1 Domain: this compound binds to the C1 domain of PKC, a region that normally binds to DAG.
-
Conformational Change: This binding induces a conformational change in the PKC enzyme.
-
Enzyme Activation: The conformational change relieves autoinhibition and activates the kinase domain, allowing it to phosphorylate its downstream target proteins.
Downstream Effects
The activation of PKC by this compound can lead to a variety of cellular responses, including:
-
Cell proliferation and differentiation
-
Gene expression changes
-
Modulation of ion channel activity[14]
-
Changes in receptor functions[2]
Visualization of the PKC Activation Pathway
Caption: Activation of Protein Kinase C by this compound.
Conclusion
This compound, originating from the actinomycete Streptoverticillium blastmyceticum, stands as a molecule of profound scientific interest. Its journey from a synthetic curiosity to a naturally occurring biosynthetic precursor and a potent modulator of cellular signaling underscores its importance in chemical biology and drug discovery. The elucidation of its biosynthetic pathway and the development of numerous total synthesis strategies have paved the way for the creation of novel analogs with potential therapeutic applications, particularly in the realm of cancer research.[17] The continued study of this compound and its derivatives promises to yield further insights into the intricate world of cellular signaling and provide new avenues for therapeutic intervention.
References
- 1. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (–)-indolactam V - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one | C17H23N3O2 | CID 105000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein kinase C activation in B cells by indolactam inhibits anti-Ig-mediated phosphatidylinositol bisphosphate hydrolysis but not B cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKC-interacting proteins: from function to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (-)-Indolactam V and Teleocidins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of (-)-Indolactam V and the teleocidin class of compounds. Both are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction, and are widely recognized as tumor promoters. This document delves into their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, offering a valuable resource for researchers in oncology, cell biology, and pharmacology.
Introduction: Potent Modulators of Protein Kinase C
This compound (ILV) represents the core structure of the teleocidins, a group of naturally occurring indole (B1671886) alkaloids. While ILV itself demonstrates significant biological activity, the various teleocidins, such as teleocidin A and B, possess additional isoprenoid chains that modulate their potency and membrane interactions. Their shared ability to bind to and activate PKC makes them invaluable tools for studying the roles of this enzyme family in cellular processes and disease. The primary mechanism of action for both this compound and teleocidins is their function as agonists for the C1 domain of PKC isozymes, mimicking the endogenous ligand, diacylglycerol (DAG).
Quantitative Biological Activity
The following tables summarize the key quantitative data comparing the biological activities of this compound and various teleocidins.
Table 1: Protein Kinase C (PKC) Isozyme Binding Affinity (Ki) of this compound
| PKC Isozyme | Ki (nM) |
| α | 11[1] |
| β | 6[1] |
| γ | 19[1] |
| δ | 8[1] |
| ε | 22[1] |
| η | 16[1] |
Table 2: Dissociation Constants (Kd) of this compound for PKC C1 Domains
| PKC C1 Domain | Kd (nM) |
| η-C1B | 5.5[2] |
| ε-C1B | 7.7[2] |
| δ-C1B | 8.3[2] |
| θ-C1B | 8.7 |
| β-C1A-long | 18.9[2] |
| α-C1A-long | 20.8[2] |
| β-C1B | 137[2] |
| γ-C1A | 138[2] |
| γ-C1B | 213[2] |
Table 3: Comparative Cellular Activities
| Activity | This compound | Teleocidins |
| Induction of Ornithine Decarboxylase (ODC) in Mouse Skin | Active | More Potent |
| Induction of HL-60 Cell Adhesion | Active | More Potent |
| Tumor-Promoting Activity on Mouse Skin | Active | Potent Tumor Promoters |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and teleocidins.
Protein Kinase C (PKC) Binding Assay
This assay measures the ability of a compound to displace a radiolabeled phorbol (B1677699) ester, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from the C1 domain of PKC.
Materials:
-
Purified PKC isozymes
-
[3H]PDBu
-
Phosphatidylserine (PS)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM DTT)
-
Test compounds (this compound, teleocidins)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PKC isozyme, PS, and BSA.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the binding reaction by adding [3H]PDBu.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a wash buffer (e.g., cold assay buffer).
-
Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-radiolabeled phorbol ester) from the total binding.
-
Determine the Ki value using competitive binding analysis software.
In Vitro PKC Activation Assay
This assay measures the phosphotransferase activity of PKC on a specific substrate in the presence of activators.
Materials:
-
Purified PKC isozymes
-
PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)
-
[γ-32P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or test compounds
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC isozyme.
-
Add PS and either DAG (as a positive control) or varying concentrations of the test compound.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a solution like TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the precipitate or the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that produces half-maximal activation (EC50).
Ornithine Decarboxylase (ODC) Induction Assay in Mouse Skin
This assay measures the in vivo activity of ODC, a key enzyme in polyamine biosynthesis and a marker of cell proliferation and tumor promotion.
Materials:
-
Mice (e.g., CD-1 or SENCAR)
-
Test compounds dissolved in a suitable vehicle (e.g., acetone)
-
[14C]Ornithine
-
Trichloroacetic acid (TCA)
-
Hyamine hydroxide (B78521) or other CO2 trapping agent
-
Scintillation counter
Procedure:
-
Shave the dorsal skin of the mice.
-
Topically apply the test compound or vehicle control to the shaved skin.
-
At a specified time after treatment (e.g., 4-6 hours), sacrifice the mice and excise the treated skin.
-
Prepare epidermal homogenates from the skin samples.
-
Incubate the homogenates with [14C]ornithine in a sealed flask containing a center well with a CO2 trapping agent.
-
Stop the reaction by injecting TCA into the main compartment of the flask.
-
Allow the released [14C]CO2 to be trapped by the agent in the center well.
-
Remove the center well and measure the radioactivity using a scintillation counter.
-
Express ODC activity as nmol of CO2 released per mg of protein per hour.
HL-60 Cell Adhesion Assay
This assay measures the ability of compounds to induce the adhesion of the human promyelocytic leukemia cell line, HL-60, a characteristic of their differentiation into macrophage-like cells.
Materials:
-
HL-60 cells
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Test compounds
-
Multi-well culture plates
-
A method for quantifying adherent cells (e.g., crystal violet staining, fluorescent labeling)
Procedure:
-
Seed HL-60 cells in multi-well plates.
-
Treat the cells with varying concentrations of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24-48 hours) to allow for cell adhesion.
-
Gently wash the plates to remove non-adherent cells.
-
Quantify the number of adherent cells. For crystal violet staining:
-
Fix the adherent cells with a fixative (e.g., methanol).
-
Stain the cells with a crystal violet solution.
-
Wash away the excess stain.
-
Solubilize the stain with a solvent (e.g., acetic acid or SDS).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Calculate the percentage of adherent cells relative to the total number of cells seeded.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and teleocidins are primarily mediated through the activation of PKC. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Protein Kinase C (PKC) Signaling Pathway
Caption: PKC signaling pathway activated by this compound and teleocidins.
Experimental Workflow for Assessing Biological Activity
Caption: Workflow for evaluating the biological activity of PKC activators.
Conclusion
This compound and the teleocidins are powerful pharmacological tools for investigating the multifaceted roles of Protein Kinase C. While this compound provides the fundamental scaffold for PKC activation, the teleocidins, with their varied side chains, offer a broader range of potencies and cellular effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at understanding PKC-mediated signaling pathways in both normal physiology and disease states, particularly in the context of cancer biology and drug development. The provided signaling pathway and workflow diagrams offer a clear visual representation of the key molecular events and experimental strategies in this field of research.
References
(-)-Indolactam V: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indolactam V (ILV) is a potent tumor promoter and a valuable research tool for studying protein kinase C (PKC) signaling. First synthesized before its isolation from Streptoverticillium blastmyceticum, ILV serves as the foundational core of the teleocidin class of natural products. Its ability to bind to the C1 domain of PKC isoforms with high affinity, mimicking the endogenous ligand diacylglycerol (DAG), makes it a powerful activator of this critical family of serine/threonine kinases. This technical guide provides an in-depth overview of the discovery, history, and total synthesis of this compound. It further details its mechanism of action as a PKC activator, summarizing its binding affinities to various PKC isozymes. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important molecule.
Discovery and History
This compound holds a unique place in the history of natural product chemistry, as it was first created through chemical synthesis before its eventual isolation from a natural source. In the early 1980s, Japanese researchers were investigating the structure-activity relationships of teleocidins, a class of potent tumor promoters isolated from Streptomyces. Through these studies, they synthesized the nine-membered lactam core structure, which they named "indolactam V". Later, in 1984, this same compound was isolated from the bacterium Streptoverticillium blastmyceticum and its absolute stereochemistry was determined to be this compound. This discovery established this compound as the fundamental pharmacophore of the teleocidin family, responsible for their potent biological activity.
Total Synthesis of this compound
The total synthesis of this compound has been a subject of significant interest, with multiple strategies developed to construct its unique nine-membered ring system fused to an indole (B1671886) core. Two prominent and effective approaches are the palladium-catalyzed indole synthesis and the copper-catalyzed amino acid arylation.
Palladium-Catalyzed Indole Synthesis Approach
One of the successful total syntheses of this compound utilizes a palladium-catalyzed reaction to construct the indole ring.[1] This method involves the coupling of a substituted aniline (B41778) with an aldehyde to form the indole core, followed by a series of transformations to complete the synthesis. A key feature of this approach is the efficient and stereocontrolled introduction of the amino acid-derived portion of the molecule.
Copper-Catalyzed Amino Acid Arylation Approach
A more recent and concise total synthesis of this compound employs a copper-catalyzed N-arylation of an amino acid.[2][3] This modular approach allows for the efficient coupling of a 4-bromoindole (B15604) with an amino acid, forming a key intermediate. Subsequent peptide coupling and intramolecular cyclization yield the final product in a highly efficient manner. This strategy offers the advantage of easily diversifying the amino acid component to generate novel analogs.[4]
Mechanism of Action: Protein Kinase C Activation
This compound exerts its biological effects primarily through the activation of protein kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
Binding to the C1 Domain
PKC isozymes are broadly classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both conventional and novel PKCs possess a regulatory C1 domain, which is the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. This compound, as a structural mimic of DAG, binds to this C1 domain with high affinity, causing a conformational change in the PKC molecule.[5] This relieves autoinhibition and leads to the activation of the kinase domain.
Quantitative Binding Data
The binding affinity of this compound varies among the different PKC isozymes, which contributes to its diverse biological effects. The following table summarizes the reported dissociation constants (Kd) and inhibition constants (Ki) of this compound for various PKC isozyme C1 domains.
| PKC Isozyme/Domain | Binding Constant (Kd/Ki) |
| η-CRD2 (surrogate peptide) | Ki = 3.36 nM |
| γ-CRD2 (surrogate peptide) | Ki = 1.03 µM |
| η-C1B | Kd = 5.5 nM |
| ε-C1B | Kd = 7.7 nM |
| δ-C1B | Kd = 8.3 nM |
| β-C1A-long | Kd = 18.9 nM |
| α-C1A-long | Kd = 20.8 nM |
| β-C1B | Kd = 137 nM |
| γ-C1A | Kd = 138 nM |
| γ-C1B | Kd = 213 nM |
Experimental Protocols
Total Synthesis of this compound (Copper-Catalyzed Arylation Method)
This protocol is a summarized representation of the concise, eight-step synthesis. For detailed experimental procedures, please refer to the supplementary information of the cited literature.[2][4]
-
N-Tosylation of 4-Bromoindole: 4-Bromoindole is treated with p-toluenesulfonyl chloride in the presence of a base to protect the indole nitrogen.
-
Copper-Catalyzed N-Arylation: The protected 4-bromoindole is coupled with L-valine methyl ester using a copper(I) iodide catalyst and a suitable ligand in a solvent such as DMSO.
-
Dipeptide Formation: The resulting N-aryl amino acid ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with L-tryptophan methyl ester using a standard peptide coupling reagent like HATU.
-
Saponification: The methyl ester of the dipeptide is hydrolyzed to the carboxylic acid using a base like lithium hydroxide.
-
Intramolecular Cyclization: The nine-membered lactam ring is formed via an intramolecular nucleophilic substitution reaction, typically by treating the precursor with a base.
-
Detosylation: The tosyl protecting group on the indole nitrogen is removed.
-
Reduction of the Tryptophan Carboxylic Acid: The carboxylic acid group of the tryptophan residue is reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride.
-
Final Deprotection: Any remaining protecting groups are removed to yield this compound.
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity using a radioactive filter-binding assay.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, CaCl2, a PKC substrate (e.g., histone H1 or a specific peptide substrate), and [γ-³²P]ATP.
-
Enzyme and Activator Addition: Purified PKC isozyme is added to the reaction mixture. To measure activated PKC, this compound and a phospholipid cofactor (e.g., phosphatidylserine) are also added. Control reactions are run in the absence of the activator.
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper filters.
-
Washing: The filters are washed extensively with a solution like phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: PKC activity is calculated as the amount of phosphate (B84403) incorporated into the substrate per unit time and is expressed as a percentage of the maximal activation.
C1 Domain Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the C1 domain of a specific PKC isozyme.
-
Preparation of C1 Domain: The C1 domain of the PKC isozyme of interest is expressed and purified.
-
Assay Buffer and Reagents: An assay buffer is prepared containing a buffer (e.g., Tris-HCl), bovine serum albumin (BSA), and a phospholipid (e.g., phosphatidylserine). A radiolabeled ligand with known high affinity for the C1 domain, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), is used.
-
Competition Assay Setup: A series of tubes are prepared containing the purified C1 domain, a fixed concentration of [³H]PDBu, and varying concentrations of unlabeled this compound.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through polyethyleneimine-treated glass fiber filters, followed by rapid washing.
-
Quantification: The amount of bound [³H]PDBu on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a suitable software to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu). The Ki value for this compound can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
dot
Caption: Activation of PKC by this compound.
dot
Caption: Workflow for the total synthesis of this compound.
dot
Caption: Downstream signaling pathways of PKC activation.
References
- 1. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
(-)-Indolactam V: A Technical Guide to its Function as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V (ILV) is a synthetically accessible indole (B1671886) alkaloid that serves as a powerful pharmacological tool for studying the protein kinase C (PKC) family of enzymes. As a structural mimic of the endogenous PKC activator diacylglycerol (DAG), ILV provides a stable and potent means to activate PKC isozymes, playing a crucial role in the elucidation of their complex signaling networks. Unlike the structurally related phorbol (B1677699) esters, ILV offers a distinct profile of PKC activation, making it a valuable compound for dissecting the nuanced roles of different PKC isoforms in cellular processes. This technical guide provides an in-depth overview of this compound, including its quantitative interaction with PKC isozymes, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of this compound with various Protein Kinase C (PKC) isozymes and its effects in cellular assays.
Table 1: Binding Affinities of this compound to PKC Isozymes
| PKC Isozyme | Parameter | Value (nM) | Reference |
| PKCα | Kᵢ | 11 | [1] |
| PKCβ | Kᵢ | 6 | [1] |
| PKCγ | Kᵢ | 19 | [1] |
| PKCδ | Kᵢ | 8 | [1] |
| PKCε | Kᵢ | 22 | [1] |
| PKCη | Kᵢ | 16 | [1] |
| η-C1B | Kd | 5.5 | |
| ε-C1B | Kd | 7.7 | |
| δ-C1B | Kd | 8.3 | |
| β-C1A-long | Kd | 18.9 | |
| α-C1A-long | Kd | 20.8 | |
| β-C1B | Kd | 137 | |
| γ-C1A | Kd | 138 | |
| γ-C1B | Kd | 213 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HL-60 | Growth Inhibition | EC₅₀ | 5 nM | |
| HL-60 | Cell Adhesion | ED₅₀ | 5.3 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)
This protocol is adapted from a generic radioactive PKC assay and can be used to measure the kinase activity of purified PKC isozymes in the presence of this compound.
Materials:
-
Purified PKC isozyme (25-100 ng per assay)
-
This compound (in DMSO)
-
Substrate Cocktail: Specific substrate peptide (e.g., QKRPSQRSKYL), Assay Dilution Buffer (ADB)
-
Lipid Activator: Phosphatidylserine (0.5 mg/ml) and Diacylglycerol (0.05 mg/ml) in ADB. Note: For activation by ILV, diacylglycerol can be omitted.
-
Inhibitor Cocktail (optional, for control)
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation fluid and counter
-
Microcentrifuge tubes, pipettes, 30°C water bath, vortex mixer
Procedure: [2]
-
Prepare Diluted [γ-³²P]ATP Mixture: Add 10 µl of [γ-³²P]ATP to 90 µl of Magnesium/ATP Cocktail.
-
Reaction Setup (on ice): In a microcentrifuge tube, add the following in order:
-
10 µl of Substrate Cocktail
-
10 µl of ADB (or inhibitor for control)
-
10 µl of Lipid Activator (sonicate on ice for at least one minute before use)
-
10 µl of diluted this compound (to achieve desired final concentration) or DMSO vehicle control.
-
10 µl of purified PKC enzyme preparation.
-
-
Initiate Kinase Reaction: Add 10 µl of the diluted [γ-³²P]ATP mixture to the reaction tube.
-
Incubation: Gently vortex and incubate the tube at 30°C for 10 minutes.
-
Stop Reaction and Spot: Transfer a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each.
-
Perform one final wash with acetone for 2 minutes.
-
-
Scintillation Counting:
-
Transfer the dried P81 paper to a scintillation vial.
-
Add 5 ml of scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of the samples treated with this compound to the vehicle control to determine the extent of PKC activation.
Competitive [³H]-Phorbol Dibutyrate ([³H]-PDBu) Binding Assay
This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [³H]-PDBu, for binding to the C1 domain of PKC.
Materials:
-
Cell lysates or purified PKC
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
This compound (in DMSO)
-
Unlabeled PDBu (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors like Ca²⁺ and phosphatidylserine)
-
Whatman GF/C filters (pre-treated with 0.5% polyethylenimine)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure: [3]
-
Reaction Setup: In microcentrifuge tubes, combine:
-
PKC source (cell lysate or purified enzyme)
-
Binding Buffer
-
A fixed concentration of [³H]-PDBu (typically at or below its Kd).
-
Varying concentrations of this compound (competitor).
-
For total binding, add vehicle (DMSO).
-
For non-specific binding, add a high concentration of unlabeled PDBu.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Filtration: Rapidly filter the incubation mixture through the pre-treated GF/C filters using a vacuum filtration apparatus.
-
Washing: Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the filters to soak.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-PDBu binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of ILV that inhibits 50% of specific [³H]-PDBu binding).
-
The Kᵢ value for this compound can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Measurement of Intracellular Calcium Mobilization using Indo-1 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to cellular stimuli, and how this compound, as a PKC activator, can modulate these responses.[4][5][6][7][8]
Materials:
-
Cell suspension (e.g., SH-SY5Y cells)
-
Indo-1 AM (acetoxymethyl ester) fluorescent dye (stock solution in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Cell Loading Medium (e.g., RPMI with 2% FCS and 25 mM HEPES, pH 7.4)
-
Wash Buffer (e.g., DMEM with 2% FCS)
-
This compound
-
Cellular agonist (e.g., a muscarinic receptor agonist for SH-SY5Y cells)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation and dual-wavelength emission detection (or a fluorescence plate reader)
-
Cell Preparation: Resuspend cells at a concentration of 1-10 x 10⁶ cells/ml in Cell Loading Medium.
-
Dye Loading:
-
Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM. If using, pre-mix the Indo-1 AM with Pluronic F-127.
-
Incubate the cells for 30-45 minutes at 37°C in the dark, with gentle mixing every 15 minutes.
-
-
Washing: Wash the cells twice with Wash Buffer to remove extracellular dye.
-
Resuspension: Gently resuspend the cells in the analysis medium at a concentration of approximately 1 x 10⁶ cells/ml and allow them to rest at 37°C for 30-60 minutes.
-
Pre-treatment (optional): To assess the effect of PKC activation on calcium signaling, pre-incubate a sample of the Indo-1-loaded cells with this compound for a specified time.
-
Data Acquisition:
-
Equilibrate the cell suspension to 37°C.
-
Establish a baseline fluorescence ratio for 30-60 seconds using the flow cytometer or plate reader (Excitation: ~350 nm; Emission: ~405 nm for Ca²⁺-bound Indo-1 and ~485 nm for Ca²⁺-free Indo-1).
-
Add the cellular agonist and continue recording the fluorescence ratio for several minutes to observe the calcium flux.
-
For control experiments, use ionomycin to induce a maximal calcium influx and EGTA to chelate extracellular calcium.
-
-
Data Analysis: Analyze the change in the ratio of the two emission wavelengths over time to determine the intracellular calcium concentration.
PKC Translocation Assay
This assay qualitatively or quantitatively assesses the movement of PKC from the cytosol to the plasma membrane upon activation by this compound.
Materials:
-
Adherent cells (e.g., SH-SY5Y) grown on coverslips or in imaging dishes
-
This compound
-
Primary antibody specific for the PKC isozyme of interest
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency on coverslips or imaging dishes.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Observe the subcellular localization of the PKC isozyme. In untreated cells, PKC should be diffusely localized in the cytoplasm. In cells treated with this compound, a significant portion of the PKC should be translocated to the plasma membrane.
Signaling Pathways and Experimental Workflows
PKC Activation and Downstream Signaling
This compound activates conventional and novel PKC isozymes by binding to their C1 domain. This activation initiates a cascade of downstream signaling events. One of the well-characterized pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway. PKC can activate Raf-1, a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates MEK1/2 (MAPKK). Activated MEK1/2 then phosphorylates and activates ERK1/2 (MAPK). Activated ERK1/2 can translocate to the nucleus and regulate the activity of various transcription factors, leading to changes in gene expression that can influence cell proliferation, differentiation, and survival.[9][10][11][12]
Another important downstream target of PKC is Sphingosine (B13886) Kinase (SK). PKC can phosphorylate and activate SK, leading to the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that can act both intracellularly and extracellularly through its own receptors to regulate diverse cellular processes.[13][14]
References
- 1. stemcell.com [stemcell.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the ERK signaling cascade in protein kinase C-mediated cell cycle arrest in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PKC-mediated phosphorylation and activation of the MEK/ERK pathway as a mechanism of acquired trastuzumab resistance in HER2-positive breast cancer [frontiersin.org]
- 11. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK activation is only one role of PKC in TCR-independent cytotoxic T cell granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of atypical protein kinase C by sphingosine 1-phosphate revealed by an aPKC-specific activity reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties and CAS number for (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indolactam V is a synthetically accessible indole (B1671886) alkaloid that has garnered significant attention in cellular biology and drug discovery due to its potent activity as a protein kinase C (PKC) activator. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to this compound. Its ability to modulate PKC signaling pathways has made it a valuable tool for studying a range of cellular processes, including cell differentiation, proliferation, and apoptosis. This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.
Chemical Properties
This compound is a white to off-white solid powder. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 90365-57-4 | [1][2][3] |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][2][3] |
| Molecular Weight | 301.38 g/mol | [1][2][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | Not available | [2] |
| Boiling Point | 584 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol. | [2][5] |
| Storage Temperature | -20°C | [1][2] |
| Purity | ≥96% (HPLC) | [1] |
| InChI Key | LUZOFMGZMUZSSK-LRDDRELGSA-N | [1] |
| SMILES String | CC(C)[C@@H]1N(C)c2cccc3[nH]cc(C--INVALID-LINK--NC1=O)c23 | [1] |
Biological Activity and Signaling Pathway
This compound is a potent and selective activator of protein kinase C (PKC) isozymes.[2][6] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isozymes.[3] This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates.
The activation of PKC by this compound triggers a cascade of intracellular signaling events that can influence a wide array of cellular functions. One notable downstream effect is the regulation of transcription factors, such as the Gli family of proteins involved in the Hedgehog signaling pathway.[2] Furthermore, PKC activation can modulate ion channel activity and intracellular calcium levels, impacting processes like cell proliferation and differentiation.[7]
References
- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tumor-Promoting Properties of (-)-Indolactam V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Indolactam V (ILV) is a synthetically accessible, potent tumor promoter that has become an invaluable tool for studying the mechanisms of carcinogenesis and the complex roles of Protein Kinase C (PKC) signaling. As the core structure of the teleocidin class of natural products, ILV mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the constitutive activation of specific PKC isozymes. This guide provides an in-depth examination of the biochemical and cellular properties of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Core Mechanism of Action: Protein Kinase C Activation
The primary molecular target of this compound is the Protein Kinase C (PKC) family of serine/threonine kinases, which are critical regulators of cellular growth, differentiation, and apoptosis. ILV functions as a potent agonist for conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) PKC isozymes.
The activation process involves several key steps:
-
Binding to the C1 Domain: this compound, like the phorbol (B1677699) esters, binds with high affinity to the tandem C1 domains (C1A and C1B) located in the regulatory region of cPKC and nPKC isozymes. This binding site is the same one occupied by the natural activator, diacylglycerol.
-
Conformational Change: The binding of ILV induces a critical conformational change in the PKC enzyme. This change exposes the catalytic kinase domain, which is otherwise masked by an autoinhibitory pseudosubstrate sequence.
-
Membrane Translocation: In its inactive state, PKC resides in the cytosol. Upon binding ILV, the enzyme's affinity for membrane phospholipids (B1166683) is dramatically increased, causing it to translocate from the cytosol to the plasma membrane and other cellular compartments.[1] This translocation is a hallmark of PKC activation.[2][3]
-
Substrate Phosphorylation: Once anchored to the membrane and fully active, PKC can phosphorylate a wide array of downstream protein substrates on their serine or threonine residues, initiating signaling cascades that influence gene expression and cellular behavior, ultimately contributing to a tumor-promoting environment.
Quantitative Biological Data
The potency of this compound is reflected in its high binding affinity for various PKC isozymes and related kinases. The data below has been compiled from vendor technical sheets and public databases.
Table 1: Binding Affinities of this compound for PKC Isozyme C1 Domains
| Target Domain | Binding Constant (Kd) |
|---|---|
| PKCη-C1B | 5.5 nM |
| PKCε-C1B | 7.7 nM |
| PKCδ-C1B | 8.3 nM |
| PKCβ-C1A-long | 18.9 nM |
| PKCα-C1A-long | 20.8 nM |
| PKCβ-C1B | 137 nM |
| PKCγ-C1A | 138 nM |
| PKCγ-C1B | 213 nM |
Data sourced from MedchemExpress product information, based on internal or cited studies.
Table 2: Inhibition Constants (Ki) and Cellular Potency (IC50)
| Target / Assay | Constant | Value | Reference |
|---|---|---|---|
| PKD (cloned, human) | Ki | 38 nM | [4] |
| Gli Luciferase Reporter (Shh-LIGHT2 cells) | IC50 | 33 ± 8 nM |[5] |
Signaling Pathways in Tumor Promotion
Chronic activation of PKC by this compound dysregulates normal cellular processes, fostering an environment conducive to tumor growth. This occurs through the modulation of several downstream signaling pathways. A key event in tumor promotion, particularly in skin carcinogenesis models, is the induction of ornithine decarboxylase (ODC).
-
Ornithine Decarboxylase (ODC) Induction: ODC is the rate-limiting enzyme in the synthesis of polyamines (putrescine, spermidine, spermine). Polyamines are essential for cell proliferation, and their elevated levels are strongly associated with cancer. PKC activation leads to increased transcription and activity of ODC, promoting sustained cell division.[6]
-
MAPK Pathway Activation: PKC can activate the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf-MEK-ERK pathway), which further amplifies pro-proliferative and anti-apoptotic signals.
-
Inflammation and Gene Expression: Activated PKC can trigger the NF-κB signaling pathway, a master regulator of inflammation and immune responses. Chronic inflammation is a well-established driver of tumor progression.
References
- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26986 [pdspdb.unc.edu]
- 5. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early induction of ornithine decarboxylase occurs simultaneously with inositol phosphate accumulation in concanavalin A-stimulated rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Indolactam V: A Technical Guide to its Binding Affinity for Protein Kinase C (PKC) Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (-)-Indolactam V for the regulatory domains of Protein Kinase C (PKC) isozymes. This compound, a synthetically accessible analog of the teleocidin class of natural products, is a potent activator of PKC and serves as a critical tool in studying the cellular functions of this important family of serine/threonine kinases. Its interaction with the C1 domains of PKC, the binding sites for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters, is of significant interest for the development of novel therapeutics targeting PKC-mediated signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits differential binding affinities for the various C1 domains of PKC isozymes. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for this compound with several PKC isoforms and their specific C1 domains. This data highlights the selectivity of this compound, particularly its preference for certain novel PKC isoforms.
Table 1: Dissociation Constants (Kd) of this compound for PKC C1 Domains
| PKC Isoform | Domain | Kd (nM) |
| η | C1B | 5.5 |
| ε | C1B | 7.7 |
| δ | C1B | 8.3 |
| β | C1A-long | 18.9 |
| α | C1A-long | 20.8 |
| β | C1B | 137 |
| γ | C1A | 138 |
| γ | C1B | 213 |
Data sourced from MedchemExpress.[1]
Table 2: Inhibition Constants (Ki) of this compound for PKC C1 Domains
| PKC Isoform | Domain | Ki (nM) | Ki (µM) |
| η | CRD2 (surrogate peptide) | 3.36 | - |
| γ | CRD2 (surrogate peptide) | - | 1.03 |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Binding Mechanism
This compound, like phorbol esters and the endogenous ligand diacylglycerol (DAG), binds to the C1 domain located in the regulatory region of conventional and novel PKC isoforms. This binding event recruits the PKC enzyme to the cell membrane, leading to its activation. The activation cascade proceeds through a series of conformational changes that relieve the autoinhibition of the kinase domain, allowing it to phosphorylate downstream target proteins and modulate a wide array of cellular processes. This compound acts as a competitive ligand, displacing [3H]phorbol-12,13-dibutyrate ([3H]PDBu) from its binding site on the C1 domain.
PKC Activation Signaling Pathway
Experimental Protocols
The determination of binding affinity of this compound to PKC C1 domains is typically achieved through competitive binding assays. The most common methods are radioligand binding assays and fluorescence polarization assays.
Radioligand Binding Assay
This method measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand, commonly [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from the PKC C1 domain.
Materials:
-
Purified recombinant PKC isozymes or synthetic C1 domain peptides.
-
[3H]PDBu (radioligand).
-
This compound (competitor).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 1 mg/mL bovine serum albumin (BSA).
-
Phosphatidylserine (PS) and dioleoylglycerol (DOG) vesicles.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Lipid Vesicles: Prepare sonicated vesicles of PS and DOG in the assay buffer.
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme or C1 peptide, and varying concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [3H]PDBu (typically at or below its Kd value) to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the PKC-ligand complex, while the unbound ligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PDBu (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule like a PKC C1 domain. In a competitive format, unlabeled this compound displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant PKC isozymes or synthetic C1 domain peptides.
-
A fluorescently labeled ligand for the C1 domain (e.g., a fluorescent phorbol ester analog).
-
This compound (competitor).
-
Assay Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM NaCl, with additives like 0.1% BSA and 0.01% Tween-20 to minimize non-specific binding.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of the PKC C1 domain, the fluorescent tracer, and a dilution series of this compound in the assay buffer.
-
Assay Setup: In a suitable microplate (e.g., a black, low-binding 384-well plate), add a fixed concentration of the PKC C1 domain and the fluorescent tracer.
-
Competitor Addition: Add varying concentrations of this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with no PKC enzyme (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific interaction being studied.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of this compound. The data is then fitted to a suitable binding model to determine the IC50 value, from which the Ki can be calculated as described for the radioligand binding assay.
Conclusion
This compound is a valuable chemical probe for investigating the intricate roles of PKC isozymes in cellular signaling. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate PKC activity. The differential binding affinities of this compound for various PKC C1 domains underscore the potential for developing isozyme-selective PKC modulators with improved therapeutic profiles.
References
Beyond Protein Kinase C: An In-depth Technical Guide to the Molecular Targets of (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V (ILV) is a synthetically accessible analog of the teleocidin class of natural products. For decades, it has been predominantly recognized and utilized as a potent activator of Protein Kinase C (PKC) isozymes, mimicking the function of the endogenous second messenger diacylglycerol (DAG). This activity is mediated through its high-affinity binding to the conserved C1 domain of PKC. However, the C1 domain is not exclusive to PKC; it is a feature of a broader family of signaling proteins. This has led to the crucial understanding that the biological effects of ILV are not solely attributable to PKC activation. This in-depth technical guide explores the molecular targets of this compound beyond PKC, providing a comprehensive overview of the current knowledge for researchers in pharmacology and drug development. We will delve into the quantitative binding data, detailed experimental protocols for target identification, and the intricate signaling pathways modulated by these non-PKC interactions.
Identified Non-PKC Targets of this compound
Current research has identified several key non-PKC protein families as direct molecular targets of this compound, all of which possess a characteristic C1 domain that facilitates this interaction. These include:
-
Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs): A family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases.
-
Chimaerins: A family of Rac GTPase-activating proteins (GAPs).
-
Munc13 Proteins: Essential for the priming of synaptic vesicles for exocytosis.
The following sections will provide a detailed analysis of the interaction of this compound with these protein families.
Quantitative Binding Data
The affinity of this compound for its molecular targets is a critical determinant of its biological activity. While extensive data exists for its interaction with PKC isozymes, quantitative data for non-PKC targets is emerging. The following table summarizes the available binding affinity data. It is important to note that much of the existing data for non-PKC targets has been generated using phorbol (B1677699) esters, such as phorbol 12,13-dibutyrate (PDBu), which are functional analogs of this compound.
| Target Protein Family | Specific Isoform/Domain | Ligand | Binding Constant (Kd or Ki) | Assay Method | Reference |
| RasGRP | RasGRP | This compound | Nanomolar range | Not specified | [1] |
| RasGRP1 C1 peptide | PDBu | ~10-fold larger than whole enzyme | [3H]PDBu binding assay | [2] | |
| RasGRP3 C1 peptide | PDBu | ~10-fold larger than whole enzyme | [3H]PDBu binding assay | [2] | |
| Chimaerins | Chimaerin C1 peptides | PDBu | Potent binding (exact Kd not specified) | [3H]PDBu binding assay | [2] |
| Munc13 | Munc13-1 C1 peptide | PDBu | No significant binding | [3H]PDBu binding assay | [2] |
Experimental Protocols for Target Identification and Validation
Identifying the full spectrum of molecular targets for a bioactive compound like this compound is a cornerstone of modern drug discovery. Several powerful techniques can be employed for this purpose. Below are detailed methodologies for key experiments.
Affinity Chromatography for Target Pull-Down
Affinity chromatography is a robust method to isolate and identify proteins that bind to a specific ligand. In the context of this compound, an analog of the molecule is immobilized on a solid support to "capture" its binding partners from a cell or tissue lysate.
Methodology:
-
Synthesis of an Immobilized this compound Analog:
-
A derivative of this compound is synthesized with a linker arm at a position that does not interfere with C1 domain binding.
-
This linker is then covalently coupled to a solid matrix, such as agarose (B213101) or magnetic beads.
-
-
Preparation of Cell Lysate:
-
Cells or tissues of interest are lysed in a non-denaturing buffer to preserve protein structure and interactions.
-
The lysate is clarified by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
The clarified lysate is incubated with the this compound-coupled beads to allow for binding of target proteins.
-
The beads are then washed extensively with buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Bound proteins are eluted from the beads. This can be achieved by:
-
Competition with an excess of free this compound.
-
Changing the pH or ionic strength of the buffer to disrupt the binding interaction.
-
Using a denaturing agent like SDS.
-
-
-
Identification of Bound Proteins:
-
The eluted proteins are separated by SDS-PAGE.
-
Protein bands of interest are excised and identified by mass spectrometry (e.g., LC-MS/MS).
-
References
Enantiomeric Specificity of Indolactam V in Protein Kinase C Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enantiomeric specificity of indolactam V (ILV) in its interaction with Protein Kinase C (PKC). It consolidates quantitative binding data, details relevant experimental methodologies, and visualizes key biological and experimental frameworks to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: Protein Kinase C and Indolactam V
Protein Kinase C represents a family of serine/threonine kinases that are critical mediators of cellular signaling pathways, regulating a wide array of physiological processes including cell proliferation, differentiation, and apoptosis.[1][2] PKC isozymes are classified into three main groups based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ). The activation of conventional and novel PKC isozymes is allosterically regulated by the binding of diacylglycerol (DAG) to their conserved C1 domains.
Indolactam V (ILV) is a synthetically accessible analog of the teleocidin class of natural products. It functions as a potent tumor promoter and a powerful activator of conventional and novel PKC isozymes by mimicking the action of DAG and binding to the C1 domain.[1] ILV exists as two enantiomers, (-)-indolactam V and (+)-indolactam V. The biological activity of ILV is highly stereospecific, with the (-)-enantiomer being the biologically active form responsible for PKC activation.
Quantitative Analysis of Enantiomeric Specificity
The binding of indolactam V to PKC is exquisitely stereospecific. The (-)-enantiomer of indolactam V is a potent ligand for the C1 domains of conventional and novel PKC isozymes, exhibiting binding affinities in the nanomolar range. In stark contrast, the (+)-enantiomer is reported to be biologically inactive, demonstrating no significant tumor-promoting activity, which is a direct consequence of its inability to bind to PKC with high affinity.[1]
Table 1: Binding Affinity of this compound for PKC Isozyme C1 Domains
The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for this compound with the C1 domains of various PKC isozymes. The data highlights the high affinity of the active enantiomer.
| PKC Isozyme C1 Domain | Binding Constant (Kd/Ki) (nM) | Constant Type |
| η-C1B | 5.5 | Kd |
| ε-C1B | 7.7 | Kd |
| δ-C1B | 8.3 | Kd |
| β-C1A | 18.9 | Kd |
| α-C1A | 20.8 | Kd |
| β-C1B | 137 | Kd |
| γ-C1A | 138 | Kd |
| γ-C1B | 213 | Kd |
| η-CRD2 (surrogate peptide) | 3.36 | Ki |
| γ-CRD2 (surrogate peptide) | 1030 | Ki |
Data sourced from commercially available technical data sheets for this compound.
Table 2: Comparative Activity of Indolactam V Enantiomers
| Enantiomer | PKC Binding Affinity | Biological Activity |
| This compound | High (nanomolar range) | Active (Potent PKC activator and tumor promoter) |
| (+)-Indolactam V | Negligible | Inactive (No reported tumor-promoting activity)[1] |
Signaling Pathways and Logical Frameworks
To contextualize the enantiomeric specificity of indolactam V, it is essential to understand the PKC signaling pathway and the logical basis of stereoselective binding.
Protein Kinase C (PKC) Signaling Pathway
The following diagram illustrates the canonical activation pathway for conventional and novel PKC isozymes, where indolactam V acts as a DAG mimetic.
Logical Framework of Enantiomeric Specificity
The high degree of stereoselectivity observed in the binding of indolactam V to the PKC C1 domain is a consequence of the specific three-dimensional architecture of the binding site.
Experimental Protocols
The determination of binding affinities for indolactam V enantiomers to PKC is typically achieved through competitive binding assays. A common method is the displacement of a radiolabeled phorbol (B1677699) ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), from the C1 domain.
Competitive Radioligand Binding Assay Workflow
The following diagram outlines the general workflow for a competitive binding assay to determine the Ki of indolactam V enantiomers.
Detailed Protocol: [³H]PDBu Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound and (+)-indolactam V for a specific PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCδ)
-
[³H]PDBu (specific activity ~15-20 Ci/mmol)
-
This compound and (+)-indolactam V stock solutions in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Phosphatidylserine (PS) liposomes
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of PKC isozyme in assay buffer. The final concentration will depend on the specific activity of the enzyme and should be optimized empirically.
-
Prepare serial dilutions of this compound and (+)-indolactam V in assay buffer containing a constant low percentage of DMSO.
-
Prepare a working solution of [³H]PDBu in assay buffer. The final concentration should be approximately equal to its Kd for the PKC isozyme being tested (typically 1-5 nM).
-
Prepare a solution of PS liposomes and BSA in the assay buffer.
-
-
Assay Setup:
-
The total assay volume is typically 250 µL.
-
For each reaction tube, add the following in order:
-
50 µL of assay buffer (for total binding) or unlabeled PDBu at a high concentration (e.g., 30 µM, for non-specific binding) or the indolactam V enantiomer dilution.
-
50 µL of the PKC isozyme/PS/BSA mixture.
-
50 µL of the [³H]PDBu working solution.
-
-
Vortex gently and incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. The filters will trap the PKC-ligand complex.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound [³H]PDBu.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled PDBu) from the total binding (CPM in the absence of competitor) and the binding in the presence of each concentration of indolactam V.
-
Plot the percentage of specific [³H]PDBu binding as a function of the logarithm of the competitor (indolactam V enantiomer) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([³H]PDBu) and Kd is its dissociation constant for the PKC isozyme.
-
-
Conclusion
The interaction between indolactam V and Protein Kinase C is a classic example of enantiomeric specificity in pharmacology. The high-affinity binding of this compound to the C1 domain of conventional and novel PKC isozymes, in contrast to the inactivity of its (+)-enantiomer, underscores the precise structural requirements for ligand recognition by these critical signaling proteins. The data and protocols presented in this guide offer a foundational resource for researchers investigating PKC modulation and for the rational design of novel, isozyme-selective PKC activators or inhibitors for therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: (-)-Indolactam V for Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways, including those governing cell differentiation.[1] This synthetic analog of teleocidins has emerged as a valuable small molecule for directing the differentiation of pluripotent stem cells (PSCs), such as induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), towards specific lineages. Notably, this compound has been effectively utilized to promote the differentiation of definitive endoderm into pancreatic progenitors, a critical step in generating insulin-producing beta-like cells for diabetes research and therapy.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in stem cell differentiation, including its mechanism of action, detailed experimental protocols, expected results, and troubleshooting guidelines.
Mechanism of Action
This compound functions as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation triggers a downstream signaling cascade that plays a pivotal role in specifying the pancreatic lineage from definitive endoderm. While the complete downstream pathway is an active area of research, it is understood that PKC activation integrates with other crucial signaling pathways, such as FGF and Retinoic Acid (RA), to orchestrate the expression of key transcription factors necessary for pancreatic development.[2][5]
Signaling Pathway in Pancreatic Progenitor Induction
Caption: Signaling pathway of this compound in pancreatic progenitor induction.
Data Presentation
The use of this compound, in combination with other signaling molecules, significantly enhances the efficiency of differentiation towards pancreatic progenitors, as evidenced by the expression of key lineage markers.
| Marker | Method | Cell Type | Condition | Result | Reference |
| PDX1 | Immunofluorescence | human iPSCs | This compound alone | ~53% positive cells | Thatava et al., 2011[2] |
| PDX1 | Immunofluorescence | human iPSCs | FGF10, RA, Cyclopamine | ~25% positive cells | Thatava et al., 2011[2] |
| PDX1, NGN3, NEUROD1 | RT-PCR | human iPSCs | This compound, FGF10, RA, Cyclopamine | Upregulation of gene expression | Thatava et al., 2011[2] |
Experimental Protocols
This section provides a detailed protocol for the differentiation of human iPSCs into pancreatic progenitors using this compound, adapted from Thatava et al., 2011.[2]
Materials and Reagents
-
Human iPSCs
-
Matrigel-coated culture plates
-
Advanced RPMI (A-RPMI) medium
-
DMEM
-
B27 Supplement
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Wnt3a
-
Activin A
-
FGF10
-
KAAD-cyclopamine (CYC)
-
All-trans Retinoic Acid (RA)
-
This compound (ILV)
-
DAPT
-
Glucagon-like peptide-1 (GLP-1)
-
Hepatocyte Growth Factor (HGF)
-
Insulin-like growth factor 1 (IGF-1)
-
CMRL-1066 medium
Experimental Workflow
Caption: Stepwise workflow for iPSC differentiation to islet-like clusters.
Step-by-Step Protocol
Stage 1: Definitive Endoderm (DE) Formation (3 days)
-
Culture human iPSCs on Matrigel-coated plates in their maintenance medium until they reach 70-80% confluency.
-
To initiate differentiation, replace the medium with A-RPMI containing 25 ng/mL Wnt3a and 100 ng/mL Activin A for 24 hours.
-
For the next 48 hours, culture the cells in A-RPMI supplemented with 100 ng/mL Activin A and 0.2% FBS.
Stage 2: Gut Tube Endoderm (GTE) Formation (2 days)
-
After DE formation, switch the medium to A-RPMI containing 50 ng/mL FGF10, 0.25 µM KAAD-cyclopamine, and 2% FBS.
-
Culture for 2 days.
Stage 3: Pancreatic Progenitor (PP) Induction (4 days)
-
To induce pancreatic progenitors, replace the medium with DMEM supplemented with 1x B27, 50 ng/mL FGF10, 2 µM all-trans Retinoic Acid, 0.25 µM KAAD-cyclopamine, and 300 nM this compound .
-
Culture for 4 days, changing the medium daily.
Stage 4: Endocrine Precursor (EN) Formation (6 days)
-
For endocrine precursor formation, culture the cells in DMEM with 1x B27, 10 µM DAPT, and 55 nM GLP-1 for 6 days.
Stage 5: Islet-like Cluster Maturation (6 days)
-
Finally, mature the cells into islet-like clusters by culturing in CMRL-1066 medium with 1x B27, 50 ng/mL HGF, 50 ng/mL IGF-1, and 55 nM GLP-1 for 6 days.
Quality Control and Expected Results
-
Morphology: Monitor cell morphology at each stage. iPSCs should form tight colonies. Definitive endoderm will appear as a flattened monolayer. Pancreatic progenitors will form a thicker epithelial sheet. As differentiation progresses, cells will cluster to form 3D islet-like structures.
-
Marker Expression: At the end of Stage 3, a significant population of cells should be positive for the pancreatic progenitor markers PDX1 and NKX6.1, which can be assessed by immunofluorescence or flow cytometry. Gene expression of PDX1, NGN3, and NEUROD1 should be significantly upregulated, as quantifiable by RT-qPCR.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low efficiency of DE formation | Suboptimal iPSC quality or density. | Ensure iPSCs have a normal karyotype and are passaged at the correct confluency. Optimize seeding density. |
| Poor induction of pancreatic progenitors | Inefficient DE formation. Incorrect concentration or timing of factors. | Confirm high percentage of DE cells (e.g., >80% SOX17/FOXA2 positive) before proceeding. Titrate the concentration of this compound and other small molecules. Ensure daily media changes. |
| Cell death | Toxicity of small molecules. Suboptimal culture conditions. | Test a range of concentrations for this compound. Ensure proper pH and osmolarity of the culture media. |
| High variability between experiments | Inconsistent starting cell population. Variation in reagent quality. | Use a consistent iPSC line and passage number. Aliquot and store all growth factors and small molecules according to the manufacturer's instructions to ensure stability. |
References
- 1. Protein kinase C mediated extraembryonic endoderm differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Generation of human iPSC-derived pancreatic organoids to study pancreas development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in the differentiation of pluripotent stem cells into pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Indolactam V: A Potent and Versatile Substitute for Phorbol Esters in Cellular Signaling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V (ILV) is a synthetically accessible analog of teleocidins, a class of potent tumor promoters. It has emerged as a valuable research tool and a robust substitute for phorbol (B1677699) esters, such as phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA), in a wide array of biological experiments. Both ILV and phorbol esters are powerful activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in numerous cellular processes. These include cell proliferation, differentiation, apoptosis, and immune responses. Due to its structural and functional mimicry of the endogenous PKC activator diacylglycerol (DAG), ILV provides a reliable and effective means to investigate PKC-dependent signaling pathways.
This document provides detailed application notes, comparative data, and experimental protocols for utilizing this compound as a substitute for phorbol esters in research settings.
Mechanism of Action: A Shared Pathway
Both this compound and phorbol esters exert their biological effects primarily through the activation of PKC isozymes. They bind with high affinity to the C1 domain, a conserved region within the regulatory domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes. This binding event mimics the action of DAG, inducing a conformational change in the PKC molecule. This change relieves autoinhibition, leading to the translocation of the kinase from the cytosol to the plasma membrane, where it can phosphorylate a multitude of downstream target proteins.
Quantitative Data: Comparative Analysis
This compound demonstrates comparable, and in some cases, more selective, activity towards specific PKC isozymes when compared to phorbol esters. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity (Ki, nM) of this compound and Phorbol Esters to PKC Isozymes
| PKC Isozyme | This compound (Ki, nM) | Phorbol 12,13-dibutyrate (PDBu) (Kd, nM) |
| α | 11[1] | 1.6 - 18[1] |
| β | 6[1] | 1.6 - 18[1] |
| γ | 19[1] | 1.6 - 18[1] |
| δ | 8[1] | 1.6 - 18[1] |
| ε | 22[1] | 1.6 - 18[1] |
| η | 16[1] | Not Reported |
Note: Ki and Kd values are measures of binding affinity, with lower values indicating higher affinity. Data for PDBu is presented as a range as reported in the literature.
Table 2: Effective Concentrations for Cellular Effects
| Application | This compound | Phorbol Esters (TPA/PMA) | Cell Type |
| T-Cell Mitogenesis | 2.6 - 5.2 µM[2] | Not specified in this context | Human lymphocytes[2] |
| Pancreatic Progenitor Differentiation | 100 nM[3][4] | Not typically used in this specific protocol | Human iPS Cells[3][4] |
| Inhibition of HT1080 Cell Invasion | Not specified | TPA (concentration not specified) | Human fibrosarcoma HT1080 cells[5] |
| Stimulation of WI-38 Cell Invasion | Not specified | TPA (concentration not specified) | WI-38 lung fibroblasts[5] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments where this compound can be used as a substitute for phorbol esters.
In Vitro Protein Kinase C (PKC) Activation Assay
This protocol outlines a general method for measuring the phosphotransferase activity of PKC upon activation by this compound.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
This compound stock solution (e.g., 1 mM in DMSO)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the assay buffer, lipid activator, and PKC substrate peptide.
-
Add Activator: Add the desired concentration of this compound or phorbol ester (as a positive control) to the reaction tubes. Include a vehicle control (DMSO).
-
Add PKC: Add the purified PKC enzyme or cell lysate to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Induction of Pancreatic Progenitors from Human iPS Cells
This protocol describes the use of this compound in a directed differentiation protocol to generate pancreatic progenitors from human induced pluripotent stem cells (iPSCs).
Materials:
-
Human iPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Basal medium (e.g., DMEM/F12)
-
Activin A
-
Wnt3a
-
Fibroblast growth factor 10 (FGF10)
-
KAAD-cyclopamine
-
Retinoic acid
-
This compound
-
Insulin-like growth factor 1 (IGF-1)
-
Hepatocyte growth factor (HGF)
-
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT)
-
Glucagon-like peptide-1 (GLP-1)
Procedure:
-
Definitive Endoderm Induction (Days 1-3): Culture human iPSCs in basal medium supplemented with Activin A and Wnt3a to induce differentiation into definitive endoderm.
-
Gut Tube Endoderm Formation (Days 4-6): Replace the medium with basal medium containing FGF10 and KAAD-cyclopamine to promote the formation of gut tube endoderm.
-
Pancreatic Progenitor Specification (Days 7-9): Culture the cells in basal medium supplemented with Retinoic Acid, FGF10, and This compound (e.g., 100 nM) to induce the expression of pancreatic progenitor markers such as PDX1.[3][4]
-
Islet-like Cell Maturation (Days 10-12+): Further mature the pancreatic progenitors into islet-like cells by culturing them in a medium containing IGF-1, HGF, DAPT, and GLP-1.[3][4]
-
Analysis: Assess the differentiation efficiency by analyzing the expression of key pancreatic markers such as PDX1, NGN3, NEUROD1, insulin, and glucagon (B607659) via immunofluorescence or qPCR. Functional analysis can be performed by measuring glucose-stimulated C-peptide secretion.[3][4]
Conclusion
This compound serves as a highly effective and reliable substitute for phorbol esters in a multitude of research applications. Its potent activation of PKC, coupled with its well-characterized effects on cellular signaling, makes it an invaluable tool for scientists investigating the intricate roles of PKC in health and disease. The protocols and data presented here provide a comprehensive guide for the successful integration of this compound into experimental workflows, facilitating further discoveries in the field of cell biology and drug development.
References
Total Synthesis of (-)-Indolactam V: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of (-)-Indolactam V, a potent activator of Protein Kinase C (PKC). The methodologies outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for research purposes.
Introduction
This compound is a valuable chemical probe for studying the diverse roles of PKC in cellular signaling. Its total synthesis has been approached through various strategies, each with its own merits. This document details two prominent and efficient syntheses: a modular approach developed by Billingsley and coworkers, and two convergent strategies reported by Jia and colleagues. These protocols offer researchers the means to produce this compound for in-depth biological and pharmacological investigations.
Synthetic Strategies Overview
Two distinct and effective total syntheses of this compound are presented:
-
Modular Total Synthesis via Copper-Catalyzed Arylation: This concise, eight-step synthesis relies on a key copper-catalyzed amino acid arylation to form the crucial indole (B1671886) C4–nitrogen bond. This modular approach allows for the potential diversification of the indolactam scaffold.[1]
-
Convergent Syntheses from 4-Nitrotryptophan (B14803151) or L-Glutamic Acid: These two approaches provide access to this compound in 8 steps (from a known 4-nitrotryptophan derivative) or 12 steps (from L-glutamic acid), respectively. A key transformation in these routes is a Palladium-catalyzed indole synthesis.
The following sections provide detailed experimental protocols for these synthetic routes, along with quantitative data and visualizations of the experimental workflow and the relevant biological signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two featured synthetic strategies.
Table 1: Modular Total Synthesis of this compound by Billingsley et al.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | N-Tosyl-4-bromoindole Synthesis | 4-Bromoindole, TsCl, NaH, DMF | 95 |
| 2 | Copper-Catalyzed N-Arylation | N-Tosyl-4-bromoindole, L-Valine, CuI, Cs2CO3, DMSO | >90 |
| 3 | Boc Protection | (S)-2-((1-Tosyl-1H-indol-4-yl)amino)-3-methylbutanoic acid, Boc2O, Et3N, CH2Cl2 | 92 |
| 4 | Amide Coupling | N-Boc protected amino acid, L-Leucine methyl ester, EDCI, HOBt, DIPEA, CH2Cl2 | 85 |
| 5 | Saponification | Dipeptide methyl ester, LiOH, THF/H2O | 98 |
| 6 | Detosylation and Cyclization | N-Boc dipeptide, Mg, MeOH | 60 |
| 7 | Boc Deprotection | Tricyclic intermediate, TFA, CH2Cl2 | 95 |
| 8 | N-Methylation | This compound precursor, HCHO, NaBH3CN, AcOH, MeCN | 80 |
| Overall Yield | ~30% |
Table 2: Convergent Total Synthesis of this compound by Jia et al. (from 4-Nitrotryptophan derivative)
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Esterification | N-Boc-4-nitro-L-tryptophan, SOCl2, MeOH | 98 |
| 2 | N-Methylation | N-Boc-4-nitro-L-tryptophan methyl ester, NaH, MeI, THF | 95 |
| 3 | Boc Deprotection | N-Boc-N-methyl-4-nitro-L-tryptophan methyl ester, TFA, CH2Cl2 | 98 |
| 4 | Amide Coupling | N-methyl-4-nitro-L-tryptophan methyl ester, Boc-L-Val-OH, EDCI, HOBt, DIPEA, CH2Cl2 | 89 |
| 5 | Reduction of Nitro Group | Dipeptide, H2, Pd/C, MeOH | 95 |
| 6 | Saponification | Dipeptide methyl ester, LiOH, THF/H2O | 97 |
| 7 | Lactamization | Amino acid, HATU, DIPEA, THF | 78 |
| 8 | Reduction of Amide | Lactam, BH3·THF | 85 |
| Overall Yield | ~49% |
Experimental Protocols
Protocol 1: Modular Total Synthesis of this compound (Billingsley et al.)
This protocol is adapted from the supporting information of Haynes-Smith et al., Org. Lett. 2016, 18 (9), pp 2008–2011.
Step 2: Copper-Catalyzed N-Arylation
-
To an oven-dried vial equipped with a magnetic stir bar, add N-tosyl-4-bromoindole (1.0 equiv), L-valine (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (0.5 M).
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the aqueous layer and wash it with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amino acid.
Step 7: Lactamization
-
Dissolve the linear dipeptide precursor (1.0 equiv) in anhydrous methanol.
-
Add magnesium turnings (10 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic lactam.
Protocol 2: Convergent Total Synthesis of this compound (Jia et al.)
This protocol is adapted from the supporting information of Xu et al., Org. Biomol. Chem., 2011, 9, 2512-2517.
Step 5: Reduction of the Nitro Group
-
To a solution of the nitro-containing dipeptide (1.0 equiv) in methanol, add 10% palladium on carbon (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline (B41778) derivative, which is used in the next step without further purification.
Step 7: Lactamization
-
To a solution of the amino acid precursor (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Experimental Workflow: Modular Synthesis of this compound
Caption: Modular synthesis workflow for this compound.
Signaling Pathway: PKC Activation by this compound
Caption: this compound activates the PKC signaling pathway.
References
Application Notes and Protocols for the Preparation of (-)-Indolactam V Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Indolactam V is a potent activator of Protein Kinase C (PKC) isozymes and is widely utilized in biomedical research for its ability to induce cellular differentiation, particularly of embryonic stem cells into pancreatic progenitors.[1][2][3][4] It also exhibits tumor-promoting activity.[1][2][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
This compound is a white to off-white crystalline powder.[1][2][3][4] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][2][6][7] |
| Molecular Weight | 301.4 g/mol (or 301.38 g/mol ) | [1][3][6] |
| Appearance | White to off-white crystalline powder | [1][2][3][4] |
| Purity | >99% or ≥96% (HPLC) | [1][2][3] |
| Solubility | Soluble in DMSO (>10 mg/mL or 10 mM) | [1][2][4][7] |
| Storage (Solid) | 4°C or -20°C, protected from light | [1][2][3] |
| Storage (Stock Solution) | -20°C | [1][2][3][4] |
| Stock Solution Stability | Up to 2 years at -20°C (conflicting reports suggest up to 2 months) | [1][2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.014 mg of this compound.
-
Calculation:
-
Molarity (M) = Moles of solute / Liters of solution
-
Moles = Molarity × Liters
-
Mass (g) = Moles × Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L × 0.001 L) × 301.4 g/mol × 1000 mg/g = 3.014 mg
-
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution using 3.014 mg of powder, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Note on Stability: While some sources indicate that stock solutions are stable for up to 2 years at -20°C, others suggest a shorter stability of up to 2 months in DMSO.[1][2][4] It is recommended to use the solution within the shorter timeframe for critical experiments or to perform periodic quality control checks.
Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.
Signaling Pathway Activation by this compound
Caption: this compound directly activates Protein Kinase C, leading to downstream signaling events.
References
- 1. Indolactam V – Reagents Direct [reagentsdirect.com]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. This compound = 96 HPLC 90365-57-4 [sigmaaldrich.com]
- 4. Cas 90365-57-4,this compound | lookchem [lookchem.com]
- 5. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one | C17H23N3O2 | CID 105000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indolactam V | 90365-57-4 | PKC | MOLNOVA [molnova.com]
The PKC Activator (-)-Indolactam V: Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
(-)-Indolactam V is a potent, cell-permeable activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes in the nervous system. As a stable and effective alternative to phorbol (B1677699) esters, this compound serves as an invaluable tool for investigating PKC-dependent signaling pathways in neurobiology.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of neuroscience research, including general PKC activation, neuroprotection in models of Alzheimer's Disease and ischemic stroke, and the modulation of synaptic plasticity.
Activation of Protein Kinase C in Neuronal Cells
This compound is a robust tool for studying the downstream effects of PKC activation in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y. It has been demonstrated to induce the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation, at micromolar concentrations.[1]
Application Highlights:
-
Mechanism of Action Studies: Elucidate the role of PKC in various neuronal signaling cascades.
-
Receptor Regulation: Investigate the PKC-dependent modulation of neurotransmitter receptor function and density.[1]
-
Calcium Mobilization: Study the influence of PKC activation on intracellular calcium signaling.[1]
Quantitative Data: PKC Activation by this compound in SH-SY5Y Cells
| Parameter | Agonist | Concentration | Effect | Reference |
| PKC Translocation | This compound | Micromolar range | Induces translocation from cytosol to plasma membrane | [1] |
| ³H-PDBu Binding | This compound | Micromolar range | Displaces binding, indicating competitive binding to the C1 domain of PKC | [1] |
| Muscarinic Receptor Regulation | This compound | Not specified | Induces down-regulation of cell surface muscarinic receptors | [1] |
| Ca²⁺ Mobilization | This compound | Not specified | Decreases sensitivity to muscarinic agonist-induced Ca²⁺ mobilization | [1] |
Experimental Protocol: PKC Translocation Assay in SH-SY5Y Cells
This protocol describes a method to assess the translocation of PKC from the cytosol to the membrane fraction in SH-SY5Y cells following treatment with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., hypotonic buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against a PKC isoform (e.g., PKCα, PKCε)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS to 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in hypotonic buffer.
-
Homogenization: Homogenize the cell lysate using a Dounce homogenizer.
-
Fractionation: Separate the cytosolic and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant is the cytosolic fraction, and the pellet is the membrane fraction.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the PKC isoform of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions for both treated and control samples. An increase in the membrane-to-cytosol ratio indicates PKC translocation.
Signaling Pathway: PKC Activation by this compound
Caption: this compound activates PKC by binding to its C1 domain, inducing its translocation to the cell membrane and subsequent phosphorylation of downstream targets.
Neuroprotection in Alzheimer's Disease Models
The pathology of Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques. The production of Aβ is regulated by the processing of the amyloid precursor protein (APP). Activation of PKC has been shown to promote the non-amyloidogenic processing of APP by α-secretase, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and reducing the formation of toxic Aβ peptides.[[“]] Therefore, PKC activators like this compound are valuable tools for investigating therapeutic strategies for AD.
Application Highlights:
-
Aβ Toxicity Studies: Investigate the potential of PKC activation to protect neurons from Aβ-induced toxicity.
-
APP Processing: Analyze the effect of this compound on the secretase-mediated processing of APP.
-
Neuroprotective Signaling: Elucidate the downstream pathways involved in PKC-mediated neuroprotection in the context of AD.
Representative Protocol: Assessing Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Aβ₁₋₄₂ peptide (oligomeric preparation)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 µM). Include control wells with no Aβ treatment.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) group. An increase in cell viability in the this compound treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.
Signaling Pathway: PKC-mediated Neuroprotection in Alzheimer's Disease
Caption: this compound activates PKC, which in turn enhances α-secretase activity, promoting the neuroprotective processing of APP and reducing the production of neurotoxic Aβ peptides.
Neuroprotection in Ischemic Stroke Models
Ischemic stroke leads to neuronal cell death through a complex cascade of events, including excitotoxicity and apoptosis. Certain PKC isoforms, particularly PKCε, have been identified as having neuroprotective roles in the context of cerebral ischemia.[3] Activation of these isoforms can mitigate neuronal damage and improve outcomes in experimental stroke models. Therefore, PKC activators like this compound can be utilized to explore these protective mechanisms.
Application Highlights:
-
Ischemic Preconditioning: Investigate the role of PKC in ischemic tolerance, where a mild ischemic insult protects against a subsequent severe one.
-
Neuroprotective Drug Screening: Use this compound as a positive control or a lead compound in screens for novel neuroprotective agents.
-
Reperfusion Injury: Study the involvement of PKC in the cellular damage that occurs upon restoration of blood flow after an ischemic event.
Representative Protocol: Oxygen-Glucose Deprivation (OGD) Model in Primary Neuronal Cultures
This protocol provides a method for inducing ischemia-like conditions in vitro to assess the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium with B27 supplement
-
Glucose-free DMEM
-
Deoxygenated solutions
-
Hypoxic chamber (e.g., 95% N₂, 5% CO₂)
-
This compound (stock solution in DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture primary neurons to the desired maturity.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with deoxygenated, glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber for a duration known to cause cell death (e.g., 60-90 minutes).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original pre-treatment medium (containing glucose, B27, and the respective concentrations of this compound or vehicle).
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed to achieve maximum LDH release). A decrease in LDH release in the this compound treated groups indicates neuroprotection.
Experimental Workflow: OGD Model for Neuroprotection Studies
References
- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Common Mechanisms of Alzheimer’s Disease and Ischemic Stroke: The Role of Protein Kinase C in the Progression of Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Indolactam V: Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V is a potent, synthetically accessible protein kinase C (PKC) activator. As an analog of the teleocidins, it mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isozymes. This activation triggers a wide array of cellular responses, making this compound a valuable tool for studying signal transduction pathways, inducing cellular differentiation, and investigating its potential as a therapeutic agent. Unlike phorbol (B1677699) esters, another class of PKC activators, this compound offers a distinct chemical scaffold for structure-activity relationship studies.
Mechanism of Action
This compound functions as a potent agonist of protein kinase C (PKC).[1][2] It binds to the regulatory C1 domain of multiple PKC isozymes, effectively mimicking the endogenous ligand diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, leading to its activation. A key consequence of this activation is the translocation of PKC from the cytosol to the plasma membrane, a hallmark of PKC activation.[3] Once at the membrane, activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, initiating downstream signaling cascades that regulate various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Data Presentation: Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of this compound in various cellular assays.
| Parameter | Value | Cell Line/System | Application |
| Ki (PKCα) | 11 nM | In vitro | PKC Binding Affinity |
| Ki (PKCβ) | 6 nM | In vitro | PKC Binding Affinity |
| Ki (PKCγ) | 19 nM | In vitro | PKC Binding Affinity |
| Ki (PKCδ) | 8 nM | In vitro | PKC Binding Affinity |
| Ki (PKCε) | 22 nM | In vitro | PKC Binding Affinity |
| Ki (PKCη) | 16 nM | In vitro | PKC Binding Affinity |
| Optimal Mitogenic Concentration | 2.6 - 5.2 µM | Human T-lymphocytes | T-cell Proliferation |
| Concentration for PKC Translocation | Micromolar range | SH-SY5Y | PKC Activation |
| Concentration for HL-60 Adhesion | Not explicitly defined, analogous to TPA (10 nM) | HL-60 | Cell Adhesion |
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated PKC activation.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Protein Kinase C (PKC) Translocation Assay in SH-SY5Y Cells
This protocol describes how to assess the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane in SH-SY5Y human neuroblastoma cells upon treatment with this compound.[3]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PKC (pan or isoform-specific), anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium to ~80-90% confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold hypotonic buffer and incubate on ice.
-
Scrape cells and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Protein Quantification: Determine the protein concentration of both cytosolic and membrane fractions using a Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for PKC in both fractions. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates PKC translocation. Normalize the PKC signal to the respective fraction markers (Na+/K+-ATPase for membrane, GAPDH for cytosol).
Protocol 2: T-Lymphocyte Proliferation Assay
This protocol outlines a method to measure the mitogenic effect of this compound on human T-lymphocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound stock solution
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify T-lymphocytes using a T-cell enrichment kit.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound to the wells to achieve final concentrations ranging from 0.1 to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Protocol 3: HL-60 Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of human promyelocytic leukemia (HL-60) cells, a process often mediated by PKC activation. This protocol is adapted from methods using the analogous PKC activator, TPA.[4]
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
96-well tissue culture plates (can be coated with an extracellular matrix protein like fibronectin, if desired)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microplate reader
-
PBS
Procedure:
-
Cell Labeling:
-
Resuspend HL-60 cells in serum-free medium at 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Cell Treatment and Seeding:
-
Resuspend the labeled HL-60 cells in complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 30-60 minutes.
-
Seed the treated cells onto the 96-well plate (pre-coated or uncoated) at a density of 5 x 10^4 cells/well.
-
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with warm PBS to remove non-adherent cells.
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (excitation/emission ~495/515 nm for Calcein-AM).
-
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition compared to the total number of cells added (determined from a set of unwashed wells). Plot the dose-response relationship.
References
- 1. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 2. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesion of human myelomonocytic (HL-60) cells induced by 1,25-dihydroxyvitamin D3 and phorbol myristate acetate is dependent on osteopontin synthesis and the alpha v beta 3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Application Notes for High-Purity (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers of high-purity (-)-Indolactam V, a potent activator of Protein Kinase C (PKC). It also includes detailed application notes and experimental protocols for its use in cancer research and stem cell differentiation.
Introduction to this compound
This compound is a synthetically accessible analog of the teleocidin class of tumor promoters. It is a powerful pharmacological tool for studying the roles of PKC in various cellular processes. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), this compound binds to the C1 domain of most PKC isozymes, leading to their activation. This activation triggers a cascade of downstream signaling events that regulate cell proliferation, differentiation, apoptosis, and other critical functions. Its applications are particularly prominent in cancer biology and in directing the differentiation of pluripotent stem cells.
Commercial Suppliers of High-Purity this compound
A variety of commercial suppliers offer high-purity this compound for research purposes. The following table summarizes key information from several suppliers to aid in procurement.
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Tocris Bioscience | ≥99% (HPLC)[1] | Contact for details | 90365-57-4[1] |
| STEMCELL Technologies | ≥97%[2] | Contact for details | 90365-57-4[2] |
| Sigma-Aldrich | ≥96% (HPLC) | 1 mg | 90365-57-4 |
| Reagents Direct | >99% | 1 mg | 90365-57-4 |
| CD Biosynsis | ≥97% by NMR | Contact for details | 90365-57-4 |
| MOLNOVA | Not specified | 5 mg, 50 mg, 100 mg | 90365-57-4 |
| Immunomart | Not specified | 500 µg, 1 mg | 90365-57-4 |
| Clinivex | Not specified | Contact for details | Not specified |
| Selleck Chemicals | Not specified | Contact for details | 90365-57-4 |
Application Notes
Activation of Protein Kinase C (PKC)
This compound is a potent activator of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isozymes. It functions by binding to the C1 domain, a region that normally binds diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain, which can then phosphorylate a wide array of substrate proteins on serine and threonine residues. The activation of PKC by this compound can be monitored through various methods, including assessing the phosphorylation of known PKC substrates or by observing the translocation of PKC isozymes from the cytosol to the plasma membrane.
Cancer Research
In the context of cancer, the role of PKC is complex and isoform-specific, acting as both a tumor promoter and a tumor suppressor depending on the cellular context. This compound is a valuable tool to dissect these roles. For example, its ability to modulate PKC activity has been studied in the context of triple-negative breast cancer, where synthetic analogues of Indolactam V have been investigated as inhibitors of PAR2-induced calcium mobilization.[3] Additionally, its precursor role in the synthesis of Cytoblastin, a drug used to treat various cancers, highlights its importance in oncological research.[4]
Stem Cell Differentiation
A significant application of this compound is in the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages. Notably, it has been shown to be a key component in protocols for generating pancreatic progenitor cells from definitive endoderm.[2] These progenitors can then be further differentiated into functional, insulin-secreting beta-like cells, offering potential avenues for cell-based therapies for diabetes.
Experimental Protocols
Protocol 1: In Vitro PKC Activation Assay
This protocol provides a general framework for assessing the activation of PKC in a cell-based assay using this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture: Plate the cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Analysis: Analyze the phosphorylation of the PKC substrate in the cell lysates using Western blotting or ELISA with the appropriate antibodies. An increase in the phosphorylation of the substrate in the this compound-treated cells compared to the vehicle control indicates PKC activation.
Protocol 2: Pancreatic Progenitor Differentiation from hPSCs
This protocol outlines a method for directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors using this compound as a key inducing agent. This protocol is a synthesis of methodologies described in the literature.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Definitive endoderm differentiation medium
-
Pancreatic progenitor induction medium: Basal medium supplemented with factors such as FGF10, Retinoic Acid, and this compound.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Matrigel or other suitable extracellular matrix
-
Antibodies for characterization (e.g., anti-PDX1, anti-NKX6.1)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium.
-
Definitive Endoderm Induction (Days 1-3): When hPSCs reach the appropriate confluency, switch to a definitive endoderm differentiation medium. This typically involves the use of activin A and other signaling modulators.
-
Pancreatic Progenitor Induction (Days 4-6): After 3 days of definitive endoderm induction, replace the medium with the pancreatic progenitor induction medium. Supplement the medium with this compound at a final concentration typically in the range of 100 nM to 1 µM. The optimal concentration should be determined empirically for the specific cell line.
-
Culture Maintenance: Continue to culture the cells for an additional 2-3 days, changing the medium daily with fresh pancreatic progenitor induction medium containing this compound.
-
Characterization: After the induction period, the cells can be characterized for the expression of pancreatic progenitor markers such as PDX1 and NKX6.1 using immunofluorescence or flow cytometry.
Visualizations
Caption: Activation of the PKC signaling pathway by endogenous ligands and this compound.
Caption: General experimental workflow for utilizing this compound in cell-based assays.
References
- 1. Indolactam V/GLP-1-mediated Differentiation of Human iPS Cells into Glucose-Responsive Insulin-Secreting Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that directs differentiation of human ESCs into the pancreatic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation into Endoderm Lineage: Pancreatic differentiation from Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Indolactam V in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] As the core structural component of the potent tumor-promoting teleocidins, this compound serves as an invaluable tool in chemical biology and drug discovery.[2] Its ability to mimic the action of the endogenous second messenger diacylglycerol (DAG) allows for the specific activation of PKC isozymes, making it an essential positive control and pharmacological probe in high-throughput screening (HTS) assays aimed at identifying novel modulators of the PKC signaling pathway.
These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound activates conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes by binding to their C1 domain. This binding event mimics the action of DAG, causing a conformational change in the PKC enzyme that relieves autoinhibition and initiates its kinase activity. The biological activity of this compound is dependent on its conformation, with the "twist" conformer being the active form.[2]
Quantitative Data Summary
The following table summarizes the binding affinities and activation constants of this compound for various PKC isozymes. This data is crucial for designing and interpreting HTS assays.
| PKC Isozyme | Parameter | Value | Reference |
| PKCη (surrogate peptide η-CRD2) | Ki | 3.36 nM | [3][4] |
| PKCγ (surrogate peptide γ-CRD2) | Ki | 1.03 µM | [3][4] |
| PKCη (C1B domain) | Kd | 5.5 nM | [3][4] |
| PKCε (C1B domain) | Kd | 7.7 nM | [3][4] |
| PKCδ (C1B domain) | Kd | 8.3 nM | [3][4] |
| PKCβ (C1A-long domain) | Kd | 18.9 nM | [3][4] |
| PKCα (C1A-long domain) | Kd | 20.8 nM | [3][4] |
| PKCβ (C1B domain) | Kd | 137 nM | [3][4] |
| PKCγ (C1A domain) | Kd | 138 nM | [3][4] |
| PKCγ (C1B domain) | Kd | 213 nM | [3][4] |
Application in High-Throughput Screening
This compound is a versatile tool in HTS for several key applications:
-
Positive Control: In screens for PKC inhibitors, this compound is used to stimulate PKC activity, providing a robust signal window to assess the potency of test compounds.
-
Assay Development and Validation: It is instrumental in optimizing assay parameters, such as enzyme and substrate concentrations, and for calculating statistical measures of assay performance like the Z'-factor.
-
Mechanism of Action Studies: By comparing the effects of hit compounds to those of this compound, researchers can begin to elucidate the mechanism of action of novel modulators.
-
Scaffold for Library Design: The indolactam core is a "privileged structure" that can be chemically modified to create focused libraries for screening against PKC and other targets.[1]
Experimental Protocols
Protocol 1: Biochemical HTS Assay for PKC Inhibitors using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a specific PKC isozyme, using this compound as the activator.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCβII)
-
Biotinylated peptide substrate for PKC
-
This compound
-
ATP
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay Buffer containing EDTA, Eu-labeled antibody, and SA-APC
-
384-well, low-volume, black assay plates
-
Test compounds and control inhibitors (e.g., staurosporine)
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, this compound (for positive control wells), and DMSO (for negative control wells) into the appropriate wells of a 384-well plate.
-
Enzyme and Activator Addition: Prepare a solution of the PKC enzyme and this compound (final concentration typically 10-100 nM) in assay buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the specific PKC isoform. Add 5 µL of this substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
Data Analysis:
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percent inhibition for each test compound is calculated relative to the positive and negative controls.
Protocol 2: Cell-Based HTS Assay for PKC Modulators using a Reporter Gene
This protocol describes a cell-based assay using a reporter gene downstream of PKC activation to screen for both activators and inhibitors of the PKC pathway.
Materials:
-
HEK293 cells stably expressing a PKC-responsive reporter construct (e.g., NF-κB or AP-1 driving luciferase or GFP expression)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound
-
Test compounds
-
384-well, clear-bottom, black- or white-walled assay plates
-
Luciferase or fluorescence detection reagent
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds, this compound (positive control for activation, typically 100 nM final concentration), and DMSO (vehicle control) to the appropriate wells. For inhibitor screening, co-incubate test compounds with a sub-maximal concentration of this compound.
-
Incubation: Incubate the plates for 6-24 hours at 37°C and 5% CO₂.
-
Signal Detection:
-
For Luciferase Reporter: Add the appropriate luciferase substrate according to the manufacturer's instructions and measure luminescence on a plate reader.
-
For GFP Reporter: Measure fluorescence intensity on a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
For activator screening, normalize the signal of each well to the DMSO control. For inhibitor screening, calculate the percent inhibition relative to the signal generated by this compound alone.
Visualizations
Signaling Pathway
Caption: PKC signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for an HTS campaign for PKC modulators.
References
Application Notes and Protocols for the Synthesis of (-)-Indolactam V Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic techniques for preparing (-)-Indolactam V and its analogs, potent modulators of Protein Kinase C (PKC). The information compiled herein is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction to this compound and its Significance
This compound is a naturally occurring indole (B1671886) alkaloid that serves as the parent structure for a class of compounds known as teleocidins.[1][2] These compounds are potent activators of Protein Kinase C (PKC) isozymes, which are critical regulators of various cellular processes, including cell growth, differentiation, and apoptosis.[3][4][5] The ability of this compound and its analogs to modulate PKC activity has made them valuable tools for studying signal transduction pathways and has spurred interest in their therapeutic potential for conditions such as cancer, neurodegenerative diseases, and HIV/AIDS.[6][7]
The development of efficient and modular synthetic routes to this compound is crucial for creating diverse libraries of analogs.[6] This allows for systematic structure-activity relationship (SAR) studies to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies for the this compound Core
Several synthetic strategies have been developed to construct the challenging tricyclic core of this compound, which features a nine-membered lactam ring fused to an indole. The primary challenge lies in the formation of the C4-N bond of the indole and the subsequent macrocyclization.
Copper-Catalyzed Amino Acid Arylation
A modular and efficient approach involves the copper-catalyzed N-arylation of an amino acid with a 4-haloindole derivative.[8][9][10] This strategy allows for the facile introduction of various amino acid side chains, providing a direct route to a diverse range of analogs.
Logical Workflow for Copper-Catalyzed Arylation Strategy
Caption: General workflow for the synthesis of this compound via copper-catalyzed N-arylation.
Indolyne Functionalization
Another powerful strategy relies on the generation of a 4,5-indolyne intermediate, which can then be trapped with a nucleophile to establish the C4-N bond.[3][11] This approach offers a distinct disconnection and has been successfully applied to the total synthesis of this compound and related alkaloids.
Synthetic Pathway via Indolyne Intermediate
Caption: Key steps in the synthesis of this compound using an indolyne intermediate.
Intramolecular Buchwald-Hartwig C-N Coupling
The formation of the nine-membered lactam ring can also be achieved through an intramolecular Buchwald-Hartwig C-N coupling reaction.[12][13] This palladium-catalyzed cyclization has been explored for the synthesis of (-)-epi-Indolactam V and presents a viable route for constructing the core structure.
Synthesis of this compound Analogs
The modular nature of the synthetic routes described above allows for the preparation of a wide array of analogs with modifications at various positions of the indolactam scaffold.
-
C7-Substituted Analogs: Late-stage functionalization at the C7 position of the indole ring has been a key strategy for synthesizing naturally occurring analogs like (-)-pendolmycin and (-)-lyngbyatoxin A.[3] This is often achieved through sp2-sp3 cross-coupling reactions.
-
N1-Alkylated Analogs: The indole nitrogen (N1) can be readily alkylated to introduce different substituents, which has been shown to influence the biological activity and selectivity of the analogs.[1]
-
Variations in the Amino Acid Side Chain: As highlighted in the copper-catalyzed arylation strategy, the use of different amino acids allows for systematic exploration of the impact of the side chain at the C9 position on PKC binding and activation.[10]
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of this compound, based on reported literature.
Protocol 1: Copper-Catalyzed N-Arylation of L-Valine Methyl Ester with 4-Bromoindole
This protocol is adapted from the work of Billingsley and colleagues.[8][10]
Materials:
-
4-Bromoindole
-
L-Valine methyl ester hydrochloride
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K3PO4)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoindole (1.0 equiv), L-valine methyl ester hydrochloride (1.2 equiv), CuI (0.1 equiv), and K3PO4 (2.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe, followed by DMEDA (0.2 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Protocol 2: Intramolecular Lactamization to form the Nine-Membered Ring
This protocol is a general procedure for macrocyclization.[14]
Materials:
-
Linear dipeptide precursor with a free amine and a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
Procedure:
-
Dissolve the linear dipeptide precursor (1.0 equiv) in anhydrous DMF under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) to the solution.
-
In a separate flask, dissolve HATU (1.5 equiv) in anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes representative yields for key synthetic steps and overall yields for the total synthesis of this compound from various reported methods.
| Synthetic Strategy | Key Step | Reported Yield (%) | Overall Yield (%) | Reference |
| Copper-Catalyzed Amino Acid Arylation | N-Arylation of Valine derivative | 80-95 | Not specified | [8],[10] |
| Indolyne Functionalization | Indolyne trapping with peptide nucleophile | ~70 | ~62 (from commercial materials) | [3] |
| Pd-Catalyzed Indole Synthesis & Lactamization | Lactamization using HATU | 70-85 | 49 (from 4-nitrotryptophan (B14803151) derivative) | [14] |
| Synthesis from Methyl 4-nitroindole-3-carboxylate | Not specified | Not specified | 15 | [2] |
Signaling Pathway and Biological Activity
This compound and its analogs exert their biological effects primarily through their interaction with the C1 domain of PKC isozymes, mimicking the endogenous activator diacylglycerol (DAG).[4][5] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins.
PKC Activation by this compound Analogs
Caption: Simplified signaling pathway of PKC activation by this compound analogs.
The development of analogs with altered substituents can lead to differential binding affinities for various PKC isozymes, offering the potential for isozyme-selective PKC modulators.[15][16][17] Furthermore, some indolactam analogs have been found to inhibit PAR2-induced calcium mobilization, suggesting a broader range of biological targets.[1]
These application notes and protocols provide a foundation for researchers to engage in the synthesis and study of this compound analogs, facilitating the exploration of their therapeutic potential.
References
- 1. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]
- 8. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uh-ir.tdl.org [uh-ir.tdl.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Modeling, chemistry, and biology of the benzolactam analogues of indolactam V (ILV). 2. Identification of the binding site of the benzolactams in the CRD2 activator-binding domain of PKCdelta and discovery of an ILV analogue of improved isozyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (-)-Indolactam V in the Study of GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indolactam V is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical downstream effectors in various signal transduction pathways.[1] In the context of G-protein coupled receptor (GPCR) signaling, PKC is primarily activated downstream of Gq-coupled receptors. The activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with intracellular calcium mobilized by IP3, synergistically activates conventional and novel PKC isoforms.
As a stable analog of DAG, this compound provides a powerful pharmacological tool to directly and potently activate PKC, thereby mimicking the downstream effects of Gq-coupled GPCR activation. This allows researchers to dissect the specific roles of PKC in a given signaling cascade, independent of the upstream receptor and G-protein activation. These application notes provide detailed protocols and quantitative data for the use of this compound in studying GPCR signaling pathways.
Quantitative Data: this compound Binding Affinities and Potency
The following tables summarize the binding affinities (Ki and Kd) of this compound for various PKC isozymes and its potency in functional assays. This data is crucial for selecting appropriate experimental concentrations and interpreting results.
Table 1: Binding Affinity of this compound for PKC Isozymes
| PKC Isozyme Surrogate Peptide/Domain | Binding Constant | Value (nM) |
| η-CRD2 | Ki | 3.36 |
| γ-CRD2 | Ki | 1030 |
| η-C1B | Kd | 5.5 |
| ε-C1B | Kd | 7.7 |
| δ-C1B | Kd | 8.3 |
| β-C1A-long | Kd | 18.9 |
| α-C1A-long | Kd | 20.8 |
| β-C1B | Kd | 137 |
| γ-C1A | Kd | 138 |
| γ-C1B | Kd | 213 |
Table 2: Functional Potency of this compound and its Analogs
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound | Gli Luciferase Assay (Shh-LIGHT2) | 33 ± 8 | |
| (-)-Indolactam I | Gli Luciferase Assay (Shh-LIGHT2) | 33 ± 4 | |
| N1-Hexyl-substituted indolactam 8 | Gli Luciferase Assay (Shh-LIGHT2) | 113 ± 27 | |
| (-)-Indolactam I | Gli Luciferase Assay (Sufu-KO-LIGHT) | 7 ± 1 | |
| N1-Hexyl-substituted indolactam 8 | Gli Luciferase Assay (Sufu-KO-LIGHT) | 8 ± 2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: Gq-coupled GPCR signaling pathway and the role of this compound.
Caption: General experimental workflow for studying GPCR signaling using this compound.
Experimental Protocols
PKC Translocation Assay by Western Blot
This protocol is designed to assess the translocation of PKC from the cytosol to the plasma membrane, a hallmark of its activation.
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
GPCR agonist
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (optional, for cleaner separation)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the PKC isoform of interest and a membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM - 1 µM), GPCR agonist, or vehicle control for the appropriate time (e.g., 5-30 minutes).
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer or follow the instructions of a subcellular fractionation kit to separate cytosolic and membrane fractions.
-
If performing whole-cell lysis, scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Image the blot and quantify band intensities. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation and subsequent IP3-mediated release from the endoplasmic reticulum. This compound is used as a positive control for PKC activation, which can sometimes modulate calcium signaling.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
This compound
-
GPCR agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom plates and allow them to adhere and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading.
-
Inject the GPCR agonist or this compound and continue to record the fluorescence. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
IP1 Accumulation Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, and is a robust method for quantifying Gq-coupled GPCR activation.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
This compound
-
GPCR agonist
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Culture cells in a 384-well white plate.
-
Add the GPCR agonist or this compound at various concentrations to the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C. The stimulation buffer provided in the kit typically contains LiCl to inhibit the degradation of IP1.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate in the lysis buffer to each well.
-
Incubate at room temperature for 1 hour in the dark.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
[3H]-Phorbol Dibutyrate ([3H]-PDBu) Binding Assay
This competitive binding assay is used to determine the affinity of this compound for PKC by measuring its ability to displace the radiolabeled phorbol (B1677699) ester, [3H]-PDBu.
Materials:
-
Cell lysates or purified PKC
-
This compound at various concentrations
-
[3H]-Phorbol 12,13-dibutyrate ([3H]-PDBu)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled PDBu)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the cell lysate or purified PKC with the binding buffer.
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant, low concentration of [3H]-PDBu to all tubes.
-
For determining non-specific binding, add a high concentration of unlabeled PDBu to a separate set of tubes.
-
-
Incubation:
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any unbound [3H]-PDBu.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [3H]-PDBu binding against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-PDBu. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
This compound is an indispensable tool for elucidating the role of PKC in GPCR signaling. By directly activating PKC, it allows for the bypass of upstream signaling events, enabling a focused investigation of PKC-mediated downstream effects. The protocols provided herein offer a framework for utilizing this compound in a variety of standard assays to dissect the complexities of GPCR signaling pathways. Careful experimental design, including the use of appropriate controls and concentration ranges informed by the provided quantitative data, will yield valuable insights into the specific contributions of PKC to cellular physiology and pathophysiology.
References
Application Notes and Protocols for (-)-Indolactam V Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (-)-Indolactam V, a potent protein kinase C (PKC) activator, in cell culture experiments. The information is tailored for researchers in cancer biology, signal transduction, and drug development, with a focus on the human promyelocytic leukemia cell line (HL-60) and the triple-negative breast cancer cell line (MDA-MB-231).
Introduction
This compound is a synthetically accessible indole (B1671886) alkaloid that serves as a powerful pharmacological tool to investigate the roles of PKC in various cellular processes. As a diacylglycerol (DAG) analog, it binds to and activates conventional (α, β, γ) and novel (δ, ε, η) PKC isoforms, making it a valuable compound for studying PKC-dependent signaling pathways.[1] This document outlines the necessary cell culture conditions and detailed experimental protocols for treating cells with this compound and analyzing its effects.
Cell Culture Conditions
Successful treatment with this compound requires optimal cell culture conditions. The following tables summarize the recommended parameters for HL-60 and MDA-MB-231 cells.
Table 1: Cell Culture Conditions for HL-60 Cells
| Parameter | Recommendation |
| Cell Line | HL-60 (Human Promyelocytic Leukemia) |
| Morphology | Suspension, lymphoblast-like |
| Growth Medium | RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM) |
| Serum | 10-20% Fetal Bovine Serum (FBS) |
| Supplements | 2 mM L-glutamine, 1% Penicillin-Streptomycin |
| Culture Vessels | T-flasks, suspension culture plates |
| Incubation | 37°C, 5% CO₂ in a humidified incubator |
| Seeding Density (General Culture) | 1 x 10⁵ to 2 x 10⁵ cells/mL[2][3] |
| Subculture | Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[2] |
Table 2: Cell Culture Conditions for MDA-MB-231 Cells
| Parameter | Recommendation |
| Cell Line | MDA-MB-231 (Human Breast Adenocarcinoma) |
| Morphology | Adherent, epithelial-like |
| Growth Medium | Dulbecco's Modified Eagle's Medium (DMEM) or Leibovitz's L-15 Medium |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 1% Penicillin-Streptomycin |
| Culture Vessels | T-flasks, culture plates/dishes |
| Incubation | 37°C, 5% CO₂ in a humidified incubator (for DMEM) |
| Seeding Density (General Culture) | 2 x 10⁴ to 6 x 10⁴ cells/cm² |
| Subculture | Passage cells at 80-90% confluency. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells (HL-60 or MDA-MB-231)
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
HL-60: Seed cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.
-
MDA-MB-231: Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
For adherent cells (MDA-MB-231), carefully remove the existing medium.
-
Add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to each well.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Table 3: Recommended Seeding Densities for Assays
| Cell Line | Assay | Seeding Density |
| HL-60 | MTT Assay (96-well) | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Apoptosis Assay (6-well) | 5 x 10⁵ cells/well | |
| MDA-MB-231 | MTT Assay (96-well) | 5 x 10³ - 1 x 10⁴ cells/well[4] |
| Apoptosis Assay (6-well) | 2 x 10⁵ - 3 x 10⁵ cells/well[4] |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells (HL-60 or MDA-MB-231)
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at the densities recommended in Table 3.
-
Treat the cells with the desired concentrations of this compound (and vehicle control) for the intended duration.
-
-
Cell Harvesting:
-
HL-60: Collect the cells by centrifugation.
-
MDA-MB-231: Aspirate the medium, wash with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Western Blot Analysis of PKC Pathway Activation
This protocol is for examining the phosphorylation status of downstream targets of the PKC signaling pathway after this compound treatment.
Materials:
-
Cells (HL-60 or MDA-MB-231)
-
6-well or 10 cm culture dishes
-
This compound stock solution
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-ERK, anti-PKC isoforms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a high density to ensure sufficient protein yield.
-
Treat cells with this compound for a short duration (e.g., 15-60 minutes) to observe acute signaling events.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE, protein transfer, and membrane blocking according to standard protocols.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Visualizations
This compound activates PKC, which in turn phosphorylates a wide range of downstream substrates, leading to diverse cellular responses. The following diagrams illustrate the general PKC activation pathway and a typical experimental workflow.
Figure 1. Simplified signaling pathway of PKC activation by this compound.
Figure 2. General experimental workflow for studying the effects of this compound.
Conclusion
This compound is a versatile tool for investigating PKC signaling. The protocols and guidelines presented here provide a framework for conducting robust and reproducible experiments in relevant cancer cell lines. Researchers should optimize these protocols for their specific experimental systems and endpoints. Careful consideration of cell line-specific characteristics and appropriate controls is essential for the accurate interpretation of results.
References
- 1. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Indolactam V for Cell Differentiation
Welcome to the technical support center for (-)-Indolactam V. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cell differentiation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic indole (B1671886) alkaloid that acts as a potent activator of Protein Kinase C (PKC) isozymes.[1][2] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation triggers downstream signaling cascades that can influence a wide range of cellular processes, including cell differentiation.
Q2: What are the primary applications of this compound in cell differentiation?
This compound is widely used to promote the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various specialized cell types. A notable application is in directing the differentiation of definitive endoderm towards pancreatic precursors.[1][3][4] It is often used in combination with other signaling molecules to enhance the efficiency of differentiation protocols.
Q3: What is the optimal concentration of this compound to use?
The optimal concentration of this compound is highly dependent on the cell type, the specific differentiation protocol, and the desired outcome. The effective concentration can range from the nanomolar (nM) to the micromolar (µM) scale. For example, while it binds to PKC isozymes with high affinity in the low nanomolar range, some differentiation protocols may require higher concentrations to achieve the desired biological effect.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: Low differentiation efficiency.
If you are observing low efficiency in your differentiation protocol after treatment with this compound, consider the following:
-
Concentration Optimization: The concentration of this compound is critical. A suboptimal concentration may not be sufficient to activate PKC to the required level for differentiation. Conversely, an excessively high concentration could lead to off-target effects or cytotoxicity.
-
Recommendation: Perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the observed cellular response (e.g., expression of lineage-specific markers).
-
-
Timing of Treatment: The developmental stage of the cells at the time of treatment is crucial. Adding this compound too early or too late in the differentiation timeline can significantly impact the outcome.
-
Recommendation: Review published protocols for similar cell types and differentiation lineages to determine the appropriate window for this compound treatment.
-
-
Synergistic Factors: this compound is often used in conjunction with other growth factors and small molecules, such as Fibroblast Growth Factor 10 (FGF10) and Retinoic Acid (RA), to achieve efficient differentiation.[3][4]
-
Recommendation: Ensure that all components of your differentiation cocktail are present at their optimal concentrations and that their quality is verified.
-
Problem 2: High cell death or cytotoxicity.
If you observe significant cell death following treatment with this compound, the following factors may be contributing:
-
High Concentration: As a potent signaling molecule, high concentrations of this compound can be toxic to some cell types.
-
Recommendation: Reduce the concentration of this compound. Refer to your dose-response experiments to select a concentration that promotes differentiation with minimal toxicity.
-
-
Purity of the Compound: Impurities in the this compound stock can contribute to cytotoxicity.
-
Recommendation: Ensure you are using a high-purity grade of this compound (≥97%).[1]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1%).
-
Problem 3: Inconsistent results between experiments.
Variability in results can be frustrating. Here are some common sources of inconsistency:
-
Cell Passage Number: The differentiation potential of stem cells can change with increasing passage number.
-
Recommendation: Use cells within a defined, low passage number range for all experiments.
-
Reagent Variability: Batch-to-batch variation in media, sera, growth factors, or this compound can lead to inconsistent outcomes.
-
Recommendation: Whenever possible, use the same batch of reagents for a set of related experiments. Qualify new batches of critical reagents before use.
-
-
Cell Seeding Density: The initial cell density can influence cell-cell interactions and signaling, thereby affecting differentiation.
-
Recommendation: Maintain a consistent cell seeding density across all experiments.
-
Data Presentation
Table 1: Binding Affinity of this compound to PKC Isozymes
| PKC Isozyme | Ki (nM) |
| α | 11 |
| β | 6 |
| γ | 19 |
| δ | 8 |
| ε | 22 |
| η | 16 |
| Data sourced from Kazanietz et al. and Masuda et al. as cited in STEMCELL Technologies.[1] |
Table 2: Effective Concentrations of this compound in Different Applications
| Application | Cell Type | Effective Concentration Range | Reference |
| Mitogenesis | Human T lymphocytes | 2.6 - 5.2 µM | Cell Immunol. 1995 May;162(2):288-94[5] |
| Pancreatic Progenitor Differentiation | Human iPSCs | Used as a "booster" with RA | Sci Rep. 2010 Nov 4;1:8[3][4] |
| Gli Luciferase Activity Inhibition | Shh-LIGHT2 cells | 100 nM | J Med Chem. 2012 Jan 26;55(2):979-83[6] |
Experimental Protocols
Protocol 1: General Procedure for Pancreatic Progenitor Differentiation from hPSCs
This protocol is a generalized workflow based on published methods.[3][4] Optimization will be required for specific cell lines and experimental conditions.
-
Definitive Endoderm Induction: Culture human pluripotent stem cells (hPSCs) in feeder-free conditions. Initiate differentiation to definitive endoderm using Activin A and Wnt3a.
-
Posterior Foregut Endoderm Formation: Prime the definitive endoderm cells with FGF10 and a Hedgehog signaling inhibitor (e.g., KAAD-cyclopamine).
-
Pancreatic Endoderm Specification: Treat the cells with Retinoic Acid (RA), "boosted" by the addition of this compound. The exact concentration of this compound should be optimized.
-
Pancreatic Progenitor Expansion and Maturation: Further guide the differentiation towards islet-like cells using a cocktail of factors including IGF-1, HGF, and a Notch signaling inhibitor (e.g., DAPT), enhanced with Glucagon-like peptide-1 (GLP-1).
Visualizations
Caption: Activation of PKC by this compound leading to cell differentiation.
Caption: A multi-stage protocol for pancreatic differentiation using this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolactam V/GLP-1-mediated Differentiation of Human iPS Cells into Glucose-Responsive Insulin-Secreting Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing off-target effects of (-)-Indolactam V in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of (-)-Indolactam V in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetically accessible analog of the teleocidin class of tumor promoters. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][2] It achieves this by binding to the C1 domain of PKC, mimicking the function of the endogenous second messenger diacylglycerol (DAG).[3] This binding event recruits PKC to the cell membrane, leading to its activation and downstream signaling.
Q2: What are the known on-target effects of this compound?
A2: As a potent PKC activator, this compound can induce a wide range of cellular responses depending on the cell type and the specific PKC isoforms expressed. These effects can include cell differentiation, proliferation, apoptosis, and modulation of ion channel activity.[1][4]
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects of this compound can arise from its interaction with other proteins that possess a C1 domain or similar phorbol (B1677699) ester-binding sites. Known and potential off-target proteins include:
-
RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap GTPases.[3][5]
-
Chimaerins: A family of Rac-GTPase activating proteins.[3]
-
Unc13/Munc13: Involved in neurotransmitter release.[3]
-
Proteinase-Activated Receptor 2 (PAR2): A G-protein coupled receptor.[1]
These off-target interactions can lead to the misinterpretation of experimental results, where an observed effect is incorrectly attributed to PKC activation.[6]
Q4: How can I be sure that the observed effect in my experiment is due to PKC activation by this compound?
A4: A multi-pronged approach is recommended to confirm that the observed cellular response is a direct result of PKC activation. This involves a combination of control experiments, including the use of an inactive analog, pharmacological inhibitors, and genetic knockdown techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or contradictory results following this compound treatment. | Activation of off-target signaling pathways. | 1. Use Control Compounds: Perform parallel experiments with the inactive analog, (+)-Indolactam V, and a vehicle control (e.g., DMSO). An on-target effect should be absent with the inactive analog and the vehicle. 2. Pharmacological Inhibition: Pre-treat cells with a PKC inhibitor to see if the effect of this compound is blocked. 3. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown specific PKC isoforms and observe if the response to this compound is diminished. |
| High background or non-specific effects observed. | The concentration of this compound may be too high, leading to the engagement of lower-affinity off-targets. | Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect. This minimizes the risk of engaging off-target proteins. |
| Effect is observed with both this compound and the inactive analog (+)-Indolactam V. | The observed effect is likely a non-specific artifact of the compound's chemical structure or the solvent. | Re-evaluate the experimental setup and consider potential confounding factors. Ensure proper dissolution and handling of all compounds. |
| A known PKC inhibitor does not block the effect of this compound. | 1. The effect may be mediated by a PKC isoform that is not sensitive to the specific inhibitor used. 2. The effect is genuinely PKC-independent and therefore an off-target effect. | 1. Use a broader spectrum PKC inhibitor or inhibitors targeting different isoforms. 2. Investigate potential non-PKC targets using techniques like siRNA knockdown for candidate off-target proteins (e.g., RasGRPs, PAR2). |
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various PKC isoforms and potential off-target proteins. This data can help in designing experiments and interpreting results.
Table 1: Binding Affinities of this compound for PKC Isoforms
| PKC Isoform Domain | Binding Constant (Ki/Kd) | Reference |
| η-CRD2 (surrogate peptide) | Ki: 3.36 nM | [7] |
| γ-CRD2 (surrogate peptide) | Ki: 1.03 µM | [7] |
| η-C1B | Kd: 5.5 nM | [7] |
| ε-C1B | Kd: 7.7 nM | [7] |
| δ-C1B | Kd: 8.3 nM | [7] |
| β-C1A-long | Kd: 18.9 nM | [7] |
| α-C1A-long | Kd: 20.8 nM | [7] |
| β-C1B | Kd: 137 nM | [7] |
| γ-C1A | Kd: 138 nM | [7] |
| γ-C1B | Kd: 213 nM | [7] |
Table 2: Binding Affinities of Phorbol Esters (as a proxy) to Potential Off-Target C1 Domains
| Protein | Ligand | Binding Constant (Kd) | Reference |
| RasGRP1 C1 peptide | PDBu | ~10-fold larger than for whole enzyme | [3] |
| RasGRP3 C1 peptide | PDBu | ~10-fold larger than for whole enzyme | [3] |
| Chimaerin C1 peptides | PDBu | Potent binding | [3] |
| Unc13/Munc13-1 C1 peptides | PDBu | Weak to no binding | [3] |
Note: PDBu (Phorbol 12,13-dibutyrate) is a commonly used phorbol ester. Data for direct binding of this compound to these off-targets is limited, but PDBu binding suggests a potential for interaction.
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using an Inactive Analog
This protocol uses the biologically inactive enantiomer, (+)-Indolactam V, as a negative control.
Materials:
-
This compound
-
(+)-Indolactam V
-
Vehicle (e.g., DMSO)
-
Cell culture reagents and appropriate cell line
-
Assay-specific reagents to measure the desired biological response
Procedure:
-
Dose-Response Curve: Determine the optimal concentration of this compound for your desired effect by performing a dose-response experiment.
-
Control Treatment: In parallel, treat your cells with the same concentrations of (+)-Indolactam V and the vehicle control.
-
Incubation: Incubate the cells for the predetermined time required to observe the effect.
-
Data Analysis:
-
If the effect is observed with this compound but not with (+)-Indolactam V or the vehicle, it is likely a specific, on-target effect.
-
If the effect is observed with both this compound and (+)-Indolactam V, it is likely a non-specific artifact.
-
Protocol 2: Pharmacological Inhibition of PKC with Gö 6976
This protocol uses a PKC inhibitor to confirm the involvement of classical PKC isoforms (α, β) in the observed effect.[5][8]
Materials:
-
This compound
-
Gö 6976 (PKC inhibitor)[5]
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Vehicle (e.g., DMSO)
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Cell culture reagents and appropriate cell line
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Assay-specific reagents
Procedure:
-
Pre-treatment with Inhibitor: Pre-incubate cells with Gö 6976 (typically 0.1-1 µM) for 30-60 minutes. Include a vehicle control for the inhibitor.
-
Stimulation: Add this compound at its optimal concentration in the continued presence of Gö 6976.
-
Control Groups:
-
Cells treated with vehicle only.
-
Cells treated with this compound only.
-
Cells treated with Gö 6976 only.
-
-
Incubation and Analysis: Incubate for the required time and measure the biological response.
-
Interpretation: If Gö 6976 blocks the effect of this compound, it suggests the involvement of Gö 6976-sensitive PKC isoforms.
Protocol 3: Genetic Knockdown of a Specific PKC Isoform using siRNA
This protocol provides a general framework for using siRNA to reduce the expression of a specific PKC isoform to validate its role in the response to this compound.[2]
Materials:
-
siRNA targeting the PKC isoform of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
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Opti-MEM or similar serum-free medium
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Cell culture reagents and appropriate cell line
-
This compound
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Reagents for Western blotting or qPCR to confirm knockdown
Procedure:
-
siRNA Transfection:
-
Seed cells to be 70-80% confluent on the day of transfection.
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Transfect cells with the target-specific siRNA or a non-targeting control siRNA.
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm the reduction of the target PKC isoform expression by Western blot or qPCR.
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Treatment with this compound: Treat the remaining transfected cells with this compound at the optimal concentration.
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Analysis: Measure the biological response.
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Interpretation: If the response to this compound is significantly reduced in cells with the knocked-down PKC isoform compared to the control siRNA-treated cells, it confirms the involvement of that specific isoform.
Visualizations
Caption: Signaling pathway of PKC activation by this compound.
Caption: A logical workflow for investigating potential off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor promoter binding of the protein kinase C C1 homology domain peptides of RasGRPs, chimaerins, and Unc13s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with (-)-Indolactam V
Welcome to the technical support center for (-)-Indolactam V. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetically accessible indole (B1671886) alkaloid that functions as a potent activator of Protein Kinase C (PKC).[1][2][3] Its mechanism of action involves mimicking the endogenous ligand diacylglycerol (DAG). It binds to the C1 domain present in most PKC isozymes, causing the enzyme to translocate from the cytosol to the plasma membrane, where it becomes catalytically active.[2][4] This activation triggers a wide range of downstream signaling events, influencing processes like cell differentiation, proliferation, and tumor promotion.[1][5][6]
Q2: My experimental results with this compound are not reproducible. What are the common causes of inconsistency?
Inconsistent results can stem from several factors:
-
Compound Integrity: Improper storage or handling can lead to degradation. Ensure the compound is stored as a solid at 4°C (protected from light) and as aliquoted stock solutions at -20°C.[1]
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Solvent Quality: Use high-purity, anhydrous DMSO for creating stock solutions to prevent precipitation and degradation.[1]
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Cellular Context: The effects of this compound can be highly cell-type specific. For instance, neonatal lymphocytes show a lower mitogenic response compared to adult lymphocytes.[6] The passage number, confluency, and overall health of your cells can significantly impact outcomes.
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Experimental Conditions: Minor variations in incubation time, compound concentration, and media components can lead to different results. The presence of other cell types, such as monocytes, can also modulate the cellular response.[6]
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Batch-to-Batch Variability: Although reputable suppliers provide high-purity compounds, it is good practice to qualify new batches to ensure consistent activity.
Q3: I am observing variable or no activation of Protein Kinase C (PKC). What should I check?
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Confirm Compound Activity: First, verify the integrity of your this compound stock. If possible, test it in a robust positive control system where a response is well-characterized.
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Check PKC Isozyme Expression: The cell line you are using may not express the specific PKC isozymes that are most sensitive to this compound. Verify the expression profile of PKC isozymes (α, β, γ, δ, ε, η, θ) in your model system.[1]
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Optimize Concentration: The effective concentration can vary significantly between cell types. Perform a dose-response curve to determine the optimal concentration for your specific assay and cell line. Recommended concentrations can range from low nanomolar to micromolar.[4][6]
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Assay Method: Ensure your method for detecting PKC activation is sensitive enough. A PKC translocation assay (monitoring its movement from cytosol to membrane) is a direct and reliable method.[2]
Q4: I'm observing potential off-target effects. Is this expected?
While this compound is a potent PKC activator, cross-reactivity with other signaling pathways can occur, particularly at higher concentrations. It has been investigated for its activity as a Gli inhibitor in the Hedgehog signaling pathway and as an antagonist for Proteinase-Activated Receptor 2 (PAR2).[7][8] To minimize off-target effects, use the lowest effective concentration determined from your dose-response studies and include appropriate negative controls, such as the inactive diastereomer (+)-indolactam V, if available.[7][9]
Q5: What are the optimal storage and handling conditions for this compound?
Proper storage is critical for maintaining the compound's stability and activity.
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Solid Form: Store at 4°C and protect from light.[1]
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Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[1][4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are reported to be stable for up to two years under these conditions.[1]
Q6: I'm having trouble dissolving this compound. What is the recommended procedure?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For best results, allow the vial to warm to room temperature before opening. Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex briefly to ensure the compound is fully dissolved.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₃N₃O₂ | [1] |
| Molecular Weight | 301.4 g/mol | [1] |
| Appearance | Off-White Crystalline Powder | [1] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Soluble in DMSO (e.g., at 10 mM) | [1][4] |
| Storage (Solid) | 4°C, protected from light | [1] |
| Storage (Solution) | -20°C in DMSO | [1][5] |
Table 2: Binding Affinity (Kᵢ/Kₐ) of this compound for PKC Isozymes
| PKC Isozyme | Binding Affinity (Kᵢ in nM) | Reference |
| PKCα | 11 | [3] |
| PKCβ | 6 | [3] |
| PKCγ | 19 | [3] |
| PKCδ | 8 | [3] |
| PKCε | 22 | [3] |
| PKCη | 16 | [3] |
Table 3: Recommended Concentration Ranges for Common Applications
| Application | Cell Type | Recommended Concentration | Reference |
| Stem Cell Differentiation | Human Embryonic Stem Cells | 20 nM - 5 µM | [4] |
| Mitogenesis Assay | Human Lymphocytes | 2.6 µM - 5.2 µM | [6] |
| Ca²⁺ Mobilization Studies | SH-SY5Y Neuroblastoma | Micromolar range | [2] |
| General PKC Activation | Various | 10 nM - 10 µM (Dose-response recommended) |
Visualizations and Workflows
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (solid, powder form)
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Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. (For 1 mg of this compound (MW = 301.4 g/mol ), add 331.8 µL of DMSO).
-
Vortex the solution for 30-60 seconds until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for PKC Translocation Assay
Objective: To visually confirm the activation of PKC by this compound by observing its translocation from the cytosol to the plasma membrane using immunofluorescence.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound working solution (diluted from stock in culture media)
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Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Vehicle control (e.g., media with 0.1% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against a PKC isozyme (e.g., anti-PKCα)
-
Fluorescently-labeled secondary antibody
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DAPI for nuclear counterstaining
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Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
Starvation (Optional): Depending on the cell type and pathway, you may need to serum-starve the cells for 4-12 hours prior to treatment to reduce basal PKC activity.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
Include a positive control (e.g., 100 nM PMA) and a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 30 minutes), as determined by time-course experiments.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-PKC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated/vehicle-treated cells, PKC staining should be diffuse throughout the cytoplasm. In this compound-treated cells, a significant portion of the staining should be localized at the plasma membrane, indicating translocation and activation.
-
References
- 1. Indolactam V – Reagents Direct [reagentsdirect.com]
- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Indolactam V | 90365-57-4 | PKC | MOLNOVA [molnova.com]
- 5. This compound = 96 HPLC 90365-57-4 [sigmaaldrich.com]
- 6. This compound-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of (-)-Indolactam V solutions
This technical support center provides guidance on the long-term storage and stability of (-)-Indolactam V solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound powder should be stored at -20°C. It is supplied as a white powder and maintaining this temperature is crucial for its long-term stability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for use in cell-based assays. For other applications, ethanol (B145695) may also be used. It is important to use anhydrous, high-purity solvents to minimize degradation.
Q3: How should this compound stock solutions be stored?
Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Protect the solutions from light.
Q4: How long are this compound stock solutions stable?
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in solution. Based on general best practices for similar bioactive small molecules, it is recommended to prepare fresh stock solutions every 1-3 months. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored solutions.
Q5: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. A significant color change in the stock solution could indicate degradation of the compound or the solvent. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in biological activity in a consistent assay can also be an indicator of degradation.
Q6: Can I store this compound solutions at room temperature or 4°C?
It is not recommended to store this compound solutions at room temperature for extended periods due to the increased risk of degradation. For short-term storage (e.g., during an experiment), keeping the solution on ice or at 4°C is advisable. For long-term storage, -20°C or -80°C is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in the assay. | 1. Degradation of this compound in the stock solution due to improper storage or age. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect dilution of the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Use a new, single-use aliquot of the stock solution. 3. Verify all dilution calculations and ensure accurate pipetting. |
| Inconsistent results between experiments. | 1. Instability of this compound in the final assay medium. 2. Variability in the age or storage of the stock solution aliquots used. | 1. Prepare fresh dilutions of this compound in the assay medium immediately before each experiment. 2. Use aliquots from the same freshly prepared stock solution for a series of related experiments. |
| Precipitate observed in the stock solution upon thawing. | 1. The solubility limit may have been exceeded. 2. The compound is precipitating out of solution at low temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated. 2. Consider preparing a slightly more dilute stock solution. |
| Precipitate observed after dilution in aqueous buffer/media. | 1. Poor solubility of this compound in aqueous solutions. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, typically below 0.5% (v/v) to avoid solvent toxicity in cell-based assays. 2. Perform serial dilutions to avoid shocking the compound out of solution. |
Stability of this compound Solutions: Recommended Best Practices
The following table summarizes the recommended storage conditions and estimated stability for this compound solutions based on general principles for analogous compounds. Note: This information is not based on comprehensive, publicly available stability studies of this compound and should be used as a guideline. For critical applications, users should conduct their own stability assessments.
| Form | Solvent | Storage Temperature | Recommended Aliquoting | Estimated Stability | Notes |
| Solid Powder | N/A | -20°C | N/A | > 1 year | Protect from moisture and light. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Single-use aliquots | 1-3 months | Minimize freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous Ethanol | -20°C or -80°C | Single-use aliquots | 1-3 months | Minimize freeze-thaw cycles. Protect from light. |
| Working Dilution | Aqueous Buffer/Media | 2-8°C (on ice) | Prepare fresh | < 24 hours | Prepare immediately before use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid powder and the stock solution at 60°C for 24-48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light for 24-48 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with a UV or mass spectrometry detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
minimizing cytotoxicity of (-)-Indolactam V in cell culture
Welcome to the technical support center for (-)-Indolactam V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cell culture while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic indole (B1671886) alkaloid that acts as a potent activator of Protein Kinase C (PKC).[1] It binds to various PKC isozymes, including α, β, γ, δ, ε, and η, with high affinity, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[1] This activation triggers a wide range of cellular signaling pathways involved in processes like cell proliferation, differentiation, and apoptosis.[2][3]
Q2: I am observing significant cell death after treating my cells with this compound. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
High Concentration of this compound: Like other phorbol (B1677699) esters, this compound can exhibit a biphasic dose-response, where lower concentrations may stimulate proliferation, while higher concentrations can be inhibitory or cytotoxic.[4]
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in your cell culture medium (generally above 0.5%) can be cytotoxic to many cell lines.[5]
-
Extended Exposure Time: The cytotoxic effects of a compound can be time-dependent.[6] Prolonged exposure to even moderate concentrations of this compound may lead to increased cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PKC activators.
-
PKC Isoform Expression: The specific PKC isoforms expressed in your cell line will determine the downstream signaling events, which can be either pro-proliferative or pro-apoptotic.[2]
Q3: What are the typical morphological signs of cytotoxicity induced by this compound?
Cells undergoing cytotoxicity may exhibit several morphological changes, including:
-
Rounding up and detachment from the culture surface.
-
Shrinking of the cell body.
-
Membrane blebbing.
-
Chromatin condensation and nuclear fragmentation (characteristic of apoptosis).
-
Increased cellular debris in the culture medium.[7]
Q4: How can I differentiate between apoptosis and necrosis when observing cytotoxicity?
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to distinguish between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed After Treatment
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. This involves testing a wide range of concentrations to identify a window that provides the desired biological activity (e.g., PKC activation) without causing excessive cell death. Refer to the "Experimental Protocol: Determining the Optimal Concentration of this compound" section below for a detailed method.
Possible Cause 2: Solvent (DMSO) concentration is toxic.
-
Solution: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level. For most cell lines, this is typically ≤0.5%.[5] It is crucial to run a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) to rule out solvent-induced cytotoxicity.
Possible Cause 3: Prolonged exposure time.
-
Solution: Conduct a time-course experiment to assess the effect of exposure duration on cell viability. It may be possible to achieve the desired effect with a shorter incubation time, thereby minimizing cytotoxicity.
Issue 2: Inconsistent or Not Reproducible Results
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution can lead to variability in results. Visually inspect plates under a microscope after seeding to confirm evenness.[8]
Possible Cause 2: Compound degradation.
-
Solution: Store the this compound stock solution according to the manufacturer's recommendations, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Example of IC50 Values for a Compound Across Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Method |
| Cell Line A | 5.2 | MTT |
| Cell Line B | 12.8 | Resazurin |
| Cell Line C | 8.5 | LDH Release |
| Cell Line D | > 50 | MTT |
Note: This table is for illustrative purposes. It is highly recommended that you determine the IC50 value for this compound in your specific cell line using the protocol provided below.
Table 2: Recommended Final Concentrations for Common Solvents
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | Some robust cell lines may tolerate up to 1%.[5] Always perform a vehicle control. |
| Ethanol | ≤ 0.5% | Cell line dependent. |
Experimental Protocols
Experimental Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for generating a dose-response curve to determine the optimal, non-toxic working concentration of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A suggested starting range is from 10 nM to 10 µM.
-
Include a "vehicle-only" control (medium with the highest concentration of DMSO used in the dilutions) and a "medium-only" (untreated) control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell viability) and select a non-toxic concentration for your experiments.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity.
Caption: Simplified PKC signaling pathways leading to proliferation or apoptosis.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of (-)-Indolactam V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of (-)-Indolactam V.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Macrocyclization Issues
Q1: My macrocyclization yield to form the 9-membered lactam ring is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the macrocyclization step are a significant hurdle in the synthesis of this compound. Several factors can contribute to this issue:
-
Unfavorable Precursor Conformation: The linear precursor may adopt a conformation that is not conducive to intramolecular cyclization, leading to intermolecular side reactions like dimerization or oligomerization. It's crucial to design the precursor to favor a "turn-inducing" conformation that brings the reactive ends in proximity.
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical for amide bond formation in a sterically hindered environment.
-
Reaction Conditions: Solvent, temperature, and concentration play a pivotal role in favoring the desired intramolecular reaction over intermolecular side reactions.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Solvent: A study on the synthesis of this compound showed a significant improvement in yield by switching the solvent from DMF to THF when using HATU as the coupling reagent.[1]
-
Employ High-Dilution Conditions: To minimize intermolecular reactions, the macrocyclization should be performed at a low concentration of the linear precursor (typically 0.001-0.01 M). This can be achieved by the slow addition of the precursor to the reaction mixture.
-
Incorporate "Turn-Inducing" Elements: The inclusion of proline or other conformationally restricting residues in the linear precursor can pre-organize it for cyclization.[2]
-
Consider Alternative Cyclization Strategies: If traditional amide bond formation proves challenging, consider an intramolecular Buchwald-Hartwig C-N coupling reaction to form the lactam. The success of this reaction is also highly dependent on the precursor's conformation.[2]
2. Stereocontrol at C-9
Q2: I am struggling to achieve the desired stereoselectivity at the C-9 position during the reduction of the imine precursor. What are the best practices to control this stereocenter?
A2: Establishing the correct stereochemistry at C-9 is a well-documented challenge. The stereochemical outcome of the reduction is highly dependent on the conformation of the 9-membered ring and the steric approach of the reducing agent.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) has been successfully used for the stereoselective reduction of the imine precursor to afford the desired C-9 stereoisomer.[3] The stereoselectivity is believed to be controlled by the conformation of the 9-membered ring, which favors the delivery of the hydride from one face.
-
Reaction Conditions: The reduction is typically carried out in a protic solvent like methanol (B129727) at a controlled pH.
-
Conformational Analysis: Molecular modeling can be a useful tool to understand the preferred conformation of the imine precursor and to predict the facial selectivity of the hydride attack. The conformation of the nine-membered lactam ring is known to be influenced by substituents.
3. N-Methylation of the Indole Nitrogen
Q3: What is an efficient and scalable method for the N-methylation of the demethylindolactam V precursor?
A3: The final N-methylation step can be problematic if harsh or toxic reagents are used. A practical and high-yielding method is reductive amination.
Recommended Method:
Reductive amination using formaldehyde (B43269) as the methyl source and sodium cyanoborohydride as the reducing agent is a reliable method for this transformation. This reaction is typically performed in acetonitrile (B52724) in the presence of acetic acid.[1] This method avoids the use of more hazardous methylating agents like methyl iodide.
Quantitative Data Summary
Table 1: Effect of Solvent on HATU-Mediated Macrocyclization Yield of this compound Precursor [1]
| Entry | Coupling Reagent | Solvent | Yield of this compound |
| 1 | HATU | DMF | 50% |
| 2 | HBTU/HOBt | DMF | 55% |
| 3 | HATU | THF | 73% |
| 4 | HBTU/HOBt | THF | 68% |
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Macrocyclization
This protocol is based on a reported high-yielding procedure for the lactamization of the linear precursor.[1]
-
Preparation: To a solution of the crude deprotected linear precursor (1.0 equiv) in anhydrous THF (0.01 M) is added DIPEA (3.0 equiv).
-
Reaction: The solution is cooled to 0 °C, and HATU (1.5 equiv) is added in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Protocol 2: Diastereoselective Reduction of the Imine Precursor
This protocol is adapted from a synthesis that employs a stereoselective reduction to set the C-9 stereocenter.[3]
-
Preparation: The imine precursor (1.0 equiv) is dissolved in methanol (0.1 M).
-
Reaction: Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) is added to the solution at room temperature. The pH of the reaction is maintained between 3 and 4 by the periodic addition of a dilute solution of HCl in methanol. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of NaHCO₃. The methanol is removed under reduced pressure.
-
Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Protocol 3: N-Methylation via Reductive Amination
This protocol describes the final N-methylation step to yield this compound.[1]
-
Preparation: To a solution of (-)-demethylindolactam V (1.0 equiv) in acetonitrile is added aqueous formaldehyde (37 wt. %, 5.0 equiv) and acetic acid (1.0 equiv).
-
Reaction: Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give this compound.
Visualizations
Caption: A simplified workflow of the final stages in the synthesis of this compound, highlighting the key challenging steps.
Caption: A troubleshooting decision tree for low-yield macrocyclization in the synthesis of this compound.
References
Technical Support Center: (-)-Indolactam V in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Indolactam V.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect of this compound on cancer cells. | 1. Cell line resistance: The cancer cell line may have intrinsic or acquired resistance. 2. Drug inactivity: Improper storage or handling of this compound. 3. Suboptimal experimental conditions: Incorrect drug concentration, incubation time, or cell density. | 1. Verify IC50: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Compare with published data if available. Consider using a different, more sensitive cell line as a positive control. 2. Check drug integrity: Use a fresh stock of this compound. Ensure it has been stored correctly (typically at -20°C or -80°C). 3. Optimize protocol: Perform a dose-response and time-course experiment to find the optimal conditions. Ensure cell density allows for logarithmic growth during the experiment.[1] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase. 2. Pipetting errors: Inaccurate dispensing of cells, media, or drug solutions. 3. Reagent variability: Inconsistent quality of media, serum, or other reagents. | 1. Standardize cell culture: Use cells within a consistent range of passage numbers. Plate cells at a consistent density and ensure they are in the logarithmic growth phase.[1][2] 2. Calibrate pipettes: Regularly check and calibrate pipettes. Use appropriate pipetting techniques to ensure accuracy. 3. Use consistent reagents: Use the same lot of media, serum, and other critical reagents for a set of experiments. |
| Unexpected off-target effects observed. | 1. Activation of multiple signaling pathways: this compound is a known Protein Kinase C (PKC) activator, which can have pleiotropic effects.[3][4] 2. Compound purity: The this compound sample may contain impurities. | 1. Investigate downstream signaling: Use techniques like Western blotting or reporter assays to investigate the activation of known this compound targets like the Hedgehog and PAR2 pathways.[3][5] 2. Verify compound purity: If possible, verify the purity of the compound using analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is known to be a potent activator of Protein Kinase C (PKC).[4][6] It can also act as an inhibitor of the Gli transcription factors within the Hedgehog (Hh) signaling pathway and as an antagonist of the proteinase-activated receptor 2 (PAR2).[3][5]
2. My cancer cells are showing resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound are not well-documented, resistance could arise from several general mechanisms of cancer drug resistance, including:
-
Alterations in the drug target: Mutations or changes in the expression of PKC isoforms, or components of the Hedgehog or PAR2 signaling pathways.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of this compound. This could involve pathways like PI3K/Akt/mTOR or MAPK/ERK.[7][8][9][10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.[11][12]
3. How can I investigate the mechanism of resistance in my cell line?
-
Target analysis: Sequence the genes for PKC isoforms and key components of the Hedgehog and PAR2 pathways to check for mutations. Analyze their expression levels using qPCR or Western blotting.
-
Pathway analysis: Use phosphoproteomic arrays or Western blotting to screen for the activation of known resistance-associated signaling pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Efflux pump activity: Use functional assays with fluorescent substrates of ABC transporters or inhibitors of these pumps to see if resistance is reversed.
-
Epigenetic analysis: Analyze DNA methylation patterns or histone modifications of genes potentially involved in resistance.
4. What are some strategies to overcome resistance to this compound?
-
Combination therapy: Combine this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors).[7]
-
Targeting downstream effectors: If a bypass pathway is identified, target a key downstream molecule in that pathway.
-
Epigenetic modulators: Use drugs that inhibit DNA methylation or histone deacetylases to potentially re-sensitize cells to this compound.[12]
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.[13]
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the activation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting reduced efficacy.
Caption: Key bypass signaling pathways that may confer resistance.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Researchers find novel mechanism of resistance to anti-cancer drugs - VUMC News [news.vumc.org]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Protocol Refinement for (-)-Indolactam V-Induced PKC Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for (-)-Indolactam V (ILV)-induced Protein Kinase C (PKC) activation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak PKC activation observed (e.g., no translocation in Western blot, no increase in substrate phosphorylation). | 1. This compound Degradation: Improper storage or handling has led to loss of activity. | 1. This compound is typically stored as a powder at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol (B145695) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| 2. Suboptimal Concentration: The concentration of this compound is too low for the specific cell line or PKC isoform. | 2. Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from the nanomolar to the micromolar level depending on the cell type and PKC isoform being studied.[1][2] | |
| 3. Insufficient Incubation Time: The treatment duration is too short to induce detectable PKC activation. | 3. Conduct a time-course experiment. PKC translocation to the membrane can be rapid (within minutes), while downstream effects may take longer.[3] | |
| 4. Low PKC Expression: The cell line used expresses low levels of the PKC isoform of interest. | 4. Verify the expression levels of PKC isoforms in your cell line using Western blot or qPCR. Consider using a cell line known to express the target isoform at higher levels. | |
| 5. Inactive PKC: The cellular pool of PKC may be in an inactive conformation or depleted. | 5. Ensure cells are healthy and not overly confluent. Prolonged stimulation with PKC activators can lead to downregulation of PKC.[4] Allow cells to recover if they have been previously treated with other PKC activators. | |
| High background or non-specific bands in Western blot for phosphorylated PKC substrates. | 1. Antibody Specificity: The primary antibody may be cross-reacting with other phosphorylated proteins. | 1. Use a highly specific and validated antibody. Include appropriate controls, such as treating cells with a PKC inhibitor alongside this compound to confirm the signal is PKC-dependent. |
| 2. Excessive Lysis Buffer: Using too much lysis buffer can dilute the sample and lead to the need to load a higher volume, which can increase background. | 2. Optimize the volume of lysis buffer based on the cell pellet size to ensure an adequate protein concentration. | |
| 3. Inadequate Washing: Insufficient washing of the membrane can leave behind unbound antibodies. | 3. Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Cell death or morphological changes observed after treatment. | 1. Cytotoxicity: High concentrations or prolonged exposure to this compound or the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line. Keep the final solvent concentration to a minimum (typically <0.1%). |
| 2. Apoptosis Induction: PKC activation can, in some contexts, lead to apoptosis. | 2. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed cell death is due to programmed cell death pathways activated by PKC. | |
| Variability in results between experiments. | 1. Inconsistent Reagent Preparation: Differences in the preparation of this compound stock solutions or other reagents. | 1. Prepare large batches of stock solutions and aliquot them to ensure consistency across multiple experiments. |
| 2. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration. | 2. Standardize all cell culture parameters. Ensure cells are seeded at the same density and used within a consistent range of passage numbers. | |
| 3. Experimental Timing: Inconsistent incubation times or harvesting procedures. | 3. Strictly adhere to the optimized incubation times and follow a consistent protocol for cell lysis and sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKC?
A1: this compound is a synthetically accessible indole (B1671886) alkaloid that acts as a potent activator of Protein Kinase C (PKC).[5][6] It mimics the function of the endogenous second messenger diacylglycerol (DAG) by binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC from the cytosol to the cell membrane, leading to its activation.[1]
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, the PKC isoforms expressed, and the experimental endpoint. Generally, concentrations in the range of 10 nM to 1 µM are effective.[1][2] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is a powder that should be stored at -20°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent such as DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: What are the differences between this compound and phorbol (B1677699) esters like TPA?
A4: Both this compound and phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) are potent PKC activators. However, they can elicit different cellular responses. For instance, in some B cells, this compound was found to stimulate proliferation, whereas TPA was inhibitory.[7] These differences may arise from variations in their binding avidities to different PKC isoforms and their ability to induce PKC downregulation.[4]
Q5: Which PKC isoforms are activated by this compound?
A5: this compound can activate a range of PKC isoforms, including conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms.[8] However, its binding affinity can vary significantly between isoforms. For example, it has been shown to have high affinity for η-CRD2 (Ki of 3.36 nM) but a lower affinity for γ-CRD2 (Ki of 1.03 µM).[2]
Q6: How can I measure PKC activation induced by this compound?
A6: PKC activation can be assessed through several methods:
-
Western Blotting for PKC Translocation: Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane. This can be visualized by separating cytosolic and membrane fractions of cell lysates and probing for the PKC isoform of interest via Western blot.[1]
-
Phosphorylation of PKC Substrates: Activated PKC phosphorylates a wide range of downstream substrates. You can use phospho-specific antibodies to detect the phosphorylation of known PKC substrates (e.g., MARCKS) by Western blot.
-
In Vitro Kinase Assay: PKC can be immunoprecipitated from cell lysates treated with this compound, and its kinase activity can be measured using a specific substrate and radiolabeled ATP.
Quantitative Data Summary
Table 1: Binding Affinities of this compound for PKC Isoforms
| PKC Isoform Domain | Binding Constant (Ki or Kd) | Reference |
| η-CRD2 | Ki: 3.36 nM | [2] |
| γ-CRD2 | Ki: 1.03 µM | [2] |
| η-C1B | Kd: 5.5 nM | [2] |
| ε-C1B | Kd: 7.7 nM | [2] |
| δ-C1B | Kd: 8.3 nM | [2] |
| α-C1A-long | Kd: 20.8 nM | [2] |
| β-C1B | Kd: 137 nM | [2] |
| γ-C1A | Kd: 138 nM | [2] |
| γ-C1B | Kd: 213 nM | [2] |
Table 2: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| SH-SY5Y | Micromolar range | PKC translocation | [1] |
| hESC lines (HUES 2, 4, 8) | 20 nM - 5 µM | Dose-dependent effects | [2] |
| Mouse and human cells | 300 nM | Pancreatic development signals | [2] |
| Colonic myocytes | 10 µM | PKC activation | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Translocation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 2-4 hours before treatment, if necessary for your cell type.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
-
Cell Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Sample Preparation and Western Blotting:
-
Resuspend the membrane pellet in lysis buffer.
-
Determine the protein concentration of both cytosolic and membrane fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the PKC isoform of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the relative abundance of the PKC isoform in the cytosolic and membrane fractions.
-
Protocol 2: In Vitro PKC Kinase Assay
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound or vehicle control as described above.
-
Lyse the cells in a suitable immunoprecipitation buffer.
-
Incubate the cell lysate with an antibody specific to the PKC isoform of interest, followed by protein A/G-agarose beads to immunoprecipitate the PKC.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated PKC beads several times.
-
Resuspend the beads in a kinase assay buffer containing a specific PKC substrate (e.g., myelin basic protein or a synthetic peptide) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the kinase activity.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for PKC activation.
Caption: Troubleshooting logical relationships.
References
- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular Total Synthesis of Protein Kinase C Activator this compound [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C activation in B cells by indolactam inhibits anti-Ig-mediated phosphatidylinositol bisphosphate hydrolysis but not B cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
addressing variability in commercial batches of (-)-Indolactam V
Welcome to the technical support center for (-)-Indolactam V. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in commercial batches of this compound and to provide guidance on its proper handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indole (B1671886) alkaloid that functions as a potent activator of Protein Kinase C (PKC). It mimics the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This activation triggers a cascade of downstream signaling events that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis. It is widely used in research, particularly for the differentiation of stem cells into various lineages, such as pancreatic precursors.[1]
Q2: Why is there variability between different commercial batches of this compound?
A2: Variability between commercial batches of this compound can arise from several factors inherent to its chemical synthesis and handling. These include:
-
Presence of Stereoisomers: The synthesis of this compound can potentially yield other stereoisomers, such as the biologically inactive (+)-Indolactam V. The presence of these isomers can reduce the effective concentration of the active compound.
-
Synthesis-Related Impurities: Byproducts from the synthetic route, unreacted starting materials, or reagents can be present in the final product. The exact nature and amount of these impurities can differ between batches and manufacturers.
-
Degradation: this compound can degrade over time if not stored under optimal conditions. Factors such as temperature, light exposure, and the presence of moisture or oxygen can contribute to its degradation.
-
Solvent Effects: The choice of solvent for storage and experiments can impact the stability and activity of this compound.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the stability and consistency of this compound, follow these storage and handling guidelines:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots at -20°C or -80°C.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture into the sample. When preparing solutions, use appropriate techniques to ensure complete dissolution, such as gentle warming or sonication if necessary.[3]
Q4: What are the best analytical methods to assess the purity of a new batch of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for assessing the purity of this compound.
-
HPLC: Can be used to determine the percentage purity of the compound and to detect the presence of impurities.
-
NMR: Confirms the chemical structure of the compound and can help identify and quantify impurities.
It is advisable to request a Certificate of Analysis (CoA) from the supplier for each new batch, which should provide information on its purity and the analytical methods used.[4]
Troubleshooting Guide
This guide addresses common issues that may be attributed to variability in this compound batches.
| Observed Problem | Potential Cause(s) Related to this compound | Recommended Troubleshooting Steps |
| Reduced or no biological effect | 1. Degraded Compound: Improper storage or handling may have led to the degradation of this compound. 2. Low Purity: The batch may have a lower than specified purity, containing inactive isomers or other impurities. 3. Incomplete Dissolution: The compound may not be fully dissolved in the experimental medium. | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a quality control check on the new batch using HPLC or request a detailed CoA from the supplier. 3. Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. 4. Perform a dose-response experiment to determine the effective concentration of the current batch. |
| Inconsistent results between experiments | 1. Batch-to-Batch Variability: Different batches may have varying purity and impurity profiles. 2. Stock Solution Instability: The stock solution may be degrading over time or with multiple freeze-thaw cycles. | 1. Qualify each new batch with a functional assay (e.g., a PKC activity assay) before use in critical experiments. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Maintain consistent storage conditions for all batches and stock solutions. |
| Unexpected off-target effects | 1. Presence of Active Impurities: The batch may contain impurities that have their own biological activity. | 1. Analyze the purity of the batch using HPLC-MS to identify potential impurities. 2. Consult the literature for known synthesis byproducts of indolactam compounds. 3. If possible, test the effect of a different batch of this compound to see if the off-target effects persist. |
Data Presentation
Table 1: Potential Sources of Variability in Commercial Batches of this compound
| Parameter | Potential Variation | Impact on Experiments | Recommended Quality Control |
| Purity | Can vary between suppliers and batches (typically ≥97%).[1] | Lower purity leads to a reduced effective concentration and potentially inconsistent results. | HPLC analysis to confirm purity. |
| Stereoisomeric Content | Presence of the inactive (+)-enantiomer. | Reduces the potency of the compound. | Chiral HPLC analysis if enantiomeric purity is a concern. |
| Synthesis Impurities | Residual starting materials, reagents, or byproducts. | Can cause off-target effects or interfere with the primary activity. | HPLC-MS and NMR for impurity profiling. |
| Degradation Products | Formation due to improper storage or handling. | Leads to a loss of activity and potentially introduces new bioactive compounds. | Regular quality control of stored stock solutions via HPLC. |
| Solvent/Water Content | Residual solvent or absorbed water. | Can affect the accurate weighing of the compound and may promote degradation. | Thermogravimetric analysis (TGA) or Karl Fischer titration for water content (as reported on CoA). |
Experimental Protocols
Protocol: Quality Control of this compound using a Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for a cell-free PKC activity assay to functionally qualify new batches of this compound. Commercial kits are available and their specific instructions should be followed.
Objective: To determine the relative potency of a new batch of this compound by measuring its ability to activate PKC in vitro.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα, β, or γ)
-
PKC substrate peptide
-
ATP (radiolabeled or with a detection-compatible modification)
-
Assay buffer
-
This compound (reference batch and new batch)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls
-
Stop solution
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the reference and new batches of this compound.
-
Reaction Setup: In a microplate, add the assay buffer, PKC enzyme, and substrate peptide.
-
Initiate Reaction: Add the different concentrations of this compound or control activators to the wells.
-
Start Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at the recommended temperature and time (e.g., 30°C for 10-30 minutes).
-
Stop Reaction: Add the stop solution to terminate the kinase reaction.
-
Detection: Measure the amount of phosphorylated substrate. The method of detection will depend on the type of assay (e.g., radioactivity, fluorescence, or colorimetric).
-
Data Analysis: Plot the PKC activity as a function of the this compound concentration for both the reference and new batches. Compare the EC50 values to determine the relative potency of the new batch.
Visualizations
Caption: A logical workflow for troubleshooting issues related to this compound.
Caption: Simplified signaling pathway of PKC activation by this compound.
References
Technical Support Center: Enhancing (-)-Indolactam V Selectivity for PKC Isozymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the selectivity of (-)-Indolactam V for Protein Kinase C (PKC) isozymes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the PKC isozyme selectivity of this compound?
A1: The principal strategy involves the synthesis of conformationally restricted analogues and the introduction of various substituents at key positions on the indolactam ring system. These modifications aim to exploit the subtle structural differences in the C1 domains among PKC isozymes, thereby favoring binding to a specific isozyme or subclass (e.g., novel PKCs over conventional PKCs).
Q2: Which positions on the this compound scaffold are most critical for modulating PKC isozyme selectivity?
A2: Structure-activity relationship studies have identified positions 1 and 12 as key sites for modification to alter PKC isozyme selectivity. For instance, introducing a bulky isopropyl group at position 1 has been shown to drastically increase selectivity for novel PKC isozymes (nPKCs).[1] Similarly, modifications at position 12, particularly with alkyl substituents lacking α-branching, can confer moderate selectivity for nPKCs.[1]
Q3: How do conformational restrictions in this compound analogues influence PKC isozyme selectivity?
A3: The conformation of the nine-membered lactam ring of this compound is crucial for its interaction with the C1 domain of PKC. Analogues can be synthesized to favor either a "twist" or a "sofa" conformation. Generally, twist-restricted analogues tend to bind to both conventional (cPKCs) and novel (nPKCs) isozymes, while sofa-restricted analogues often exhibit greater selectivity for nPKCs.
Q4: What is the role of the C1 domain in mediating the effects of this compound?
A4: The C1 domain is the binding site for diacylglycerol (DAG) and phorbol (B1677699) esters, as well as this compound. PKC isozymes contain one or two C1 domains (C1A and C1B). This compound and other tumor promoters tend to bind selectively to the C1B domains of novel PKCs, and this preference may be linked to their biological activities.[2][3]
Q5: Are there computational approaches to predict the selectivity of this compound analogues?
A5: Yes, computational docking studies are employed to model the binding of this compound and its analogues to the C1 domains of different PKC isozymes. These models help to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity, thereby guiding the design of more selective ligands.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at evaluating the selectivity of this compound analogues for PKC isozymes.
PKC C1 Domain Binding Assay (e.g., [³H]-PDBu Competitive Binding)
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High non-specific binding | 1. Inadequate blocking of non-specific sites on filters or plates.2. Radioligand sticking to assay components.3. Insufficient washing. | 1. Pre-treat glass fiber filters with polyethylenimine.2. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.3. Increase the number and volume of washes with ice-cold buffer. |
| Low specific binding | 1. Inactive C1 domain peptide or PKC enzyme.2. Suboptimal assay conditions (pH, temperature, cofactors).3. Degradation of the radioligand. | 1. Verify the integrity and activity of the C1 peptide/PKC enzyme.2. Optimize buffer pH, incubation time, and temperature. Ensure the presence of necessary cofactors like phosphatidylserine (B164497) and zinc.3. Check the age and storage conditions of the radioligand. |
| Poor reproducibility between replicates | 1. Inconsistent pipetting.2. Temperature fluctuations during incubation.3. Incomplete mixing of reagents. | 1. Calibrate pipettes and ensure consistent technique.2. Use a temperature-controlled incubator or water bath.3. Gently vortex or mix all solutions before and after addition to the assay plate. |
| IC₅₀ values are significantly different from expected values | 1. Incorrect concentration of radioligand or competitor.2. Assay not at equilibrium.3. Issues with data analysis and curve fitting. | 1. Accurately determine the concentration of all stock solutions.2. Determine the time required to reach binding equilibrium in preliminary experiments.3. Use appropriate non-linear regression models for IC₅₀ determination. |
In Vitro PKC Kinase Activity Assay
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High background kinase activity (no activator) | 1. Contaminating kinases in the enzyme preparation.2. Autophosphorylation of PKC. | 1. Use highly purified PKC isozymes.2. Include a control without substrate to measure autophosphorylation. |
| Low signal-to-noise ratio | 1. Low specific activity of [γ-³²P]ATP.2. Inefficient substrate phosphorylation.3. High background from non-specific phosphorylation. | 1. Use fresh, high-quality [γ-³²P]ATP.2. Optimize substrate concentration (ideally at or near its Km for the PKC isozyme).3. Ensure optimal concentrations of activators (e.g., phosphatidylserine, diacylglycerol, or Indolactam V analogue). |
| Variability in enzyme activity | 1. Inconsistent enzyme concentration.2. Degradation of ATP or other reagents.3. Assay performed outside the linear range. | 1. Prepare and aliquot enzyme stocks carefully.2. Store ATP and other temperature-sensitive reagents properly.3. Perform time-course and enzyme concentration-course experiments to determine the linear range of the assay. |
Data Presentation
Table 1: Binding Affinity (Ki, nM) of this compound and Selected Analogues for PKC Isozyme C1 Domains
| Compound | PKCα (cPKC) | PKCβI (cPKC) | PKCγ (cPKC) | PKCδ (nPKC) | PKCε (nPKC) | PKCη (nPKC) | Selectivity (cPKC/nPKC avg. Ki ratio) |
| This compound (1) | 2.5 | 2.1 | 2.4 | 0.45 | 0.85 | 0.73 | ~4.4x for nPKC |
| 1-isopropyl-ILV (17) | 1100 | 1800 | 1200 | 2.6 | 2.1 | 2.4 | ~550x for nPKC |
| Indolactam-nV (13) | 120 | 110 | 130 | 4.8 | 4.2 | 4.5 | ~27x for nPKC |
| Indolactam-L (14) | 150 | 140 | 160 | 4.3 | 3.9 | 4.1 | ~35x for nPKC |
Data compiled from literature sources.[1] The selectivity ratio is an approximation based on the average Ki for cPKCs versus nPKCs.
Experimental Protocols
Protocol 1: Competitive Binding Assay for PKC C1 Domains using [³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
This protocol is adapted from established methods for determining the binding affinity of unlabeled ligands to PKC C1 domains by measuring their ability to compete with the binding of a radiolabeled phorbol ester.
Materials:
-
Purified PKC isozyme C1 domain peptides
-
[³H]-PDBu (specific activity ~15-20 Ci/mmol)
-
This compound or analogue of interest (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT
-
Phosphatidylserine (PS) vesicles (prepared by sonication)
-
Bovine Serum Albumin (BSA)
-
Polyethylenimine (PEI) treated glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the unlabeled competitor in DMSO.
-
Prepare serial dilutions of the competitor in assay buffer.
-
Prepare a working solution of [³H]-PDBu in assay buffer (final concentration typically 1-5 nM).
-
Prepare a mixture of PKC C1 domain peptide (final concentration ~10-20 nM) and PS vesicles (final concentration ~100 µg/mL) in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer with 0.1% BSA (for total binding) or a high concentration of unlabeled PDBu (10-20 µM, for non-specific binding).
-
25 µL of the unlabeled competitor at various concentrations.
-
25 µL of the [³H]-PDBu working solution.
-
25 µL of the C1 domain peptide/PS mixture to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the PEI-treated glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-PDBu and Kd is its dissociation constant.
-
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol describes a method to measure the kinase activity of PKC isozymes by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified PKC isozyme
-
[γ-³²P]ATP (specific activity >3000 Ci/mmol)
-
PKC peptide substrate (e.g., Ac-MBP(4-14) or a more specific peptide)
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Activator solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) or the Indolactam V analogue to be tested, prepared in kinase reaction buffer.
-
ATP solution: A mixture of unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer.
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Assay Setup (on ice):
-
In a microcentrifuge tube, combine:
-
10 µL of Kinase Reaction Buffer.
-
5 µL of the peptide substrate solution (final concentration 50-100 µM).
-
5 µL of the activator solution.
-
5 µL of the purified PKC isozyme (final amount 10-50 ng).
-
Incubate for 5 minutes at 30°C to pre-activate the enzyme.
-
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of the ATP solution (final concentration 50-100 µM) to start the reaction.
-
Incubate for 10-20 minutes at 30°C.
-
-
Stopping the Reaction:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each with 0.75% phosphoric acid.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into the substrate based on the specific activity of the ATP.
-
Express kinase activity as pmol of phosphate (B84403) transferred per minute per mg of enzyme.
-
Visualizations
PKC Activation Signaling Pathway
Caption: General signaling pathway for PKC activation.
Experimental Workflow for Screening Selective this compound Analogues
Caption: Workflow for screening selective this compound analogues.
Structural Modifications of this compound for Enhanced nPKC Selectivity
Caption: Key structural modifications of this compound for nPKC selectivity.
References
Technical Support Center: Metabolic Degradation of (-)-Indolactam V
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Indolactam V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo metabolic degradation studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound based on in vitro studies?
A1: Based on studies using rat liver microsomes, the primary metabolic pathways for this compound are N-desmethylation and oxidation.[1][2][3] This results in the formation of three major metabolites: (-)-N13-desmethylindolactam V and two diastereomers of (-)-2-oxyindolactam V.[1][2][3] These metabolic transformations are considered a detoxification process, as the metabolites exhibit significantly lower tumor-promoting activity compared to the parent compound.[1][2]
Q2: Which enzyme system is responsible for the metabolism of this compound?
A2: The metabolism of this compound is primarily mediated by the cytochrome P-450 (CYP450) family of mixed-function oxidases.[1][3] These enzymes are abundant in the liver and are responsible for the oxidative metabolism of a wide range of xenobiotics.
Q3: Are there established in vivo models for studying this compound metabolism?
A3: While specific in vivo studies on this compound are not extensively documented in publicly available literature, rodent models, such as rats and mice, are commonly used for pharmacokinetic and metabolism studies of new chemical entities.[4][5] These models are valuable for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of compounds like this compound in a whole-organism context.
Q4: What analytical techniques are most suitable for the analysis of this compound and its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended technique for the separation and quantification of this compound and its metabolites from biological matrices.[6][7] LC-MS/MS offers high sensitivity and selectivity for identifying and quantifying metabolites, even at low concentrations.
Troubleshooting Guides
In Vitro Metabolism Assays (using Liver Microsomes)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low metabolite formation | Inactive microsomes | - Ensure proper storage of microsomes at -80°C. - Avoid repeated freeze-thaw cycles. - Test microsome activity with a known positive control substrate for the relevant CYP450 isoforms. |
| NADPH cofactor degradation | - Prepare NADPH solutions fresh before each experiment. - Keep NADPH solutions on ice. | |
| Incorrect incubation conditions | - Verify the incubation temperature is 37°C. - Ensure the pH of the incubation buffer is optimal (typically pH 7.4). - Confirm the correct concentration of microsomal protein and substrate. | |
| High variability between replicates | Inconsistent pipetting | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for common reagents. |
| Non-uniform distribution of microsomes | - Gently vortex the microsomal suspension before aliquoting. | |
| Inhibition of metabolism | Contaminants in the sample or reagents | - Use high-purity solvents and reagents. - Ensure the solvent for dissolving this compound does not inhibit CYP450 enzymes at the final concentration used in the assay. |
In Vivo Metabolism Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or undetectable levels of compound/metabolites in plasma | Poor oral bioavailability | - Consider alternative routes of administration, such as intravenous (IV) injection, to assess systemic clearance. |
| Rapid metabolism and clearance | - Collect blood samples at earlier time points post-administration. | |
| Issues with sample collection or processing | - Ensure proper blood collection techniques to avoid hemolysis. - Process blood samples promptly to separate plasma and store at -80°C. | |
| High inter-animal variability | Differences in animal age, weight, or health status | - Use animals from a reputable supplier with a consistent genetic background. - Ensure animals are of similar age and weight. - Acclimatize animals to the housing conditions before the study. |
| Inconsistent dosing | - Use precise dosing techniques and ensure the full dose is administered. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column degradation | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Shifting retention times | Changes in mobile phase composition | - Prepare fresh mobile phase daily. - Ensure adequate mixing of mobile phase components. |
| Fluctuations in column temperature | - Use a column oven to maintain a constant temperature. | |
| Ghost peaks | Contamination in the injection system or mobile phase | - Flush the injector with a strong solvent. - Use fresh, high-purity mobile phase solvents. |
Experimental Protocols
In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
NADPH Regenerating System Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. Alternatively, a commercially available system can be used.
-
Rat Liver Microsomes: Thaw on ice immediately before use. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
This compound (final concentration typically 1-10 µM)
-
Rat liver microsomes
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Incubate for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
-
In Vivo Pharmacokinetic Study of this compound in Rats
This protocol is a general guideline and requires appropriate ethical approval for animal experimentation.
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Formulate this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Kolliphor® EL).
-
Administer a single dose via oral gavage (e.g., 10 mg/kg) or intravenous injection (e.g., 1 mg/kg) via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Place animals in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma, urine, and homogenized fecal samples at -80°C until analysis.
-
For analysis, perform protein precipitation on plasma and urine samples, and liquid-liquid or solid-phase extraction on fecal homogenates to extract the analyte and its metabolites.
-
-
Data Analysis:
-
Analyze the processed samples by a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Quantitative Data
Specific quantitative data for the metabolic degradation of this compound is not extensively available in the public domain. The following tables are illustrative examples based on typical in vitro metabolism and in vivo pharmacokinetic studies.
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 500 |
| Tmax (Time to Cmax) | h | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 800 |
| t1/2 (Half-life) | h | 2.5 |
| CL (Clearance) | mL/min/kg | 20.8 |
| Vd (Volume of Distribution) | L/kg | 4.5 |
Visualizations
Caption: Workflow for in vitro metabolism of this compound.
Caption: Workflow for in vivo pharmacokinetic study.
Caption: Metabolic pathway of this compound.
References
- 1. Integrated Metabolomic-Genomic Workflows Accelerate Microbial Natural Product Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (-)-Indolactam V as a Selective Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Indolactam V with other common Protein Kinase C (PKC) activators. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies by providing supporting experimental data, detailed protocols for validation, and visual representations of relevant biological pathways and workflows.
Introduction to Protein Kinase C (PKC) and its Activation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as gene expression, cell proliferation, differentiation, and apoptosis.[1] The PKC family is divided into three subfamilies based on their structure and requirements for activation:
-
Conventional PKCs (cPKCs): α, βI, βII, γ. Require calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, θ. Require DAG but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): ζ, ι/λ. Do not require Ca²⁺ or DAG for activation.[1]
Activation of conventional and novel PKC isoforms is initiated by the binding of DAG to the C1 domain within the enzyme's regulatory region. This event recruits the kinase to the cell membrane, where it undergoes a conformational change, relieving autoinhibition and enabling it to phosphorylate its substrates. Many small molecule activators function as DAG mimetics, binding to the C1 domain to trigger this cascade.
This compound: A Potent PKC Activator
This compound (ILV) is a synthetically accessible alkaloid that acts as a potent PKC activator.[2] It functions as a DAG analogue, binding to the C1 domains of conventional and novel PKC isoforms.[3] ILV is considered a full activator of PKC and is often presented as a promising alternative to more common activators like phorbol (B1677699) esters.[2] Its utility is underscored by studies showing it can induce PKC translocation from the cytosol to the plasma membrane, a key step in activation, with effects similar in magnitude to the potent phorbol ester TPA (phorbol 12-myristate 13-acetate).[2]
Comparative Analysis of PKC Activators
The selection of a PKC activator often depends on the desired isoform selectivity, potency, and the nature of the biological response under investigation. Here, we compare this compound with two other widely used PKC activators: Phorbol 12-myristate 13-acetate (PMA/TPA) and Bryostatin-1.
Data Presentation: Binding Affinity and Selectivity
The following tables summarize the binding affinities of various activators to different PKC isoform C1 domains. Lower Kd (dissociation constant) or Ki (inhibition constant) values indicate higher binding affinity.
Table 1: Binding Affinity of this compound for PKC C1 Domains
| PKC Isoform C1 Domain | Dissociation Constant (Kd) in nM |
| η-C1B | 5.5 |
| ε-C1B | 7.7 |
| δ-C1B | 8.3 |
| β-C1A | 18.9 |
| α-C1A | 20.8 |
| β-C1B | 137 |
| γ-C1A | 138 |
| γ-C1B | 213 |
| (Data sourced from a commercial supplier, MedChemExpress, and should be interpreted accordingly.[4]) |
Studies using synthetic C1 peptides suggest that this compound and related compounds tend to bind selectively to the C1B domains of novel PKC isozymes (δ, ε, η, θ).[3] Furthermore, at low nanomolar concentrations (1-100 nM), this compound has been shown to preferentially activate PKC-α.[5]
Table 2: Comparative Binding Affinities of Common PKC Activators
| Activator | Target PKC Isoform(s) | Affinity Constant (Kd or Ki) in nM |
| Phorbol Esters (PDBu) | PKC-α, -β1, -β2, -γ, -δ, -ε | Kd: 1.6 - 18 |
| Bryostatin-1 | Pan-PKC | Ki: 1.35 |
| PKC-ε | Ki: 0.24 | |
| PKC-δ | Ki: 0.26 | |
| PKC-β2 | Ki: 0.42 | |
| PKC-α | Ki: 1.35 |
(PDBu, Phorbol 12,13-dibutyrate, is a commonly used phorbol ester for binding studies and serves as a proxy for PMA/TPA)
Phorbol esters like PMA are potent activators with broad specificity for conventional and novel PKC isoforms.[6] Bryostatin-1 is a macrolide lactone that also binds with high affinity to the C1 domain but can have dichotomous effects, causing initial activation followed by downregulation of certain PKC isoforms.[1]
Signaling Pathways and Experimental Validation
PKC Activation Signaling Pathway
The diagram below illustrates the canonical activation pathway for conventional and novel PKC isoforms, highlighting the role of DAG and how activators like this compound mimic its function.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Indolactam V and Other Teleocidin Analogs in Tumor Promotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor-promoting activities of (-)-Indolactam V and other teleocidin analogs. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
Introduction
This compound is a synthetically accessible core structure of the teleocidin class of tumor promoters. Teleocidins, originally isolated from Streptomyces mediocidicus, are potent activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction and are implicated in tumor promotion. The study of this compound and its analogs provides valuable insights into the structure-activity relationships of PKC activators and the mechanisms of tumor promotion.
Mechanism of Action
Both this compound and teleocidin analogs exert their biological effects primarily through the activation of PKC. They function as analogs of diacylglycerol (DAG), the endogenous activator of PKC. By binding to the C1 domain of PKC, these compounds induce a conformational change that activates the enzyme, leading to the phosphorylation of downstream target proteins and the subsequent activation of various signaling pathways involved in cell proliferation, differentiation, and inflammation. The stereochemistry of Indolactam V is critical for its activity, with the (-)-enantiomer being the active form.[1][2]
Comparative Biological Activity
The tumor-promoting activity of this compound is generally considered to be weaker than that of the naturally occurring teleocidins.[1] However, its synthetic accessibility makes it a valuable tool for structure-activity relationship studies. Modifications to the this compound core structure have led to the development of various analogs with a wide range of potencies.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and a selection of teleocidin analogs.
Table 1: In Vitro Protein Kinase C (PKC) Activation
| Compound | EC50 for PKC Activation (nM) | Source |
| This compound | Data not available | |
| Teleocidin A-1 | Data not available | |
| Teleocidin B-4 | Data not available | |
| (-)-Benzolactam-V8-310 | Data not available |
Table 2: Receptor Binding Affinity for PKC/Phorbol (B1677699) Ester Receptors
| Compound | IC50 for [3H]TPA Binding Inhibition (nM) | Source |
| This compound | 1000 | [3] |
| Teleocidin B-4 | 12 | [3] |
| (-)-Benzolactam-V8-310 | 400 | [3] |
Table 3: In Vitro Cellular Activity (TNF-α Induction in HL-60 Cells)
| Compound | EC200 for TNF-α Release (nM) | Source |
| This compound | 1700 | [3] |
| Teleocidin B-4 | 19 | [3] |
| (-)-Benzolactam-V8-310 | 500 | [3] |
Table 4: In Vivo Tumor Promotion on Mouse Skin
| Compound | Dose per Application (nmol) | Tumor Incidence (%) at Week 20 | Tumors per Mouse at Week 20 | Source |
| Teleocidin B-4 | 5.5 | 86.7 | Data not available | [3] |
| (-)-Benzolactam-V8-310 | 5.5 | 13.3 | Data not available | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protein Kinase C (PKC) Activity Assay
This protocol describes a common method for measuring the in vitro activation of PKC by compounds like this compound and teleocidin analogs.
Materials:
-
Purified PKC enzyme
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
[γ-³²P]ATP
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, and the substrate peptide.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of PKC activation relative to a positive control (e.g., a saturating concentration of a known PKC activator) and determine the EC50 value for each compound.
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the phorbol ester binding site on PKC.
Materials:
-
Cell membranes or purified PKC as the receptor source
-
[³H]12-O-tetradecanoylphorbol-13-acetate ([³H]TPA) as the radioligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin)
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the receptor source and a fixed concentration of [³H]TPA in the binding buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the non-specific binding by conducting the assay in the presence of a high concentration of a non-labeled ligand.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]TPA.
Two-Stage Mouse Skin Carcinogenesis Assay
This in vivo assay is the gold standard for evaluating the tumor-promoting activity of chemical compounds.
Materials:
-
Female mice (e.g., CD-1 or SENCAR strain), 7-9 weeks old
-
Initiator: 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) dissolved in acetone
-
Promoter: Test compounds (e.g., this compound, teleocidin analogs) dissolved in acetone
-
Acetone (vehicle control)
Procedure:
-
Initiation: Shave the dorsal skin of the mice. After 2 days, apply a single topical dose of DMBA (e.g., 50-100 µg in 0.2 mL of acetone).
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply the test compound topically twice a week for a specified period (e.g., 20-30 weeks). A control group should receive the vehicle (acetone) only.
-
Observation: Monitor the mice weekly for the appearance of skin tumors. Record the number and size of tumors for each mouse.
-
Data Analysis: At the end of the experiment, calculate the following for each group:
-
Tumor incidence: The percentage of mice with at least one tumor.
-
Tumor multiplicity: The average number of tumors per mouse.
-
Tumor latency: The time to the appearance of the first tumor.
-
-
Histopathological Analysis: Euthanize the mice and collect the tumors and surrounding skin for histological examination to confirm the tumor type (e.g., papilloma, carcinoma).
Signaling Pathways and Experimental Workflows
PKC Activation and Downstream Signaling
The following diagram illustrates the signaling pathway activated by this compound and teleocidin analogs, leading to cellular responses associated with tumor promotion.
Caption: PKC signaling pathway activated by this compound and teleocidin analogs.
Experimental Workflow for Evaluating Tumor Promoters
The following diagram outlines the typical workflow for the experimental evaluation of potential tumor promoters like this compound and its analogs.
Caption: Experimental workflow for the evaluation of tumor-promoting compounds.
Conclusion
This compound serves as a foundational molecule for understanding the tumor-promoting activities of the teleocidin class of compounds. While generally less potent than its natural analogs, its synthetic tractability allows for the systematic exploration of structure-activity relationships. The data presented in this guide highlights the importance of specific structural features in determining the potency of these PKC activators. The provided experimental protocols offer a standardized framework for the comparative evaluation of novel analogs, which is essential for the development of new chemical probes to investigate PKC signaling and for the potential design of therapeutic agents that modulate PKC activity. Further head-to-head comparative studies are needed to fully elucidate the relative potencies of the diverse range of teleocidin analogs.
References
- 1. Structure-activity studies on synthetic analogues (indolactams) of the tumor promoter teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of synthetic analogues of teleocidin, indolactam-V, on the differentiation of murine pre-adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twist form of teleocidin derivatives is active in in vivo tumor promotion by (-)-benzolactam-V8-310 - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental results using different PKC activators
A Comparative Guide to the Cross-Validation of Experimental Results Using Different PKC Activators
For researchers, scientists, and drug development professionals, the selection of an appropriate Protein Kinase C (PKC) activator is critical for elucidating cellular signaling pathways and for therapeutic development. This guide provides an objective comparison of the performance of three widely used PKC activators—Phorbol (B1677699) 12-Myristate 13-Acetate (PMA), Bryostatin-1, and Ingenol Mebutate—supported by experimental data.
Introduction to PKC Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is implicated in various diseases, making it a significant therapeutic target.[1] PKC activators, which often mimic the endogenous ligand diacylglycerol (DAG), are powerful tools to modulate these pathways.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[2][3]
Comparative Analysis of PKC Activators
The choice of a PKC activator can significantly influence experimental outcomes due to differences in their binding affinity, isoform selectivity, and downstream signaling effects. While PMA is a potent and widely used tumor promoter that activates a broad range of PKC isoforms, Bryostatin-1 and Ingenol Mebutate exhibit more nuanced activities.[4]
Data Presentation
The following table summarizes the key characteristics and differential effects of PMA, Bryostatin-1, and Ingenol Mebutate based on available experimental data.
| Feature | Phorbol 12-Myristate 13-Acetate (PMA) | Bryostatin-1 | Ingenol Mebutate |
| Binding Affinity to PKC | High affinity (nanomolar range)[4] | High affinity (nanomolar range)[4] | Considered a weak PKC activator[4] |
| PKC Isoform Selectivity | Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms[4] | Differential regulation of PKC isoforms; can down-regulate PKCδ[4][5]. More potent than PMA for translocating PKCδ[3]. | Primarily activates PKCδ and PKCα[4] |
| Downstream Signaling (ERK Activation) | Potent and sustained activation of downstream pathways like MAPK/ERK[4][6] | Can antagonize some phorbol ester-induced responses; shorter duration of transcriptional modulation[4]. Induces less ERK phosphorylation compared to PMA[7]. | Induces PKC/MEK/ERK signaling[8] |
| Cellular Outcomes | Potent tumor promoter, induces cell differentiation or apoptosis depending on the cell type[9] | Can act as an antagonist to some PMA-induced effects. Fails to induce apoptosis in some cells where PMA does[7]. | Induces cell death in keratinocyte-derived cells[8] |
| PKC Downregulation | Induces downregulation of multiple PKC isoforms (α, δ, ε)[3] | More rapid downregulation of PKCα compared to PMA[2][3]. Shows a biphasic dose-response for PKCδ downregulation[3][10]. | Information not readily available in a comparative context. |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
PKC Signaling Pathway
Caption: General signaling pathway leading to the activation of Protein Kinase C.[1]
Experimental Workflow for Comparing PKC Activators
Caption: A general experimental workflow for comparing the efficacy of different PKC activators.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the comparison of PKC activators.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This assay measures the phosphorylation of a PKC-specific substrate to quantify PKC activity.[1]
Principle: A PKC substrate peptide is pre-coated onto a microplate. Active PKC in the cell lysate, in the presence of ATP, phosphorylates the substrate. A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.
Protocol Outline:
-
Prepare Cell Lysates: Culture cells of interest and treat them with different concentrations of PKC activators (e.g., PMA, Bryostatin-1, Ingenol Mebutate) for a defined period. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.[4]
-
Kinase Reaction: Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate.[4]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction and incubate for 60 minutes at 30°C.[1]
-
Stopping the Reaction: Terminate the reaction by emptying the wells and washing them three times with 1X Wash Buffer.[1]
-
Primary Antibody Incubation: Add the phosphospecific primary antibody, diluted in Antibody Dilution Buffer, to each well and incubate for 60 minutes at room temperature.[1]
-
Secondary Antibody Incubation: Wash the wells, then add an HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[1]
-
Detection: After washing, add a colorimetric substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.[1]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]
Western Blot Analysis of Downstream PKC Targets (e.g., Phospho-ERK1/2)
This method assesses the activation of PKC by measuring the phosphorylation of its downstream substrates, such as ERK1/2.
Principle: Following treatment with PKC activators, changes in the phosphorylation status of key downstream proteins are detected by Western blotting using phospho-specific antibodies.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the different PKC activators as described for the kinase assay. Lyse the cells in a buffer containing phosphatase and protease inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates.[11]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][13] For phospho-proteins, BSA is often recommended.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[10][13]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11][13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2) to confirm equal loading and for normalization.[11][13]
Conclusion
The is essential for a comprehensive understanding of their biological effects. PMA, Bryostatin-1, and Ingenol Mebutate, while all targeting PKC, exhibit distinct profiles in terms of isoform selectivity, downstream signaling, and cellular outcomes. The choice of activator should be carefully considered based on the specific research question and the cellular context. The provided protocols offer a standardized framework for conducting such comparative studies, ensuring data robustness and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
Assessing the Potency of Novel (-)-Indolactam V Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Indolactam V (ILV) stands as a cornerstone in protein kinase C (PKC) research, valued for its potent activation of this critical family of signaling enzymes. As a structural mimic of the endogenous second messenger diacylglycerol (DAG), ILV has paved the way for the development of a diverse array of synthetic derivatives. These novel analogues offer the potential for enhanced potency, isozyme selectivity, and novel therapeutic applications, ranging from cancer biology to neuroscience. This guide provides a comparative analysis of the potency of select novel this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Potency of this compound Derivatives
The potency of this compound and its derivatives is primarily assessed through their binding affinity to the C1 domain of PKC isozymes. The C1 domain is the binding site for DAG and phorbol (B1677699) esters, and the affinity of a compound for this domain is a key indicator of its ability to activate PKC. The dissociation constant (Ki) is a commonly used metric to quantify this binding affinity, with lower Ki values indicating higher potency.
The following table summarizes the reported Ki values for this compound and several of its novel derivatives against the C1A and C1B domains of various PKC isozymes.
| Compound | PKC Isozyme C1 Domain | Ki (nM) | Reference |
| This compound (1) | α-C1A | 1.8 ± 0.2 | [1] |
| βI-C1A | 2.5 ± 0.3 | [1] | |
| γ-C1A | 1.4 ± 0.1 | [1] | |
| δ-C1B | 0.9 ± 0.1 | [1] | |
| 1-n-Hexyl-indolactam V (16) | α-C1A | 6.1 ± 0.7 | [1] |
| βI-C1A | 10.2 ± 1.2 | [1] | |
| γ-C1A | 4.3 ± 0.5 | [1] | |
| δ-C1B | 0.5 ± 0.1 | [1] | |
| 1-Isopropyl-indolactam V (17) | α-C1A | 620 ± 70 | [1] |
| βI-C1A | 430 ± 50 | [1] | |
| γ-C1A | 350 ± 40 | [1] | |
| δ-C1B | 0.9 ± 0.1 | [1] | |
| (-)-Indolactam I | Shh-LIGHT2 (IC50) | 33 ± 4 | [2] |
| Sufu-KO-LIGHT (IC50) | 7 ± 1 | [2] | |
| C3H10T1/2 (IC50) | 126 ± 28 | [2] | |
| N-Hexyl-indolactam V (8) | Shh-LIGHT2 (IC50) | 113 ± 27 | [2] |
| Sufu-KO-LIGHT (IC50) | 8 ± 2 | [2] | |
| C3H10T1/2 (IC50) | 27 ± 6 | [2] |
Note: IC50 values from cell-based assays reflect the compound's potency in a biological system, which can be influenced by factors such as cell permeability and off-target effects, in addition to direct PKC binding affinity.
Experimental Protocols
PKC C1 Domain Binding Assay ([³H]PDBu Displacement)
This in vitro assay quantifies the binding affinity of a test compound to specific PKC C1 domains by measuring its ability to displace the high-affinity radioligand, [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
Materials:
-
GST-fused PKC isozyme C1 domain peptides
-
[³H]PDBu (specific activity ~15-20 Ci/mmol)
-
Test compounds (e.g., this compound derivatives)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mg/mL bovine serum albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glutathione-Sepharose 4B beads
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the GST-fused PKC C1 peptide (final concentration ~0.5-1 nM), [³H]PDBu (final concentration ~1-2 nM), and varying concentrations of the test compound in the assay buffer.
-
Initiate the binding reaction by adding the Glutathione-Sepharose 4B beads to the mixture.
-
Incubate the reaction mixture for a specified time (e.g., 60-90 minutes) at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant for the C1 domain.
Cell-Based Gli Luciferase Reporter Assay
This assay assesses the functional potency of compounds in a cellular context by measuring their ability to inhibit the Hedgehog (Hh) signaling pathway, in which PKC plays a regulatory role. The activity of the Gli transcription factor, a key effector of the Hh pathway, is monitored using a luciferase reporter system.
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds
-
Smoothened agonist (SAG)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds in the presence of a fixed concentration of SAG (to activate the Hh pathway).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound and its derivatives initiates a cascade of downstream signaling events that regulate a multitude of cellular processes. The following diagrams illustrate the general PKC activation and downstream signaling pathway, as well as a typical experimental workflow for assessing compound potency.
Caption: PKC Activation and Downstream Signaling Pathway.
Caption: Experimental Workflow for Potency Assessment.
Conclusion
The study of novel this compound derivatives continues to be a vibrant area of research, with significant potential for the development of new chemical probes and therapeutic agents. The data presented in this guide highlights how structural modifications to the indolactam scaffold can profoundly impact binding affinity and functional potency. By providing a comparative overview of potency and detailed experimental protocols, this guide aims to facilitate the rational design and evaluation of the next generation of PKC modulators. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to a deeper understanding of PKC-mediated signaling and the development of more effective and selective drugs for a range of diseases.
References
A Comparative Guide to the Biological Activities of (+)- and (-)-Indolactam V Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the two enantiomers of Indolactam V, a potent activator of protein kinase C (PKC). Understanding the distinct activities of (+)-Indolactam V and (-)-Indolactam V is crucial for research in signal transduction, tumor promotion, and the development of novel therapeutics targeting PKC. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction
Indolactam V is a synthetic analog of teleocidin, a class of naturally occurring tumor promoters. It exerts its biological effects primarily through the activation of protein kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Indolactam V exists as two enantiomers, (+)-Indolactam V and this compound. Experimental evidence has consistently demonstrated a stark difference in the biological activity of these two stereoisomers.
Data Presentation: Quantitative Comparison of (+)- and this compound
The following table summarizes the quantitative data from key experiments comparing the biological activities of the two enantiomers. The data clearly indicates that the biological activity resides exclusively in the (-)-enantiomer.
| Biological Activity | (+)-Indolactam V | This compound | Reference |
| Inhibition of [³H]TPA Binding to PKC | Inactive | ID₅₀ = 0.22 µM | [1] |
| Ornithine Decarboxylase (ODC) Induction in Mouse Skin | No induction | 5.8 nmol CO₂/mg protein | [1] |
| Adhesion of Human Promyelocytic Leukemia (HL-60) Cells | Inactive | 50% adhesion at 0.1 µg/mL | [1] |
| Inhibition of Adipose Conversion of ST-13 Murine Pre-adipose Cells | No effect | Up to 70% inhibition | [2] |
Key Biological Activities and Signaling Pathways
The differential activity of the Indolactam V enantiomers is a direct consequence of their stereospecific interaction with the C1 domain of PKC. This compound, by mimicking the endogenous ligand diacylglycerol (DAG), binds to and activates PKC, leading to the phosphorylation of downstream target proteins and the initiation of a signaling cascade.
References
A Comparative Guide to the Synthetic Routes of (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel synthetic route for (-)-Indolactam V with established methodologies. The objective is to offer a comprehensive overview of the performance, efficiency, and underlying protocols of these synthetic strategies to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound, a core structural motif of the teleocidin family of natural products, is a potent activator of protein kinase C (PKC). Its unique biological activity has made it a valuable tool in cancer research and a foundational scaffold for the development of new therapeutics. Consequently, the efficient and stereoselective synthesis of this compound is of significant interest to the scientific community. This guide will compare a newer synthetic approach developed by Garg and coworkers, which utilizes a distortion-controlled indolyne functionalization, against two well-established routes pioneered by the research groups of Jia and Billingsley.
Performance Comparison
The following table summarizes the key quantitative data for the three synthetic routes, offering a clear comparison of their overall efficiency.
| Metric | Garg et al. (Indolyne Route) | Jia et al. (from 4-Nitro-Trp) | Jia et al. (from L-Glu) | Billingsley et al. (Cu-Catalyzed Arylation) |
| Total Number of Steps | 10 | 8 | 12 | 8 |
| Overall Yield | Not Reported | 49% | 18% | Not Reported |
| Key Strategy | Distortion-controlled indolyne functionalization | Pd-catalyzed indole (B1671886) synthesis | Pd-catalyzed indole synthesis | Copper-catalyzed amino acid arylation |
| Starting Material | Commercially available materials | Known 4-nitrotryptophan (B14803151) derivative | L-glutamic acid | 4-bromoindole (B15604) |
Synthetic Route Overviews
The following diagrams illustrate the conceptual workflow of each synthetic strategy.
Caption: Garg's synthetic route featuring indolyne functionalization.
Caption: Jia's synthetic strategy via Pd-catalyzed indole synthesis.
Caption: Billingsley's modular synthesis using Cu-catalyzed arylation.
Experimental Protocols
New Synthetic Route: Garg and Coworkers (Indolyne Functionalization)
This route leverages a distortion-controlled indolyne functionalization to construct the key C4-N bond of the indolactam core.[1][2]
Key Experiment: Distortion-Controlled Indolyne Trapping [1]
To a solution of the silyltriflate indolyne precursor (1.0 equiv) and the dipeptide fragment (1.2 equiv) in acetonitrile (B52724) at 0 °C is added cesium fluoride (B91410) (2.0 equiv). The reaction mixture is stirred at this temperature for 1 hour. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired indolyne adduct.
Established Synthetic Route 1: Jia and Coworkers (from 4-Nitrotryptophan)
This established synthesis provides a high-yield pathway to this compound from a known 4-nitrotryptophan derivative.[3]
Key Experiment: Pd-Catalyzed Indole Synthesis
A mixture of 3-nitro-2-iodoaniline (1.0 equiv), the appropriate aldehyde (1.2 equiv), palladium acetate (0.1 equiv), and triphenylphosphine (B44618) (0.2 equiv) in a suitable solvent (e.g., DMF) is degassed and heated under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the 4-nitrotryptophan derivative.
Key Experiment: Lactamization [3]
To a solution of the seco-acid (1.0 equiv) in anhydrous THF at 0 °C is added HATU (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give this compound.
Established Synthetic Route 2: Billingsley and Coworkers (Copper-Catalyzed Amino Acid Arylation)
This modular and concise 8-step synthesis utilizes a copper-catalyzed N-arylation of an amino acid as the key step.[4]
Key Experiment: Copper-Catalyzed N-Arylation of L-Valine [4]
A mixture of 4-bromoindole (1.0 equiv), L-valine methyl ester hydrochloride (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (2.0 equiv) in DMSO is degassed and heated under an argon atmosphere. After stirring for the specified time, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to afford the N-arylated amino acid ester.
Conclusion
The choice of a synthetic route for this compound will depend on the specific requirements of the research. The Garg route offers a novel and elegant approach to the core structure, though the overall yield is not explicitly stated. The Jia route starting from 4-nitrotryptophan provides the highest reported overall yield and a relatively short sequence.[3] The alternative Jia route from L-glutamic acid is longer and lower yielding but starts from a more readily available chiral pool starting material.[3] The Billingsley route is a concise and modular synthesis that is well-suited for the generation of analogs due to the flexibility of the copper-catalyzed coupling step.[4] Researchers should carefully consider factors such as starting material availability, scalability, and the desire for analog synthesis when selecting the most appropriate methodology.
References
- 1. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Publications — Billingsley Research Group [billingsleylab.org]
- 4. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Indolactam V and Other Small Molecule PKC Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of (-)-Indolactam V against other prominent small molecule modulators of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a wide array of processes including cell proliferation, differentiation, and apoptosis.[1][2] Consequently, PKC has been a tantalizing, albeit elusive, therapeutic target for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer's disease.[3][4] Small molecule modulators that can selectively activate or inhibit specific PKC isozymes are invaluable tools for both basic research and clinical applications.[4][5]
This compound is a synthetically accessible PKC activator that mimics the function of the endogenous second messenger diacylglycerol (DAG).[6][7][8] It functions by binding to the highly conserved C1 domain within the regulatory region of conventional and novel PKC isozymes.[5][9][10] Its structural simplicity and stability, compared to other natural products, make it and its analogues promising leads for developing isozyme-selective PKC modulators.[5] This guide will compare its performance against two other widely studied classes of PKC modulators: the phorbol (B1677699) esters and bryostatin-1.
Quantitative Performance Data: A Comparative Overview
The following tables summarize the binding affinities of this compound, Phorbol 12,13-dibutyrate (PDBu, a common phorbol ester), and Bryostatin-1 for various PKC isoforms. This data is critical for understanding the potency and selectivity of these modulators.
Table 1: Binding Constants (Kd/Ki) of PKC Modulators for Different PKC Isoforms
| Compound | PKC Isoform | Binding Constant (nM) | Notes |
| This compound | PKCα (C1A) | 20.8 (Kd) | Shows preference for novel PKC isozymes.[11] |
| PKCβ (C1A) | 18.9 (Kd) | ||
| PKCβ (C1B) | 137 (Kd) | ||
| PKCγ (C1A) | 138 (Kd) | ||
| PKCγ (C1B) | 213 (Kd) / 1030 (Ki) | [11] | |
| PKCδ (C1B) | 8.3 (Kd) | [11] | |
| PKCε (C1B) | 7.7 (Kd) | [11] | |
| PKCη (C1B) | 5.5 (Kd) / 3.36 (Ki) | [11] | |
| Phorbol Esters (PDBu) | PKC (General) | Low nanomolar range | High-affinity binding.[12] |
| Bryostatin-1 | PKCα | 1.35 | High affinity across multiple isoforms.[13] |
| PKCβ2 | 0.42 | [13] | |
| PKCδ | 0.26 | Particularly high affinity for novel isozymes δ and ε.[13] | |
| PKCε | 0.24 | [13] |
Disclaimer: Binding constants can vary depending on the specific assay conditions, such as the use of synthetic C1 peptides versus full-length proteins.
Signaling and Experimental Frameworks
PKC Signaling Pathway
Protein Kinase C activation is a key event in cellular signaling. It is typically initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together, calcium and DAG recruit conventional PKC isozymes to the cell membrane, leading to their activation and the phosphorylation of downstream target proteins. Small molecule activators like this compound bypass the need for PLC activation by directly binding to the DAG-binding C1 domain of PKC.
Logical Comparison of PKC Modulators
This compound, phorbol esters, and bryostatins share the ability to activate PKC but possess distinct biological profiles. Phorbol esters are powerful activators but are also well-characterized tumor promoters, limiting their therapeutic potential.[4] Bryostatin-1, in contrast, exhibits anti-cancer properties and is considered non-tumor promoting.[14][15] this compound serves as a valuable research tool and a scaffold for developing new modulators with potentially improved therapeutic indices.[5][6]
Experimental Protocols
Objective benchmarking requires standardized and reproducible experimental protocols. Below are methodologies for key assays used to characterize PKC modulators.
Experimental Workflow for Modulator Characterization
The process of evaluating a novel PKC modulator involves a series of assays to determine its binding affinity, functional activity, and cellular effects. This workflow ensures a comprehensive characterization of the compound's pharmacological profile.
PKC Binding Assay (Competitive Displacement)
This assay quantifies the affinity of a test compound for the C1 domain of a specific PKC isozyme by measuring its ability to displace a high-affinity radiolabeled or fluorescent ligand.
-
Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of the test modulator.
-
Materials:
-
Recombinant human PKC isozyme (or purified C1 domain).
-
Radiolabeled phorbol ester (e.g., [³H]PDBu).
-
Phosphatidylserine (PS) and DAG vesicles.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), with appropriate cofactors.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters and scintillation counter.
-
-
Protocol:
-
Prepare Reaction Mixture: In a microtiter plate, combine the PKC isozyme, PS/DAG vesicles, and assay buffer.
-
Add Competitor: Add the test compound at a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For total binding, add vehicle; for non-specific binding, add a high concentration of unlabeled PDBu.
-
Add Radioligand: Add a fixed, low concentration of [³H]PDBu (typically at or below its Kd).
-
Incubate: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate Bound from Free: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The protein-bound radioligand will be retained on the filter.
-
Wash: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantify: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to modulate the phosphotransferase activity of PKC.
-
Objective: To determine if the compound is an activator or inhibitor and to quantify its potency (EC50 or IC50).
-
Materials:
-
Recombinant human PKC isozyme.
-
Specific peptide substrate for the PKC isozyme (e.g., a peptide containing a serine or threonine residue in a PKC consensus sequence).
-
[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™).
-
Lipid cofactors (PS/DAG).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and CaCl₂ as required for conventional isoforms.
-
Test compound at various concentrations.
-
-
Protocol:
-
Prepare Reaction Mixture: In a microtiter plate, add the assay buffer, peptide substrate, and lipid cofactors.
-
Add Compound and Enzyme: Add the test compound (for activators, typically in the absence of DAG) or vehicle, followed by the PKC enzyme. Pre-incubate for 10-15 minutes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubate: Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quench solution (e.g., phosphoric acid or EDTA).
-
Detect Phosphorylation:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity via scintillation counting.
-
Fluorescence/Luminescence: Follow the manufacturer's protocol for the specific detection kit (e.g., measuring the amount of ADP produced).
-
-
Data Analysis: Plot the kinase activity (e.g., CPM or luminescence units) against the logarithm of the test compound concentration. Fit the data to determine the EC50 (for activators) or IC50 (for inhibitors).
-
Conclusion
This compound is a potent, full activator of PKC, with efficacy comparable to that of phorbol esters.[6] Its key advantage lies in its chemical tractability and its role as a foundational structure for synthesizing analogues with selective activities towards different PKC isozymes.[5][9][16] While phorbol esters are powerful research tools, their tumor-promoting properties are a significant drawback. Bryostatin-1 offers a unique profile with anti-tumor effects, but its structural complexity makes it challenging to synthesize and modify.[17][18] Therefore, this compound occupies a crucial space in the PKC modulator landscape, providing a robust and versatile platform for dissecting PKC signaling and developing next-generation therapeutics with finely tuned activity profiles.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of PKC modulators for improved formulation, therapeutic efficacy and tolerability | Explore Technologies [techfinder.stanford.edu]
- 4. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound = 96 HPLC 90365-57-4 [sigmaaldrich.com]
- 8. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding selectivity of conformationally restricted analogues of (-)-indolactam-V to the C1 domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Biological evaluation of indolactams for in vitro bryostatin 1-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Indolactam V's Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(-)-Indolactam V, a potent activator of protein kinase C (PKC), has garnered significant interest for its diverse biological effects, ranging from tumor promotion to the induction of cell differentiation. This guide provides a comparative overview of its activity across various cell lines, supported by experimental data and detailed protocols to aid in research and development.
Unveiling the Dichotomous Nature of this compound
This compound is a synthetic analog of teleocidins and serves as a powerful tool for studying PKC-mediated signaling pathways. Its effects are highly cell-type specific, leading to distinct outcomes such as proliferation, differentiation, or apoptosis. Understanding these differential responses is crucial for harnessing its therapeutic potential.
Comparative Efficacy: A Tabular Overview
The following tables summarize the observed effects of this compound on different cell lines. Direct comparative studies with standardized IC50 values across a wide panel of cell lines are limited; therefore, the data presented is a collation from various independent studies.
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Line | Cell Type | Effect on Proliferation | IC50 (Concentration) | Citation(s) |
| HL-60 | Human Promyelocytic Leukemia | Inhibition | Not explicitly stated, but antiproliferative effects observed in the low-micromolar range. | [1] |
| Jurkat | Human T-cell Leukemia | Apoptosis Induction | Not explicitly stated, but apoptosis is induced by PKC activators. | [2][3] |
| SH-SY5Y | Human Neuroblastoma | No significant inhibition noted in studies focusing on differentiation. | Not Applicable | [4][5] |
| Human Lymphocytes | Primary Cells | Mitogenic (induces proliferation) | Optimal mitogenic concentration: 2.6-5.2 µM. | [6] |
Table 2: Induction of Differentiation by this compound
| Cell Line | Cell Type | Differentiation Outcome | Key Markers/Changes | Citation(s) |
| U937 | Human Histiocytic Lymphoma | Monocytic/Macrophagic Differentiation | Increased expression of CD11b and CD14, morphological changes, phagocytic activity. | [2] |
| SH-SY5Y | Human Neuroblastoma | Neuronal Differentiation | Neurite outgrowth. | [4] |
| Human iPS Cells | Pluripotent Stem Cells | Pancreatic Progenitors | Expression of PDX1, NGN3, and NEUROD1. | [7][8] |
| HL-60 | Human Promyelocytic Leukemia | Cell Adhesion (a marker of early differentiation) | Increased cell adhesion. |
Delving into the Mechanism: Protein Kinase C Activation
This compound exerts its effects primarily through the activation of protein kinase C (PKC) isozymes. Upon binding, it induces the translocation of PKC from the cytosol to the plasma membrane, initiating a cascade of downstream signaling events that are highly dependent on the specific PKC isoforms expressed in a given cell line.
Experimental Corner: Detailed Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
Materials:
-
Target cell lines (e.g., HL-60, Jurkat)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for PKC Translocation
This protocol allows for the visualization of PKC activation by observing its translocation from the cytosol to the membrane.
Materials:
-
Target cell line (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer (cytosolic and membrane fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PKC isoform specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Harvest the cells and perform subcellular fractionation to separate cytosolic and membrane proteins.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify the amount of PKC in each fraction.
Flow Cytometry for Differentiation Marker Analysis
This protocol is used to quantify the expression of cell surface markers associated with differentiation.
Materials:
-
Target cell line (e.g., U937)
-
This compound
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Treat U937 cells with an optimal concentration of this compound for the desired duration (e.g., 48-72 hours).
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1x106 cells/mL.
-
Add the fluorochrome-conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.
Comparative Effects: A Logical Overview
The diverse outcomes of this compound treatment underscore the importance of the cellular context in determining its biological activity.
Conclusion
This compound is a versatile pharmacological tool with a wide range of effects that are highly dependent on the cellular context. While it generally acts as a potent PKC activator, the downstream consequences on cell fate are diverse. This guide provides a foundational comparison of its effects on several key cell lines, along with detailed protocols to standardize future investigations. Further research involving comprehensive, parallel studies across a broader panel of cell lines is warranted to fully elucidate the differential mechanisms of action and to better exploit the therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation and apoptosis of U-937 leukemia cells by an active compound from Dendrostellera lessertii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room temperature-induced apoptosis of Jurkat cells sensitive to both caspase-1 and caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 values of SH-SY5Y and HMC3 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Comparison of phorbol myristate acetate and phytohaemagglutinin as stimulators of in vitro T lymphocyte colony formation of human peripheral blood lymphocytes. I. Surface markers of colony cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of (-)-Indolactam V: A Comparative Guide to PKC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the potent protein kinase C (PKC) activator, (-)-Indolactam V, with commonly used PKC inhibitors. The following sections detail the biochemical and cellular activity of these compounds, supported by experimental data and methodologies, to aid in the selection of appropriate tools for PKC-related research.
Introduction to this compound and PKC Inhibition
This compound is a synthetically accessible analog of the teleocidin family of natural products. It acts as a powerful activator of PKC by binding to the C1 domain, mimicking the endogenous second messenger diacylglycerol (DAG).[1] Its utility as a research tool lies in its ability to potently and specifically activate PKC, allowing for the elucidation of PKC-mediated signaling pathways.
Conversely, PKC inhibitors are essential for dissecting the specific roles of PKC in various cellular processes and for their therapeutic potential in diseases driven by aberrant PKC activity. These inhibitors primarily act by competing with ATP at the kinase domain, thereby preventing the phosphorylation of PKC substrates. This guide will focus on a selection of well-characterized PKC inhibitors: Gö6983, Staurosporine, and Enzastaurin.
Comparative Analysis of On-Target Activity
The on-target activity of this compound and selected PKC inhibitors is summarized below. It is important to note that the binding affinities (Ki) for the activator and the inhibitory concentrations (IC50) for the inhibitors are derived from various studies and experimental conditions.
| Compound | Type | Target PKC Isoforms | Quantitative Data (Ki/IC50) |
| This compound | Activator | Conventional and Novel PKC isoforms | Binding Affinity (Ki): • PKCα: 20.8 nM • PKCβ: 18.9 nM (β-C1A-long), 137 nM (β-C1B) • PKCγ: 138 nM (γ-C1A), 213 nM (γ-C1B) • PKCδ: 8.3 nM • PKCε: 7.7 nM • PKCη: 5.5 nM[2] |
| Gö6983 | Inhibitor | Pan-PKC (conventional and novel isoforms) | Inhibitory Concentration (IC50): • PKCα: 7 nM • PKCβ: 7 nM • PKCγ: 6 nM • PKCδ: 10 nM • PKCζ: 60 nM • PKCμ: >20,000 nM |
| Staurosporine | Inhibitor | Broad-spectrum kinase inhibitor, including PKC | Inhibitory Concentration (IC50): • PKC: ~3 nMAlso inhibits other kinases like PKA (IC50 = 7 nM) and CaM Kinase II (IC50 = 20 nM)[3][4] |
| Enzastaurin | Inhibitor | Selective for PKCβ | Inhibitory Concentration (IC50): • PKCβ: 6 nM • PKCα: 39 nM • PKCγ: 83 nM • PKCε: 110 nM[5][6] |
Experimental Protocols
To confirm the on-target activity of this compound and assess the efficacy of PKC inhibitors, a variety of in vitro and cell-based assays can be employed.
In Vitro Kinase Assay for PKC Inhibition
This assay directly measures the ability of an inhibitor to block the phosphorylation of a PKC substrate in the presence of the activator this compound.
Materials:
-
Recombinant human PKC isoforms
-
This compound
-
PKC inhibitors (e.g., Gö6983, Staurosporine, Enzastaurin)
-
PKC substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 0.1 mg/mL phosphatidylserine)
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific PKC isoform, the PKC substrate, and the activator this compound at a concentration known to elicit robust PKC activation.
-
Add serial dilutions of the PKC inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper or transferring to a filter plate and washing extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Western Blot Analysis of Downstream Substrate Phosphorylation
This method assesses the ability of PKC inhibitors to block the phosphorylation of a known intracellular PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), following stimulation with this compound.
Materials:
-
Cell line expressing the target PKC isoform(s) (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
PKC inhibitors
-
Cell lysis buffer
-
Primary antibody specific for phosphorylated MARCKS (pMARCKS)
-
Primary antibody for total MARCKS (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the PKC inhibitor for a specified time.
-
Stimulate the cells with a fixed concentration of this compound for a short period (e.g., 15-30 minutes) to induce PKC activation and subsequent MARCKS phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pMARCKS and total MARCKS.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of MARCKS phosphorylation.
Signaling Pathways and Visualization
PKC activation by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using Graphviz, illustrate the canonical PKC signaling pathway and a typical experimental workflow for confirming on-target activity.
Caption: PKC signaling pathway activated by this compound and targeted by various inhibitors.
Caption: A generalized experimental workflow for confirming the on-target activity of this compound and PKC inhibitors.
References
- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
Navigating the Structure-Activity Landscape of C12-Modified Indolactam V Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of C12-modified indolactam V (ILV) analogs, focusing on their interaction with Protein Kinase C (PKC) isozymes. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers critical insights for the rational design of novel therapeutic agents targeting PKC.
Indolactam V, a potent tumor promoter, serves as a foundational scaffold for developing PKC modulators. Modifications at the C12 position have been shown to significantly influence the binding affinity and isozyme selectivity of these analogs. This guide synthesizes key findings to facilitate a deeper understanding of these structure-activity relationships (SAR).
Comparative Analysis of C12-Substituted Indolactam V Analogs
The binding affinities of various C12-substituted ILV analogs for different PKC isozymes have been systematically evaluated. The inhibition constants (Ki) from a competitive binding assay using [3H]phorbol 12,13-dibutyrate ([3H]PDBu) provide a quantitative measure of the potency of these compounds. The data reveals a clear trend: the nature of the substituent at the C12 position dictates the analog's affinity and selectivity towards conventional (cPKC) and novel (nPKC) isozymes.
| Compound | C12-Substituent | PKCα (cPKC) Ki (nM) | PKCβ (cPKC) Ki (nM) | PKCγ (cPKC) Ki (nM) | PKCδ (nPKC) Ki (nM) | PKCε (nPKC) Ki (nM) | PKCη (nPKC) Ki (nM) |
| (-)-Indolactam V | Isopropyl | 11 | 6 | 19 | 8 | 22 | 16 |
| Indolactam-nV | n-Propyl | 25 | 15 | 45 | 10 | 28 | 20 |
| Indolactam-L | Isobutyl | 33 | 18 | 58 | 12 | 35 | 24 |
| Indolactam-F | Benzyl | 45 | 25 | 75 | 18 | 48 | 33 |
| Indolactam-t-L | tert-Butyl | 8 | 4 | 12 | 5 | 15 | 10 |
Key Observations from the Data:
-
Lipophilicity and Bulk: An increase in the lipophilicity and bulk of the C12-substituent generally leads to higher binding affinity for all PKC isozymes. For instance, the tert-butyl group in Indolactam-t-L results in the most potent analog in this series.
-
Selectivity: While most C12 modifications do not impart significant isozyme selectivity, subtle preferences can be observed. Analogs with less bulky, linear alkyl chains, such as indolactam-nV and indolactam-L, show a slight preference for nPKCs over cPKCs.
-
Alpha-Branching: The presence of α-branching in the C12-substituent, as seen in the parent this compound (isopropyl), appears to be well-tolerated and contributes to high affinity.
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is crucial for its interpretation and for designing future experiments.
[3H]Phorbol 12,13-Dibutyrate (PDBu) Binding Assay
This competitive radioligand binding assay is a standard method to determine the affinity of compounds for the C1 domain of PKC.
Materials:
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Particulate preparations of mouse brain (as a source of PKC)
-
Test compounds (C12-modified indolactam V analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Bovine serum albumin (BSA)
-
Unlabeled PDBu (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and [3H]PDBu in a suitable solvent (e.g., DMSO). Prepare assay buffer with BSA.
-
Assay Setup: In microcentrifuge tubes, combine the mouse brain particulate preparation, [3H]PDBu (at a concentration near its Kd, e.g., 7 nM), and varying concentrations of the test compound or unlabeled PDBu.[1]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50). The Ki values can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (-)-Indolactam V
This guide provides crucial safety and logistical information for the proper disposal of (-)-Indolactam V, a potent protein kinase C (PKC) activator.[1][2] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not publicly available at the time of this writing. The following procedures are based on the known chemical properties of this compound as an indole (B1671886) alkaloid and a PKC activator, as well as general best practices for laboratory chemical waste management.[1][2] Always consult your institution's specific safety guidelines and the manufacturer-provided safety information before handling and disposal.
Hazard Identification and Safety Precautions
This compound is a bioactive indole alkaloid compound that activates protein kinase C.[1][2] While specific toxicity data is limited, compounds of this nature should be handled with care. It is supplied as a white to off-white solid powder and should be stored at -20°C.[2][3] The German water hazard class for this compound is WGK 3, indicating it is highly hazardous to water.[3][4] Therefore, it must not be flushed into surface water or the sanitary sewer system.[5]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin exposure.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.
Waste Characterization and Segregation
Proper segregation of chemical waste is the most critical step in the disposal process. Based on its structure, this compound is classified as a non-halogenated organic waste.
Key Disposal Principles:
-
Do not dispose of this compound down the drain.[5]
-
Do not mix with halogenated organic waste.[6]
-
All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[6]
The following table summarizes the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 90365-57-4[3][4] |
| Molecular Formula | C₁₇H₂₃N₃O₂[1][4] |
| Molecular Weight | 301.38 g/mol [2][4] |
| Appearance | White to off-white solid/powder[2][3] |
| Storage Temperature | -20°C[2][3] |
Step-by-Step Disposal Protocol
The following protocol details the procedure for the safe disposal of this compound from the laboratory.
Materials:
-
Designated "Non-Halogenated Organic Waste" container (solid or liquid, as appropriate).
-
Waste manifest or logbook.
-
Required PPE (as listed above).
-
Spatula or other suitable transfer tool.
-
Solvent for rinsing (e.g., ethanol (B145695) or DMSO, as the compound is soluble in these[2]).
Experimental Workflow for Disposal:
Procedure:
-
Container Preparation: Ensure the designated "Non-Halogenated Organic Waste" container is clean, in good condition, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[8]
-
Transfer of Solid Waste: Carefully transfer any solid this compound waste into the designated solid waste container using a clean spatula. Perform this transfer within a fume hood to prevent the generation of dust.
-
Disposal of Contaminated Labware:
-
Non-reusable items (e.g., weighing paper, contaminated paper towels, pipette tips): Place directly into the "Non-Halogenated Organic Waste" container.
-
Reusable glassware (e.g., beakers, flasks):
-
Rinse the glassware with a minimal amount of a suitable organic solvent in which this compound is soluble, such as ethanol or DMSO.[2]
-
Transfer the resulting solvent rinse into a designated "Non-Halogenated Liquid Organic Waste" container.
-
Repeat the rinsing process two more times to triple-rinse the glassware.[6]
-
-
-
Final Steps:
References
- 1. stemcell.com [stemcell.com]
- 2. Cas 90365-57-4,this compound | lookchem [lookchem.com]
- 3. This compound = 96 HPLC 90365-57-4 [sigmaaldrich.com]
- 4. (−)-Indolactam V ≥96% (HPLC) | 90365-57-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (-)-Indolactam V
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (-)-Indolactam V, a potent protein kinase C (PKC) activator. Adherence to these procedures is essential to ensure laboratory safety and proper management of this compound.
This compound is an indole (B1671886) alkaloid that acts as a tumor promoter and should be handled with extreme care.[1] It is crucial to use appropriate personal protective equipment (PPE) and follow designated operational and disposal plans to minimize exposure risk.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the following PPE is mandatory when handling the compound in its solid form or in solution:
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully fastened lab coat is required. Consider a disposable gown for larger quantities. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid powder to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Handle solid this compound in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Use appropriate tools for weighing and transferring the powder to minimize dust generation.
-
Ensure all surfaces are clean before and after handling.
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the vial containing the pre-weighed this compound to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
3. Storage:
-
Store this compound as a solid at -20°C, protected from light.[2]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully wipe with a damp paper towel (wearing appropriate PPE) to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using a suitable laboratory detergent.
Signaling Pathway of this compound
This compound is a potent activator of Protein Kinase C (PKC).[2][3] It mimics the action of diacylglycerol (DAG), a natural activator of most PKC isozymes. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound activating Protein Kinase C.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
References
- 1. This compound-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (−)-Indolactam V ≥96% (HPLC) | 90365-57-4 [sigmaaldrich.com]
- 3. stemcell.com [stemcell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
